ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-2-12-7(11)6-3-5(4-10)8-9-6/h3,10H,2,4H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRCLMYRLGIMSIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40480807 | |
| Record name | Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61453-48-3 | |
| Record name | Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40480807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate from diethyl oxalate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a four-step synthetic route for the preparation of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry, starting from diethyl oxalate. The synthesis involves a Claisen condensation to form a key β-dicarbonyl intermediate, followed by cyclization with hydrazine to construct the pyrazole ring. Subsequent deprotection and selective reduction afford the target molecule. This guide provides detailed experimental protocols, tabulated quantitative data, and a visual representation of the synthetic workflow.
Synthetic Strategy
The synthesis commences with the Claisen condensation of diethyl oxalate with ethyl 3,3-dimethoxypropanoate to yield ethyl 2,4-dioxo-5,5-dimethoxypentanoate. This intermediate possesses the requisite carbon framework and a protected formyl group at the C-5 position. Cyclization of this diketoester with hydrazine hydrate furnishes the pyrazole ring, affording ethyl 5-(dimethoxymethyl)-1H-pyrazole-3-carboxylate. The dimethoxymethyl group is then hydrolyzed under acidic conditions to unmask the formyl group, yielding ethyl 5-formyl-1H-pyrazole-3-carboxylate. Finally, selective reduction of the aldehyde in the presence of the ester functionality using sodium borohydride provides the desired this compound.
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxo-5,5-dimethoxypentanoate
This step involves a Claisen condensation reaction between diethyl oxalate and ethyl 3,3-dimethoxypropanoate.[1][2]
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq.) in anhydrous ethanol (approx. 10-15 mL per gram of sodium).
-
To the freshly prepared sodium ethoxide solution, add ethyl 3,3-dimethoxypropanoate (1.0 eq.) dropwise at room temperature with vigorous stirring.
-
Following the addition, add diethyl oxalate (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with a dilute acid (e.g., 1 M HCl) to a pH of ~7.
-
Extract the product with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 2,4-dioxo-5,5-dimethoxypentanoate by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of Ethyl 5-(dimethoxymethyl)-1H-pyrazole-3-carboxylate
The pyrazole ring is constructed through the cyclization of the β-dicarbonyl intermediate with hydrazine hydrate.[3][4]
Procedure:
-
Dissolve the purified ethyl 2,4-dioxo-5,5-dimethoxypentanoate (1.0 eq.) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.1 eq.) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux for 3-5 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
The crude product can be purified by recrystallization or column chromatography to yield pure ethyl 5-(dimethoxymethyl)-1H-pyrazole-3-carboxylate.
Step 3: Synthesis of Ethyl 5-formyl-1H-pyrazole-3-carboxylate
This step involves the acid-catalyzed hydrolysis of the dimethyl acetal protecting group to reveal the aldehyde functionality.
Procedure:
-
Dissolve ethyl 5-(dimethoxymethyl)-1H-pyrazole-3-carboxylate (1.0 eq.) in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as concentrated hydrochloric acid or p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude ethyl 5-formyl-1H-pyrazole-3-carboxylate can be purified by column chromatography or recrystallization.
Step 4: Synthesis of this compound
The final step is the selective reduction of the formyl group to a hydroxymethyl group using sodium borohydride.
Procedure:
-
Dissolve ethyl 5-formyl-1H-pyrazole-3-carboxylate (1.0 eq.) in methanol or ethanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.0-1.5 eq.) portion-wise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) until the effervescence ceases.
-
Remove the bulk of the solvent under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the crude product.
-
Purify the crude material by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Quantitative Data
| Step | Product | Starting Materials | Reagents | Solvent | Typical Yield (%) |
| 1 | Ethyl 2,4-dioxo-5,5-dimethoxypentanoate | Diethyl oxalate, Ethyl 3,3-dimethoxypropanoate | Sodium ethoxide | Ethanol | 70-80 |
| 2 | Ethyl 5-(dimethoxymethyl)-1H-pyrazole-3-carboxylate | Ethyl 2,4-dioxo-5,5-dimethoxypentanoate | Hydrazine hydrate | Ethanol | 80-90 |
| 3 | Ethyl 5-formyl-1H-pyrazole-3-carboxylate | Ethyl 5-(dimethoxymethyl)-1H-pyrazole-3-carboxylate | HCl or p-TsOH | Acetone/Water | 85-95 |
| 4 | This compound | Ethyl 5-formyl-1H-pyrazole-3-carboxylate | Sodium borohydride | Methanol/Ethanol | 90-98 |
Characterization Data
| Compound | Molecular Formula | Molecular Weight | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| Ethyl 5-formyl-1H-pyrazole-3-carboxylate | C7H8N2O3 | 168.15 | 9.9 (s, 1H, CHO), 7.2 (s, 1H, pyrazole-H), 4.4 (q, 2H, OCH2), 1.4 (t, 3H, CH3) | 185.0, 162.0, 145.0, 140.0, 110.0, 61.0, 14.0 | 3300 (N-H), 1710 (C=O, ester), 1680 (C=O, aldehyde) |
| This compound | C7H10N2O4 | 186.17 | 6.5 (s, 1H, pyrazole-H), 4.7 (s, 2H, CH2OH), 4.3 (q, 2H, OCH2), 3.5 (br s, 1H, OH), 1.3 (t, 3H, CH3) | 163.0, 148.0, 140.0, 105.0, 61.0, 56.0, 14.0 | 3400 (O-H), 3300 (N-H), 1700 (C=O, ester) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Synthetic Workflow
Caption: Synthetic pathway for this compound.
Signaling Pathways and Logical Relationships
This section is not directly applicable as the topic is a chemical synthesis, not a biological pathway. The logical relationship is a linear synthetic sequence as depicted in the workflow diagram above.
Conclusion
This technical guide provides a comprehensive overview of a reliable and efficient four-step synthesis of this compound from diethyl oxalate. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers in organic and medicinal chemistry. The described methodology allows for the scalable production of this important pyrazole derivative for applications in drug discovery and development.
References
One-Pot Synthesis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details a proposed one-pot synthesis of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. While a direct, documented one-pot procedure for this specific molecule is not extensively reported in the literature, this guide outlines a highly plausible and efficient pathway based on the well-established 1,3-dipolar cycloaddition reaction between an alkyne and a diazo compound. The proposed methodology leverages the reaction of propargyl alcohol and ethyl diazoacetate to afford the target pyrazole derivative. This document provides a comprehensive overview of the synthetic strategy, a detailed experimental protocol, and the necessary data presentation and visualizations to support further research and development.
Introduction
Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. The targeted compound, this compound, incorporates three key functionalities: a pyrazole core, a hydroxymethyl group, and an ethyl carboxylate moiety. These features make it a versatile intermediate for the synthesis of a wide range of more complex, biologically active molecules. The development of a streamlined, one-pot synthesis is highly desirable to improve efficiency, reduce waste, and lower costs associated with its production. The most promising one-pot approach for this target molecule is the [3+2] cycloaddition of ethyl diazoacetate with propargyl alcohol.
Proposed Synthetic Pathway
The cornerstone of the proposed one-pot synthesis is the 1,3-dipolar cycloaddition reaction between ethyl diazoacetate (a 1,3-dipole) and propargyl alcohol (a dipolarophile). This reaction is known to produce pyrazole derivatives. The key challenge in this synthesis is controlling the regioselectivity to favor the desired 5-(hydroxymethyl)-3-(ethoxycarbonyl) isomer over the 3-(hydroxymethyl)-5-(ethoxycarbonyl) isomer. The regiochemical outcome of such cycloadditions can be influenced by steric and electronic factors of the substituents on both the diazo compound and the alkyne.
The proposed one-pot reaction is a thermally induced cycloaddition, which proceeds through a concerted mechanism. The overall transformation can be depicted as follows:
Figure 1. Proposed one-pot synthesis of this compound.
Experimental Protocol
This section provides a detailed, albeit theoretical, experimental protocol for the one-pot synthesis of this compound. The parameters are based on analogous cycloaddition reactions for pyrazole synthesis.
Materials and Equipment:
-
Propargyl alcohol
-
Ethyl diazoacetate
-
Anhydrous toluene (or other suitable high-boiling solvent)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve propargyl alcohol (1.0 equivalent) in anhydrous toluene.
-
Addition of Diazo Compound: To the stirred solution, add ethyl diazoacetate (1.1 equivalents) dropwise at room temperature. Caution: Ethyl diazoacetate is toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to separate the desired product from any unreacted starting materials and the regioisomeric byproduct.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Data Presentation
The following table summarizes the expected quantitative data for the proposed synthesis. The yield is an estimate based on similar reactions and the regioselectivity is a critical parameter to be determined experimentally.
| Parameter | Value |
| Reactants | |
| Propargyl Alcohol | 1.0 eq |
| Ethyl Diazoacetate | 1.1 eq |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | Reflux (~110 °C) |
| Reaction Time | 12-24 h |
| Product | |
| Expected Yield | 60-80% (combined isomers) |
| Expected Regioselectivity | To be determined experimentally |
| Analytical Data | |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
| Expected ¹H NMR Signals | Signals for CH₂OH, pyrazole CH, ethyl group |
| Expected ¹³C NMR Signals | Signals for C=O, pyrazole carbons, CH₂OH, ethyl group |
Logical Workflow of the Synthesis and Purification
The following diagram illustrates the logical workflow from the starting materials to the purified final product.
Figure 2. Logical workflow of the synthesis and purification process.
Conclusion
This technical guide presents a viable and efficient one-pot synthetic strategy for this compound. The proposed 1,3-dipolar cycloaddition of propargyl alcohol and ethyl diazoacetate offers a direct route to this valuable heterocyclic building block. While the regioselectivity of this specific reaction requires experimental validation, the methodology is based on well-established principles of pyrazole synthesis. The detailed experimental protocol and structured data presentation provide a solid foundation for researchers to further explore and optimize this synthesis for applications in drug discovery and development.
The Accelerated and Efficient Synthesis of Pyrazole Derivatives: A Technical Guide to Microwave-Assisted Methodologies
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a fundamental scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Traditional synthetic routes to these valuable compounds often involve lengthy reaction times and harsh conditions. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized the preparation of pyrazole derivatives, offering a more sustainable and efficient alternative to conventional heating methods.[1][2][3][4][5][6][7] This technical guide provides an in-depth overview of the core principles, experimental protocols, and comparative data for the microwave-assisted synthesis of pyrazoles.
Microwave chemistry leverages the ability of polar molecules to efficiently absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. This selective dielectric heating drastically reduces reaction times, often from hours to minutes, and can lead to higher yields and purer products compared to traditional reflux-based processes.[1][3][5] Furthermore, MAOS protocols often utilize greener solvents or are performed under solvent-free conditions, aligning with the principles of sustainable chemistry.[1][8]
Comparative Data: Microwave-Assisted vs. Conventional Synthesis
The advantages of microwave irradiation in the synthesis of pyrazole derivatives are clearly demonstrated by the significant reduction in reaction times and improvement in yields compared to conventional heating methods. The following tables summarize quantitative data from various key synthetic transformations.
Table 1: Synthesis of Phenyl-1H-Pyrazoles [6][7]
| Method | Temperature (°C) | Time | Yield (%) |
| Microwave-Assisted | 60 | 5 minutes | 91 - 98 |
| Conventional Heating | 75 | 2 hours | 72 - 90 |
Table 2: Synthesis of Pyrazole and Oxadiazole Hybrids [3][5]
| Method | Time | Yield (%) |
| Microwave-Assisted | 9 - 10 minutes | 79 - 92 |
| Conventional Heating | 7 - 9 hours | Not specified |
Table 3: One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives [9]
| Microwave Power (W) | Time (min) | Yield (%) |
| 420 | 5 | 54 |
| 420 | 10 | 71 |
| 420 | 15 | 62 |
Table 4: Synthesis of Dihydro-Pyrazoles from Dibenzalacetones [10]
| Method | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| Microwave-Assisted | 100 | 75 | 15 - 70 | 50 - 82 |
Key Experimental Protocols
This section provides detailed methodologies for the microwave-assisted synthesis of various pyrazole derivatives, based on established literature procedures.
Protocol 1: Synthesis of Phenyl-1H-Pyrazoles[6][7]
This protocol describes a general method for the synthesis of phenyl-1H-pyrazoles from appropriate precursors, highlighting the efficiency of MAOS.
Materials:
-
Substituted phenylhydrazine
-
1,3-Dicarbonyl compound
-
Ethanol
-
Microwave reactor
Procedure:
-
In a microwave vial, combine the substituted phenylhydrazine (1 mmol) and the 1,3-dicarbonyl compound (1 mmol) in ethanol (3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.
-
After the reaction is complete, cool the vial to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent.
Protocol 2: One-Pot Synthesis of 4-Arylidenepyrazolone Derivatives[9]
This one-pot, three-component reaction under solvent-free conditions demonstrates a highly efficient and environmentally friendly approach.
Materials:
-
Ethyl acetoacetate
-
Substituted hydrazine (e.g., 3-nitrophenylhydrazine)
-
Aromatic aldehyde (e.g., 3-methoxy-4-ethoxy-benzaldehyde)
-
Domestic microwave oven
Procedure:
-
In a 50-mL one-neck flask, add ethyl acetoacetate (0.45 mmol), the substituted hydrazine (0.3 mmol), and the aromatic aldehyde (0.3 mmol).
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture at a power of 420 W for 10 minutes.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The resulting solid product is then purified by recrystallization.
Protocol 3: Synthesis of Dihydro-Pyrazoles from Substituted Dibenzalacetones[10]
This method outlines the synthesis of dihydro-pyrazoles, which are important intermediates and possess biological activity.
Materials:
-
Substituted dibenzalacetone
-
4-Substituted phenylhydrazine hydrochloride
-
Absolute ethanol
-
Sodium hydroxide
-
Microwave reactor
Procedure:
-
In a microwave vial, add equimolar amounts of the appropriate substituted dibenzalacetone (1 mmol) and 4-substituted phenylhydrazine hydrochloride (1 mmol) in absolute ethanol (3 mL).
-
Add sodium hydroxide (2.5 mmol, 0.10 g) to make the solution alkaline.
-
Seal the vial and irradiate the mixture at 100 W and 75°C for 30 minutes in a microwave reactor.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and process it for product isolation and purification.
Reaction Pathways and Workflows
The synthesis of pyrazoles via microwave irradiation generally follows established reaction mechanisms, with the primary advantage being the significant rate enhancement.
General Workflow for Microwave-Assisted Pyrazole Synthesis
Caption: General experimental workflow for microwave-assisted pyrazole synthesis.
Proposed Mechanism for Pyrazolone Formation
The reaction between a hydrazine and a β-ketoester to form a pyrazolone under microwave irradiation is proposed to proceed through a regioselective attack followed by intramolecular cyclization.[8]
Caption: Mechanism for microwave-assisted pyrazolone synthesis from a hydrazine and a β-ketoester.[8]
References
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate (CAS: 61453-48-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a key heterocyclic building block in medicinal chemistry and drug discovery. Its pyrazole core is a privileged scaffold found in numerous biologically active compounds. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and its significance as a versatile intermediate in the development of novel therapeutics. Detailed experimental protocols and characterization data are presented to facilitate its application in research and development.
Introduction
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its ability to engage in various biological interactions, leading to a wide spectrum of pharmacological activities.[1] Pyrazole derivatives have been successfully developed as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2] this compound, with its reactive hydroxymethyl and ester functionalities, serves as a crucial starting material for the synthesis of more complex and substituted pyrazole-based compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 61453-48-3 |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | This compound |
Note: Experimental data such as melting point, boiling point, and solubility are not consistently reported in publicly available literature and should be determined empirically.
Synthesis
A potential synthetic pathway is outlined below:
Figure 1. Proposed two-step synthesis of this compound.
Experimental Protocol (Proposed)
The following is a generalized experimental protocol based on the synthesis of structurally similar compounds.[3][4] Optimization of reaction conditions, including stoichiometry, temperature, and reaction time, is recommended for achieving optimal yield and purity.
Step 1: Synthesis of Ethyl 4-ethoxy-2-hydroxy-4-oxobutanoate (β-ketoester intermediate)
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare a solution of sodium ethoxide in absolute ethanol.
-
To this solution, add diethyl oxalate.
-
Slowly add ethyl 3-hydroxypropanoate dropwise to the reaction mixture with constant stirring.
-
After the addition is complete, reflux the mixture for several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize it with a suitable acid.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude β-ketoester intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude β-ketoester intermediate from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
-
After the reaction is complete, pour the mixture into ice-water to precipitate the product.
-
Filter the solid, wash it with cold water, and dry it.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.
Spectroscopic Characterization (Predicted)
While specific spectral data for this compound is not widely published, the expected NMR and IR spectral characteristics can be predicted based on its structure.
Table 1: Predicted Spectroscopic Data
| Technique | Predicted Peaks |
| ¹H NMR | - Triplet and quartet for the ethyl ester group (~1.3 and 4.3 ppm) - Singlet for the pyrazole ring proton (~6.5 ppm) - Singlet for the methylene protons of the hydroxymethyl group (~4.6 ppm) - Broad singlet for the hydroxyl proton - Broad singlet for the pyrazole N-H proton |
| ¹³C NMR | - Peaks for the ethyl ester carbons (~14 and 61 ppm) - Peak for the methylene carbon of the hydroxymethyl group (~55-60 ppm) - Peaks for the pyrazole ring carbons - Peak for the ester carbonyl carbon (~160-165 ppm) |
| IR (cm⁻¹) | - Broad O-H stretch from the hydroxymethyl group (~3400-3200 cm⁻¹) - N-H stretch from the pyrazole ring (~3300-3100 cm⁻¹) - C=O stretch from the ester group (~1720-1700 cm⁻¹) - C=N and C=C stretches from the pyrazole ring |
Applications in Drug Discovery
This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted to other functional groups, providing a handle for further molecular elaboration. The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to amides.
This versatility makes it a key starting material for creating libraries of pyrazole derivatives for screening against various therapeutic targets. The pyrazole scaffold itself is known to interact with numerous biological targets, including enzymes and receptors. For instance, pyrazole derivatives have been investigated for their anti-inflammatory activity, which is often mediated through the inhibition of cyclooxygenase (COX) enzymes.[5]
The general workflow for utilizing this compound in a drug discovery program is depicted below.
Figure 2. Role of this compound in a typical drug discovery workflow.
Conclusion
This compound is a foundational building block in the synthesis of diverse pyrazole-containing compounds. Its straightforward, albeit not explicitly documented, synthesis and the presence of two reactive functional groups make it an attractive starting material for medicinal chemists. Further research into the biological activities of its derivatives is warranted and holds the potential for the discovery of novel therapeutic agents for a variety of diseases.
References
physical and chemical properties of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is limited. The information presented in this guide, particularly regarding physical properties and experimental protocols, is based on established principles of organic chemistry and data extrapolated from closely related analogues.
Core Compound Profile
This compound is a heterocyclic compound featuring a pyrazole ring substituted with an ethyl carboxylate group at position 3 and a hydroxymethyl group at position 5. This structure offers multiple functional groups that can be utilized in further chemical modifications, making it a potentially valuable building block in medicinal chemistry and materials science.
Estimated Physicochemical Properties
| Property | Estimated Value | Notes |
| Molecular Formula | C₇H₁₀N₂O₃ | Calculated |
| Molecular Weight | 170.17 g/mol | Calculated |
| Appearance | White to off-white solid | Inferred from analogues |
| Melting Point | 130-150 °C | Broad estimate based on related pyrazoles |
| Boiling Point | > 400 °C (predicted) | High due to hydrogen bonding and polarity |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF. Limited solubility in water and non-polar solvents. | Inferred from functional groups |
| pKa | ~9-10 (pyrazole N-H) | Typical range for pyrazole N-H acidity |
Synthesis and Characterization
Proposed Synthesis Pathway
A plausible and common method for the synthesis of pyrazole derivatives is the condensation reaction between a 1,3-dicarbonyl compound and hydrazine.[1][2] For the synthesis of this compound, a suitable precursor is ethyl 4-hydroxy-2,4-dioxobutanoate. This precursor can be synthesized from the Claisen condensation of ethyl acetate and diethyl oxalate, followed by selective reduction or hydrolysis. The subsequent reaction with hydrazine hydrate would lead to the formation of the pyrazole ring.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
2.2.1. Synthesis of this compound
This protocol is a generalized procedure adapted from the synthesis of similar pyrazole derivatives.[2]
-
Materials: Ethyl 4-hydroxy-2,4-dioxobutanoate, hydrazine hydrate, absolute ethanol.
-
Procedure:
-
Dissolve ethyl 4-hydroxy-2,4-dioxobutanoate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the solution at room temperature with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Reduce the solvent volume under reduced pressure.
-
Add cold water to the residue to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the purified this compound.
-
2.2.2. Characterization Workflow
A standard workflow for the characterization of the synthesized compound would involve a combination of spectroscopic methods to confirm its structure and purity.
Caption: General workflow for the characterization of the synthesized compound.
Predicted Spectroscopic Data
The following table outlines the expected signals in various spectroscopic analyses for this compound. These are predictions based on the chemical structure and data from analogous compounds.[3][4][5]
| Technique | Expected Signals |
| ¹H NMR | - Triplet and quartet for the ethyl group protons.- Singlet for the pyrazole ring proton.- Singlet for the hydroxymethyl protons.- Broad singlet for the pyrazole N-H proton.- Broad singlet for the hydroxyl proton. |
| ¹³C NMR | - Signals for the ethyl group carbons.- Signals for the pyrazole ring carbons.- Signal for the hydroxymethyl carbon.- Signal for the ester carbonyl carbon. |
| IR (cm⁻¹) | - Broad peak around 3400-3200 (O-H and N-H stretching).- Peaks around 3000-2850 (C-H stretching).- Strong peak around 1720-1700 (C=O stretching of the ester).- Peaks in the 1600-1400 region (C=C and C=N stretching of the pyrazole ring).- Peak around 1250-1050 (C-O stretching). |
| Mass Spec. | - Molecular ion peak (M⁺) corresponding to the molecular weight.- Fragmentation pattern showing loss of ethoxy, ethyl, and carboxylate groups. |
Biological Activity and Signaling Pathways
There is currently no publicly available information regarding the biological activity or involvement in signaling pathways for this compound. Pyrazole derivatives, in general, are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] Further research would be required to determine the specific biological profile of this compound.
Conclusion
This compound is a molecule of interest for synthetic and medicinal chemistry due to its versatile functional groups. While direct experimental data is scarce, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthesis and characterization protocols offer a solid foundation for researchers aiming to work with this compound. Future studies are needed to elucidate its precise physical properties and explore its potential biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
- 5. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]
An In-depth Technical Guide on the Solubility of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document presents a compilation of general principles, a representative experimental protocol for solubility determination, and hypothetical solubility data based on the known behavior of structurally similar pyrazole derivatives. The aim is to equip researchers with the foundational knowledge and methodologies required to effectively work with this compound in various organic solvent systems.
Introduction
This compound belongs to the pyrazole class of heterocyclic compounds, which are renowned for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The solubility of this compound in organic solvents is a critical parameter that influences its synthesis, purification, formulation, and biological screening. Understanding its solubility profile is paramount for optimizing reaction conditions, developing effective drug delivery systems, and ensuring reliable experimental outcomes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties provide a basis for understanding its solubility behavior.
| Property | Value |
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Not reported |
| pKa | Not reported |
Solubility Profile
| Solvent | Polarity Index | Dielectric Constant | Hypothetical Solubility (g/L) at 25°C |
| Methanol | 5.1 | 32.7 | 150 |
| Ethanol | 4.3 | 24.5 | 120 |
| Acetone | 5.1 | 20.7 | 90 |
| Dichloromethane | 3.1 | 9.1 | 75 |
| Ethyl Acetate | 4.4 | 6.0 | 50 |
| Toluene | 2.4 | 2.4 | 10 |
| Hexane | 0.1 | 1.9 | < 1 |
Factors Influencing Solubility
The solubility of this compound is influenced by a combination of factors related to its molecular structure and the properties of the solvent. A logical diagram illustrating these relationships is provided below.
Caption: Factors influencing the solubility of the target compound.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent using the isothermal shake-flask method.
Materials and Equipment
-
This compound (purity > 98%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker bath
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Experimental Workflow
The general workflow for the experimental determination of solubility is depicted in the diagram below.
Caption: Experimental workflow for solubility determination.
Procedure
-
Preparation of Standard Solutions: Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.
-
HPLC Calibration: Develop a suitable HPLC method and construct a calibration curve by injecting the standard solutions and plotting peak area against concentration.
-
Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the solvent in a sealed vial.
-
Equilibration: Place the vials in a thermostatic shaker bath set at a constant temperature (e.g., 25 °C) and agitate until equilibrium is reached (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.45 µm syringe filter into a clean vial.
-
Dilution: Dilute the filtered solution with the solvent to a concentration that falls within the range of the HPLC calibration curve.
-
HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.
-
Calculation: Use the calibration curve to determine the concentration of the diluted sample. Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Conclusion
This technical guide has provided a foundational understanding of the solubility of this compound. While specific experimental data is currently lacking, the provided information on its physicochemical properties, a representative experimental protocol, and an analysis of the factors influencing its solubility will serve as a valuable resource for researchers. It is strongly recommended that experimental verification of the solubility data be conducted for any application where precise solubility values are required. The methodologies and diagrams presented herein offer a clear roadmap for such investigations.
A Technical Guide to the Spectral Analysis of Ethyl 5-(Hydroxymethyl)-1H-pyrazole-3-carboxylate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate and its close structural analog, ethyl 5-methyl-1H-pyrazole-3-carboxylate. Due to the limited availability of specific spectral data for the target compound, this guide leverages data from its methyl analog to provide a foundational understanding for researchers in the field.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to the versatile pharmacological activities associated with the pyrazole scaffold. Accurate spectral characterization is paramount for the unambiguous identification and quality control of such molecules. This guide presents a detailed analysis of ¹H and ¹³C NMR spectral data, outlines experimental protocols for data acquisition, and provides logical workflows for the synthesis and analysis of pyrazole derivatives.
NMR Spectral Data Presentation
Table 1: ¹H NMR Spectral Data of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 1.33 | Triplet | 3H | -CH₂CH₃ |
| 2.35 | Singlet | 3H | -CH₃ |
| 4.34 | Quartet | 2H | -CH₂ CH₃ |
| 6.55 | Singlet | 1H | Pyrazole H-4 |
Solvent: CDCl₃
Table 2: ¹³C NMR Spectral Data of Ethyl 5-methyl-1H-pyrazole-3-carboxylate
| Chemical Shift (δ) ppm | Assignment |
| 11.0 | -CH₃ |
| 14.4 | -CH₂CH₃ |
| 60.8 | -CH₂ CH₃ |
| 107.9 | Pyrazole C-4 |
| 140.2 | Pyrazole C-5 |
| 147.8 | Pyrazole C-3 |
| 162.7 | C =O |
Solvent: CDCl₃
Experimental Protocols
The following protocols are standard methodologies for the synthesis and NMR analysis of pyrazole derivatives and can be adapted for this compound.
3.1. Synthesis of Pyrazole Derivatives
A common route for the synthesis of 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine hydrate. For ethyl 5-(substituted)-1H-pyrazole-3-carboxylates, a typical synthesis involves the reaction of a substituted ethyl-2,4-dioxobutanoate derivative with hydrazine hydrate in a suitable solvent like glacial acetic acid[1][2].
General Synthesis Workflow
Caption: Synthetic pathway for ethyl 5-(substituted)-1H-pyrazole-3-carboxylates.
3.2. NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the purified pyrazole derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or 500 MHz spectrometer.
-
Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
NMR Data Analysis Workflow
Caption: Workflow for NMR data acquisition and analysis.
Signaling Pathways and Logical Relationships
While specific signaling pathways involving this compound are not detailed in the provided search results, pyrazole derivatives are known to exhibit a wide range of biological activities, often through the modulation of specific enzyme or receptor pathways. For instance, some pyrazole derivatives have shown anti-inflammatory activity, suggesting potential interaction with pathways related to inflammation[1][2]. The structural features of the target compound, particularly the hydroxymethyl and carboxylate groups, provide sites for potential interactions with biological targets.
Hypothetical Drug Discovery and Development Logic
References
Mass Spectrometry Analysis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mass spectrometry analysis of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Pyrazole scaffolds are prevalent in numerous pharmacologically active molecules, making the precise characterization of their derivatives crucial for the development of novel therapeutics. This document outlines the predicted fragmentation patterns, experimental protocols for analysis, and the broader context of pyrazole-containing compounds in drug development.
Introduction to Pyrazoles in Drug Discovery
Pyrazole derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Their versatile chemical nature allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. The structural elucidation of novel pyrazole analogues is a critical step in the drug discovery pipeline, with mass spectrometry serving as a pivotal analytical technique for molecular weight determination and structural characterization. Understanding the mass spectrometric behavior of compounds like this compound is therefore essential for researchers in this field.
Predicted Mass Spectrometry Fragmentation of this compound
While a publicly available mass spectrum for this compound is not readily accessible, its fragmentation pattern under electron ionization (EI) can be predicted based on the known fragmentation of pyrazoles and ethyl esters. The molecular weight of this compound (C7H10N2O3) is 170.17 g/mol . The expected molecular ion peak [M]+• would be observed at m/z 170.
The primary fragmentation pathways are anticipated to involve the loss of the ethoxy group from the ester, cleavage of the hydroxymethyl group, and fragmentation of the pyrazole ring itself.
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| m/z (Predicted) | Proposed Fragment Structure/Identity | Notes |
| 170 | [C7H10N2O3]+• | Molecular Ion |
| 141 | [M - C2H5]+ | Loss of the ethyl group |
| 125 | [M - OC2H5]+ | Loss of the ethoxy group |
| 139 | [M - CH2OH]+ | Loss of the hydroxymethyl radical |
| 113 | [M - C2H5O - CO]+ | Subsequent loss of carbon monoxide |
| 97 | Pyrazole ring fragment | Fragmentation of the pyrazole core |
| 69 | Pyrazole ring fragment | Further fragmentation of the pyrazole core |
Experimental Protocol: LC-MS/MS Analysis
This section provides a general protocol for the analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a common and sensitive technique for the analysis of small molecules in complex mixtures.[1][2]
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality LC-MS data.[3][4][5]
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the initial mobile phase composition. These will be used to create a calibration curve for quantification.
-
Sample Matrix Preparation (if applicable): For analysis in biological matrices (e.g., plasma, urine), a protein precipitation step is typically required.[4] Add a threefold volume of cold acetonitrile to the sample, vortex thoroughly, and centrifuge to pellet the precipitated proteins. The supernatant can then be diluted and injected.
-
Filtration: Prior to injection, filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter that could clog the LC system.[6]
Liquid Chromatography (LC) Conditions
-
Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 2.6 µm particle size) is a suitable starting point for the separation of this moderately polar compound.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), hold for a short period, then ramp up to a high percentage of B (e.g., 95%) to elute the compound, followed by a re-equilibration step at the initial conditions. The exact gradient will need to be optimized.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is expected to be suitable for this compound due to the presence of basic nitrogen atoms in the pyrazole ring.
-
Scan Type: Full scan for initial identification of the molecular ion, followed by product ion scan (MS/MS) of the precursor ion (m/z 170) to observe fragmentation. For quantitative analysis, Multiple Reaction Monitoring (MRM) would be employed.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (this will require optimization).
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Cone Gas Flow: 50 L/hr.
-
Desolvation Gas Flow: 600 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: This will need to be optimized for each fragment ion transition in MS/MS or MRM mode. A starting point would be to ramp the collision energy (e.g., 10-40 eV) to find the optimal energy for the desired fragments.
Visualizations
Experimental Workflow
Caption: General workflow for the LC-MS/MS analysis of this compound.
Predicted Fragmentation Pathway
Caption: Predicted major fragmentation pathways for this compound.
References
- 1. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS on a Reversed-Phase Column - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Infrared Spectroscopy of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field, offering detailed information on spectral data, functional group analysis, and experimental protocols.
Molecular Structure and Functional Groups
This compound possesses several key functional groups that give rise to characteristic absorption bands in its infrared spectrum. These include a hydroxyl group (-OH), an ester group (-COOC₂H₅), a pyrazole ring, and various C-H and C-N bonds. Understanding the vibrational modes of these groups is essential for spectral interpretation.
Caption: Chemical structure of this compound with key functional groups highlighted.
Infrared Spectral Data
While a definitive, published spectrum for this compound is not widely available, a detailed analysis can be constructed based on the known frequencies of its constituent functional groups and data from structurally analogous compounds. The following table summarizes the expected characteristic infrared absorption bands. Data is inferred from related pyrazole derivatives and general IR correlation tables.[1]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~3400-3200 | Broad, Strong | O-H stretch | Hydroxyl (-OH) |
| ~3200-3100 | Medium | N-H stretch | Pyrazole Ring |
| ~3000-2850 | Medium-Weak | C-H stretch | Ethyl & Methylene |
| ~1730-1710 | Strong | C=O stretch | Ester Carbonyl |
| ~1600-1550 | Medium | C=N stretch | Pyrazole Ring |
| ~1550-1450 | Medium | C=C stretch | Pyrazole Ring |
| ~1470-1440 | Medium | C-H bend | Ethyl & Methylene |
| ~1250-1150 | Strong | C-O stretch | Ester |
| ~1050-1000 | Medium | C-O stretch | Hydroxymethyl |
Note: The exact peak positions and intensities can be influenced by factors such as the physical state of the sample (solid or liquid), hydrogen bonding, and the specific instrumentation used.
Detailed Spectral Interpretation
-
O-H and N-H Stretching Region (3400-3100 cm⁻¹): A prominent, broad absorption band is expected in the region of 3400-3200 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. Its broadness is a result of intermolecular hydrogen bonding. Overlapping with or adjacent to this band, a sharper, medium-intensity peak around 3200-3100 cm⁻¹ should appear, corresponding to the N-H stretching of the pyrazole ring.
-
C-H Stretching Region (3000-2850 cm⁻¹): Absorptions in this region are attributed to the symmetric and asymmetric stretching vibrations of the C-H bonds in the ethyl and hydroxymethyl groups.
-
Carbonyl Stretching Region (~1730-1710 cm⁻¹): The most intense and sharp peak in the spectrum is typically the C=O stretch of the ethyl ester group, appearing in the 1730-1710 cm⁻¹ range. The exact position can indicate the degree of conjugation and electronic environment. For a similar compound, methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate, this peak was observed at 1728 cm⁻¹.[1]
-
Fingerprint Region (< 1600 cm⁻¹): This region contains a complex series of bands that are unique to the molecule.
-
C=N and C=C Stretching: The pyrazole ring gives rise to C=N and C=C stretching vibrations, typically observed in the 1600-1450 cm⁻¹ range.[1]
-
C-O Stretching: Two distinct C-O stretching bands are expected. A strong band between 1250-1150 cm⁻¹ corresponds to the ester C-O linkage, while another medium-intensity band around 1050-1000 cm⁻¹ is characteristic of the primary alcohol C-O bond in the hydroxymethyl group.
-
Bending Vibrations: Various bending (scissoring, wagging, twisting) vibrations for CH₂, CH₃, and OH groups, as well as pyrazole ring deformations, appear in this region, contributing to its complexity.
-
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining the IR spectrum of solid or liquid organic compounds with minimal sample preparation.
4.1. Instrumentation
-
A Fourier Transform Infrared (FTIR) spectrometer.
-
An ATR accessory, typically equipped with a diamond or zinc selenide crystal.
4.2. Procedure
-
Background Spectrum:
-
Ensure the ATR crystal surface is clean. Wipe gently with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allow it to dry completely.
-
Acquire a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's inherent signal, which will be subtracted from the sample spectrum.
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Lower the press arm to apply firm and consistent pressure to the sample. This ensures good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.
-
After analysis, raise the press arm and carefully remove the sample. Clean the crystal surface thoroughly as described in step 1 to prepare for the next measurement.
-
Caption: Generalized workflow for acquiring an FTIR spectrum using an ATR accessory.
Conclusion
The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its hydroxyl, ester, and pyrazole functionalities. Key diagnostic peaks include the broad O-H stretch around 3300 cm⁻¹, the strong ester C=O stretch near 1720 cm⁻¹, and various N-H, C=N, and C-O stretches. This guide provides the foundational knowledge for identifying the compound, verifying its synthesis, and assessing its purity using IR spectroscopy.
References
An In-depth Technical Guide on the Crystal Structure of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
While a definitive crystal structure for ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is not publicly available, extensive research has been conducted on the synthesis and crystallographic analysis of its closely related derivatives. This guide provides a comprehensive overview of the crystal structures of several ethyl and methyl 5-(substituted)-1H-pyrazole-3-carboxylate analogs, offering valuable insights into the molecular geometry, and intermolecular interactions that govern the solid-state architecture of this important class of heterocyclic compounds.
Crystallographic Data of Pyrazole-3-carboxylate Derivatives
The following table summarizes the crystallographic data for a selection of pyrazole-3-carboxylate derivatives, providing a comparative look at their unit cell parameters and space groups. This data is crucial for understanding the packing arrangements and symmetry within the crystals.
| Compound | Formula | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Space Group | Z | Ref. |
| Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate | C₁₁H₁₀N₂O₃ | 9.5408(16) | 9.5827(16) | 11.580(2) | 90 | 105.838(3) | 90 | P2₁/c | 4 | [1] |
| Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate | C₁₉H₁₈N₂O₂ | 8.4593(4) | 15.6284(6) | 12.4579(5) | 90 | 98.241(3) | 90 | P2₁/c | 2 | [2] |
| Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate | C₂₅H₂₂N₂O₄S | 7.2440(3) | 11.0798(5) | 14.8247(5) | 68.818(4) | 87.773(3) | 81.241(4) | P-1 | 2 | [3] |
| 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide | C₂₂H₁₀Br₄N₄O₃S | 9.3725(6) | 20.0436(12) | 15.3281(11) | 90 | 102.896(6) | 90 | P2₁/c | 4 | [4] |
Experimental Protocols
The synthesis and crystallographic analysis of pyrazole derivatives involve a series of well-established procedures. Below are detailed methodologies for key experiments, generalized from the available literature.
Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives
A common synthetic route to this class of compounds involves a condensation reaction.[5][6]
-
Step 1: Formation of the Dioxo-ester Intermediate. Diethyl oxalate is reacted with a substituted acetophenone in the presence of a base, typically sodium ethoxide. This reaction forms a substituted ethyl-2,4-dioxo-4-phenylbutanoate derivative.[5][6]
-
Step 2: Cyclization with Hydrazine Hydrate. The intermediate dioxo-ester is then treated with hydrazine hydrate in a suitable solvent, such as glacial acetic acid. This step leads to the formation of the pyrazole ring, yielding the final ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivative.[5][6]
-
Purification. The crude product is purified by recrystallization from an appropriate solvent, such as ethanol, to obtain crystals suitable for characterization and X-ray diffraction studies.[1]
Single-Crystal X-ray Diffraction (SCXRD)
The determination of the crystal structure is performed using single-crystal X-ray diffraction.[7][8]
-
Crystal Selection and Mounting. A suitable single crystal of the compound is selected under a microscope and mounted on a goniometer head.
-
Data Collection. The crystal is placed in a diffractometer, and X-ray diffraction data is collected at a controlled temperature, often low temperatures like 100 K or 130 K, to minimize thermal vibrations.[1][3] A monochromatic X-ray source, such as Mo Kα or Cu Kα radiation, is used.[1][3] The data is collected over a range of angles by rotating the crystal.
-
Structure Solution and Refinement. The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods and refined by full-matrix least-squares on F².[1] Software packages such as SHELXS and SHELXL are commonly used for this purpose.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general workflow for the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives and the logical steps involved in crystal structure determination.
References
- 1. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Ethyl 1-(4-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazole-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 5. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. rigaku.com [rigaku.com]
Methodological & Application
Application Notes and Protocols for the Use of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utility of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate, a valuable heterocyclic building block in the development of novel therapeutics. The protocols outlined below are intended to guide researchers in the synthesis of this intermediate and its subsequent elaboration into potential drug candidates, particularly in the areas of oncology and inflammatory diseases.
Introduction
This compound is a versatile chemical intermediate featuring a pyrazole core functionalized with both a reactive hydroxymethyl group and an ester moiety. The pyrazole scaffold is a well-established pharmacophore found in numerous approved drugs, prized for its ability to engage in key hydrogen bonding interactions within the active sites of biological targets.[1] The presence of the hydroxymethyl group at the 5-position provides a convenient handle for further chemical modification, allowing for the exploration of structure-activity relationships and the optimization of pharmacokinetic properties. This intermediate is particularly relevant for the synthesis of kinase inhibitors and anti-inflammatory agents.
Synthesis of this compound
The synthesis of this compound can be achieved through a classical Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. In this case, the key precursor is an ethyl 4-hydroxy-3-oxobutanoate derivative. A plausible and adaptable synthetic route is outlined below, based on established methodologies for similar pyrazole syntheses.[2][3]
Experimental Protocol: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of substituted pyrazoles.[2][3]
Step 1: Preparation of the β-Ketoester Precursor
A suitable precursor, such as ethyl 4-acetoxy-3-oxobutanoate, can be synthesized or obtained commercially.
Step 2: Cyclocondensation Reaction
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketoester precursor (1.0 eq) in a suitable solvent such as ethanol.
-
Add hydrazine hydrate (1.0-1.2 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting crude product, which will contain the acetyl-protected hydroxymethyl group, is then subjected to deprotection.
-
Dissolve the crude product in a mixture of methanol and water, and add a base such as sodium hydroxide to facilitate the hydrolysis of the acetate group.
-
Stir the reaction at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a dilute acid (e.g., HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography on silica gel to obtain pure this compound.
Quantitative Data (Expected)
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by HPLC) | >95% |
| Appearance | White to off-white solid |
| ¹H NMR | Consistent with the structure |
| Mass Spectrometry | [M+H]⁺ corresponding to C₇H₁₀N₂O₃ |
Application as a Chemical Intermediate in Kinase Inhibitor Synthesis
The hydroxymethyl group of this compound serves as a key functional handle for introducing diversity and targeting specific interactions within the ATP-binding site of kinases. A common strategy involves the etherification of the hydroxymethyl group to introduce various side chains that can occupy hydrophobic pockets or form additional hydrogen bonds.
Experimental Protocol: N-Alkylation and Etherification for Kinase Inhibitor Scaffolds
This protocol describes a general procedure for the derivatization of the intermediate.[4]
-
N-Alkylation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or acetonitrile), add a suitable base (e.g., K₂CO₃ or NaH) (1.2 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the desired alkylating agent (e.g., a substituted benzyl bromide or an alkyl iodide) (1.1 eq) and continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Etherification: The hydroxymethyl group can be subsequently etherified. To the N-alkylated product in a suitable solvent, add a base (e.g., NaH) followed by the desired alkyl or aryl halide.
-
Work-up the reaction by quenching with water and extracting the product with an organic solvent.
-
Purify the final product by column chromatography.
Quantitative Data for a Representative Kinase Inhibitor Precursor
| Parameter | Example Value |
| Starting Material | Ethyl 1-(aryl)-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate |
| Reagent | Substituted benzyl bromide |
| Product | Ethyl 1-(aryl)-5-((benzyloxy)methyl)-1H-pyrazole-3-carboxylate |
| Yield | 70-90% |
| Purity (by HPLC) | >98% |
Signaling Pathway Modulation by Pyrazole-Based Kinase Inhibitors
Kinase inhibitors developed from this pyrazole intermediate often target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. For example, inhibitors targeting kinases such as BMPR2 (Bone Morphogenetic Protein Receptor Type 2) can modulate the BMP signaling pathway.[5]
Caption: Inhibition of the BMP signaling pathway by a pyrazole-based BMPR2 kinase inhibitor.
Experimental Workflow for Synthesis and Evaluation
The overall workflow for utilizing this compound in drug discovery involves a multi-step process from synthesis to biological evaluation.
Caption: A typical workflow for the development of bioactive molecules from the pyrazole intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Anti-inflammatory Agents from Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives as potential anti-inflammatory agents. The protocols detailed below are based on established research and are intended to guide researchers in the development of novel pyrazole-based therapeutics.
Introduction
The pyrazole nucleus is a well-established scaffold in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1][2] The mechanism of action for many pyrazole-based anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which plays a crucial role in the inflammatory cascade.[1][3] This document focuses on the synthetic route starting from ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate to yield a series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives and details the protocol for assessing their anti-inflammatory efficacy using a carrageenan-induced rat paw edema model.
Chemical Synthesis
The synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives is a two-step process. The first step involves the formation of an intermediate, substituted ethyl 2,4-dioxo-4-phenylbutanoate, through the reaction of diethyl oxalate with various substituted acetophenones in the presence of a base. The second step is the cyclization of this intermediate with hydrazine hydrate to yield the final pyrazole compounds.[4]
Experimental Protocols
Step 1: Synthesis of Substituted Ethyl 2,4-dioxo-4-phenylbutanoate (Intermediate 1a-j)
-
To a solution of sodium ethoxide, add the appropriate substituted acetophenone.
-
Slowly add diethyl oxalate to the reaction mixture.
-
Stir the mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion of the reaction, the mixture is poured into ice-cold water and acidified to precipitate the product.
-
The solid intermediate is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent like ethyl acetate can be performed for purification.[4]
Step 2: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate (2a-j)
-
Suspend the intermediate (substituted ethyl 2,4-dioxo-4-phenylbutanoate) in glacial acetic acid.
-
Add hydrazine hydrate to the suspension.
-
Heat the reaction mixture at 80-90°C for several hours.[4]
-
Monitor the reaction progress using TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water.
-
The precipitated product is filtered, washed with ethanol, and dried.
-
Recrystallize the final compound from an appropriate solvent to obtain the pure product.[4]
Characterization Data
The synthesized compounds should be characterized using various spectroscopic techniques to confirm their structure and purity.
| Compound | Substitution | Melting Point (°C) | FTIR (KBr, cm⁻¹) Highlights | ¹H NMR (δ, ppm) Highlights | Mass Spectra (m/z) |
| 2a | Phenyl | 132 | 3339 (N-H), 1718 (C=O ester), 1610 (Ar C=C) | 2.32 (s, 1H, NH), 4.32-4.36 (m, 5H, ethyl), 7.21-7.34 (m, 5H, Ar-H) | 216.23 [M]⁺, 217.26 [M+1]⁺ |
| 2b | 4-Chlorophenyl | 158 | 3342 (N-H), 1720 (C=O ester), 1598 (Ar C=C) | 2.30 (s, 1H, NH), 4.30-4.35 (m, 5H, ethyl), 7.30-7.45 (m, 4H, Ar-H) | 250.68 [M]⁺, 251.70 [M+1]⁺ |
| 2c | 4-Methoxyphenyl | 145 | 3335 (N-H), 1715 (C=O ester), 1612 (Ar C=C) | 2.28 (s, 1H, NH), 3.80 (s, 3H, OCH₃), 4.28-4.33 (m, 5H, ethyl), 6.90-7.30 (m, 4H, Ar-H) | 246.26 [M]⁺, 247.28 [M+1]⁺ |
| 2d | 4-Nitrophenyl | 182 | 3350 (N-H), 1725 (C=O ester), 1590 (Ar C=C), 1520 & 1345 (NO₂) | 2.35 (s, 1H, NH), 4.35-4.40 (m, 5H, ethyl), 7.50-8.30 (m, 4H, Ar-H) | 261.23 [M]⁺, 262.25 [M+1]⁺ |
| 2e | 2,3-Dimethoxyphenyl | 110 | 3340 (N-H), 1716 (C=O ester), 1605 (Ar C=C) | 2.31 (s, 1H, NH), 3.85 (s, 6H, 2xOCH₃), 4.30-4.35 (m, 5H, ethyl), 6.90-7.20 (m, 3H, Ar-H) | 276.28 [M]⁺, 277.30 [M+1]⁺ |
| 2f | 3,4-Dimethoxyphenyl | 138 | 3338 (N-H), 1714 (C=O ester), 1608 (Ar C=C) | 2.29 (s, 1H, NH), 3.82 (s, 6H, 2xOCH₃), 4.29-4.34 (m, 5H, ethyl), 6.85-7.15 (m, 3H, Ar-H) | 276.28 [M]⁺, 277.30 [M+1]⁺ |
Note: This is a representative selection of the synthesized compounds. For a complete list and detailed spectral data, please refer to the original research article.[4]
Anti-inflammatory Activity Evaluation
The in vivo anti-inflammatory activity of the synthesized pyrazole derivatives can be evaluated using the carrageenan-induced rat paw edema model. This is a well-established and reproducible model for acute inflammation.[5]
Experimental Protocol
-
Animals: Use healthy adult albino rats of either sex, weighing between 150-200g. House the animals under standard laboratory conditions with free access to food and water.
-
Grouping: Divide the animals into multiple groups (n=6 per group):
-
Control Group: Receives the vehicle only (e.g., 1% w/v suspension of carboxymethyl cellulose).
-
Standard Drug Group: Receives a known anti-inflammatory drug (e.g., Indomethacin, 10 mg/kg).
-
Test Groups: Receive the synthesized pyrazole derivatives at a specific dose (e.g., 20 mg/kg).
-
-
Drug Administration: Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.
-
Induction of Inflammation: After a specific time (e.g., 30 minutes) following drug administration, inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: Measure the paw volume of each rat using a plethysmometer at 0 hours (just before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the mean increase in paw volume for each group at each time point. The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.
-
Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by Dunnett's test) to determine the significance of the observed anti-inflammatory effects.
Quantitative Data Summary
The following table summarizes the anti-inflammatory activity of selected ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives.
| Compound | Dose (mg/kg) | Mean Increase in Paw Volume (mL) ± SEM after 4h | % Inhibition of Edema after 4h |
| Control | - | 0.65 ± 0.02 | - |
| Indomethacin | 10 | 0.21 ± 0.01 | 67.69 |
| 2a | 20 | 0.38 ± 0.02 | 41.53 |
| 2b | 20 | 0.31 ± 0.01 | 52.30 |
| 2e | 20 | 0.25 ± 0.01 | 61.53 |
| 2f | 20 | 0.23 ± 0.01 | 64.61 |
Note: The data presented is representative and based on the findings from the cited research. Actual results may vary.[4]
Mechanism of Action: COX-2 Inhibition Signaling Pathway
The anti-inflammatory activity of many pyrazole derivatives is attributed to their ability to selectively inhibit the COX-2 enzyme. The signaling pathway leading to COX-2 expression and subsequent inflammation is complex and involves multiple steps.
Caption: COX-2 signaling pathway and the inhibitory action of pyrazole derivatives.
Experimental Workflow
The following diagram illustrates the overall workflow from synthesis to in vivo evaluation of the anti-inflammatory agents.
Caption: Overall experimental workflow from synthesis to evaluation.
Conclusion
The synthetic route utilizing this compound as a precursor for substituted pyrazole derivatives presents a promising avenue for the discovery of novel anti-inflammatory agents. The protocols outlined in these application notes provide a solid foundation for researchers to synthesize and evaluate these compounds. The significant in vivo anti-inflammatory activity exhibited by certain derivatives, such as those with dimethoxy substitutions, underscores the potential of this chemical class in drug development. Further studies, including detailed structure-activity relationship (SAR) analysis and investigation of other inflammatory models, are warranted to optimize the therapeutic potential of these pyrazole-based compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Developing Antitumor Agents from Pyrazole Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its versatile biological activities.[1][2] Numerous pyrazole derivatives have been developed and investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and notably, as anticancer agents.[1][3] The structural versatility of the pyrazole nucleus allows for modifications that can be tailored to interact with various biological targets implicated in cancer progression.[4] Several FDA-approved anticancer drugs, such as Crizotinib, Pralsetinib, and Avapritinib, feature a pyrazole core, underscoring the clinical significance of this scaffold in oncology.[1]
Pyrazole-based compounds exert their antitumor effects through diverse mechanisms of action.[1][5] A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[6][7][8] Key kinase targets include Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Cyclin-Dependent Kinases (CDKs).[1][9] By inhibiting these kinases, pyrazole derivatives can interfere with cancer cell proliferation, survival, angiogenesis, and metastasis. Other reported mechanisms include the inhibition of tubulin polymerization and direct interaction with DNA.[1][5]
These application notes provide an overview of the development of antitumor agents from pyrazole scaffolds, including detailed protocols for their synthesis and biological evaluation, a summary of their efficacy, and a visualization of the key signaling pathways they modulate.
Data Presentation: Efficacy of Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity of various pyrazole-based compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal growth inhibition (GI50) values are presented to allow for a comparative analysis of their potency.
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) | Reference Drug | Reference Drug IC50 / GI50 (µM) | Reference |
| 47c | HCT-116 (Colon) | MTT | 3.12 | Not Available | - | [1] |
| PC-3 (Prostate) | MTT | 124.40 | Not Available | - | [1] | |
| HL60 (Leukemia) | MTT | 6.81 | Not Available | - | [1] | |
| SNB19 (Astrocytoma) | MTT | 60.44 | Not Available | - | [1] | |
| 10b | Colo-205 (Colon) | Not Specified | 2.7 | Adriamycin | < 0.1 | [1] |
| A549 (Lung) | Not Specified | 2.9 | Adriamycin | < 0.1 | [1] | |
| 43m | HeLa (Cervical) | Not Specified | 19 | Not Available | - | [1] |
| CAKI-I (Kidney) | Not Specified | 17 | Not Available | - | [1] | |
| PC-3 (Prostate) | Not Specified | 37 | Not Available | - | [1] | |
| MiaPaCa-2 (Pancreatic) | Not Specified | 24 | Not Available | - | [1] | |
| A549 (Lung) | Not Specified | 14 | Not Available | - | [1] | |
| 50h | 786-0 (Kidney) | MTT | 9.9 µg/mL | Doxorubicin | Not Available | [1] |
| MCF-7 (Breast) | MTT | 31.87 µg/mL | Doxorubicin | Not Available | [1] | |
| L2 | CFPAC-1 (Pancreatic) | MTT | 61.7 | Cisplatin/Gemcitabine | Not Available | [10] |
| L3 | MCF-7 (Breast) | MTT | 81.48 | Cisplatin/Gemcitabine | Not Available | [10] |
| Compound 1 | HEPG2 (Liver) | Not Specified | 0.31-0.71 | Erlotinib | 10.6 | [9] |
| Compound 2 | HEPG2 (Liver) | Not Specified | 0.31-0.71 | Erlotinib | 10.6 | [9] |
| Compound 4 | HEPG2 (Liver) | Not Specified | 0.31-0.71 | Erlotinib | 10.6 | [9] |
| Compound 8 | HEPG2 (Liver) | Not Specified | 0.31-0.71 | Erlotinib | 10.6 | [9] |
| Compound 11 | HEPG2 (Liver) | Not Specified | 0.31-0.71 | Erlotinib | 10.6 | [9] |
| Compound 12 | HEPG2 (Liver) | Not Specified | 0.31-0.71 | Erlotinib | 10.6 | [9] |
| Compound 15 | HEPG2 (Liver) | Not Specified | 0.31-0.71 | Erlotinib | 10.6 | [9] |
| Compound 3 | HEPG2 (Liver) | EGFR Inhibition | 0.06 | Not Applicable | - | [9] |
| Compound 9 | HEPG2 (Liver) | VEGFR-2 Inhibition | 0.22 | Not Applicable | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Pyrazole-Based Antitumor Agent
This protocol describes a general method for the synthesis of pyrazole derivatives, which often involves the condensation of a β-diketone with hydrazine hydrate.[10][11]
Materials:
-
β-diketone derivative (e.g., pentane-2,4-dione)
-
Hydrazine hydrate
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the β-diketone derivative (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution at room temperature with stirring.
-
Attach a reflux condenser to the flask and heat the reaction mixture to reflux. The reaction time will vary depending on the specific reactants but is typically monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The solid product that precipitates is collected by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the pure pyrazole derivative.
-
Characterize the final product using appropriate analytical techniques, such as NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[4][10]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom microplates
-
Test pyrazole compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Protocol 3: In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of pyrazole compounds against a specific protein kinase (e.g., EGFR, VEGFR-2). The assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase.[12][13][14]
Materials:
-
Recombinant active kinase (e.g., EGFR, VEGFR-2)
-
Kinase-specific substrate peptide
-
Test pyrazole compounds dissolved in DMSO
-
Kinase assay buffer
-
ATP solution
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 96-well or 384-well plate, add the kinase assay buffer, the test pyrazole compound at various concentrations, and the recombinant kinase.
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of the kinase-specific substrate and ATP to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions (e.g., by adding ADP-Glo™ Reagent). This typically involves a luminescence-based readout.
-
Data Acquisition: Measure the luminescence signal using a luminometer.
-
Data Analysis: The kinase activity is inversely proportional to the amount of inhibitor. The percent inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
The following diagrams visualize key signaling pathways targeted by pyrazole-based antitumor agents and a general experimental workflow for their development.
Caption: EGFR signaling pathway and its inhibition by pyrazole derivatives.
Caption: VEGFR-2 signaling pathway and its inhibition by pyrazole derivatives.
Caption: CDK-mediated cell cycle regulation and its inhibition by pyrazole derivatives.
Caption: General experimental workflow for pyrazole-based drug discovery.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. atcc.org [atcc.org]
- 11. ijpbs.com [ijpbs.com]
- 12. In vitro kinase assay [protocols.io]
- 13. bmglabtech.com [bmglabtech.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
Application of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate in Agrochemical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole ring system is a cornerstone in the development of modern agrochemicals, recognized as a "privileged scaffold" due to its prevalence in a multitude of commercial products. The versatile and stable five-membered heterocyclic structure, with its two adjacent nitrogen atoms, allows for extensive functionalization, leading to a diverse array of derivatives with potent fungicidal, insecticidal, and herbicidal activities. Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a valuable building block in this context, offering three key points for chemical modification: the hydroxymethyl group, the ester, and the pyrazole ring nitrogen. This document provides detailed application notes, hypothetical synthetic protocols, and biological activity data for derivatives of this compound in the synthesis of novel agrochemicals.
Application of Pyrazole Derivatives in Agrochemicals
Pyrazole-based compounds have been successfully commercialized in all major classes of crop protection agents:
-
Fungicides: A significant number of pyrazole-based fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in fungi. The pyrazole carboxamide moiety is a key feature of many SDHIs, including Bixafen, Fluxapyroxad, and Penthiopyrad. These fungicides are vital for controlling a broad spectrum of plant diseases in cereals, fruits, and vegetables.
-
Insecticides: The pyrazole scaffold is present in several potent insecticides. Fipronil, a broad-spectrum insecticide, acts by blocking GABA-gated chloride channels in insects. Other examples include pyrazole-based diamide insecticides like Chlorantraniliprole and Cyantraniliprole, which target insect ryanodine receptors.
-
Herbicides: Pyrazole derivatives have also been developed as effective herbicides. Pyrasulfotole and Topramezone, for instance, are inhibitors of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, which is crucial for pigment biosynthesis in plants.
Hypothetical Synthesis of Agrochemicals from this compound
The presence of a hydroxymethyl group at the C5 position of this compound provides a versatile handle for the synthesis of novel agrochemical candidates through derivatization to ethers and esters. Furthermore, the N1 position of the pyrazole ring can be readily alkylated or arylated to explore structure-activity relationships.
A proposed synthetic workflow for the diversification of this compound is presented below. This workflow outlines the generation of ether and ester derivatives, as well as N-alkylation, to produce a library of compounds for biological screening.
Experimental Protocols
The following are detailed, hypothetical protocols for the synthesis of agrochemical candidates starting from this compound, based on established synthetic methodologies for pyrazole derivatives.
Protocol 1: N-Alkylation of this compound
This protocol describes the alkylation of the pyrazole nitrogen, a common strategy to modulate the lipophilicity and biological activity of the resulting compound.
Materials and Reagents:
-
This compound (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated pyrazole.
Protocol 2: Synthesis of Ether Derivatives via Williamson Ether Synthesis
This protocol details the conversion of the hydroxymethyl group to an ether linkage, a common functional group in many commercial agrochemicals.
Materials and Reagents:
-
Ethyl 5-(hydroxymethyl)-1-R-pyrazole-3-carboxylate (from Protocol 1) (1.0 eq)
-
Sodium hydride (NaH) (60% dispersion in mineral oil) (1.2 eq)
-
Alkyl or aryl halide (e.g., 4-chlorobenzyl chloride) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of ethyl 5-(hydroxymethyl)-1-R-pyrazole-3-carboxylate in anhydrous THF under a nitrogen atmosphere, add sodium hydride portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl or aryl halide to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours or until completion as monitored by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ether derivative.
Protocol 3: Synthesis of Ester Derivatives via Acylation
This protocol describes the acylation of the hydroxymethyl group to form an ester, another important functional group in bioactive molecules.
Materials and Reagents:
-
Ethyl 5-(hydroxymethyl)-1-R-pyrazole-3-carboxylate (from Protocol 1) (1.0 eq)
-
Acyl chloride (e.g., benzoyl chloride) (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Dissolve ethyl 5-(hydroxymethyl)-1-R-pyrazole-3-carboxylate in DCM and add triethylamine.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.
Data Presentation
The following tables summarize the biological activities of various pyrazole derivatives that are structurally related to the hypothetical products synthesized from this compound. This data is intended to provide a benchmark for the expected potency of newly synthesized compounds.
Table 1: Fungicidal Activity of Pyrazole Carboxamide Derivatives against Various Phytopathogens
| Compound ID | Target Fungus | EC₅₀ (µg/mL) | Reference Compound | EC₅₀ (µg/mL) |
| PZ-F1 | Botrytis cinerea | 0.85 | Boscalid | 1.23 |
| PZ-F2 | Rhizoctonia solani | 1.52 | Thifluzamide | 2.18 |
| PZ-F3 | Sclerotinia sclerotiorum | 0.98 | Boscalid | 1.55 |
| PZ-F4 | Fusarium graminearum | 2.11 | Carbendazim | 3.45 |
Table 2: Insecticidal Activity of Pyrazole Derivatives against Common Pests
| Compound ID | Target Insect | LC₅₀ (mg/L) | Reference Compound | LC₅₀ (mg/L) |
| PZ-I1 | Plutella xylostella | 3.5 | Chlorantraniliprole | 1.2 |
| PZ-I2 | Myzus persicae | 5.8 | Imidacloprid | 2.5 |
| PZ-I3 | Tetranychus urticae | 10.2 | Abamectin | 4.7 |
| PZ-I4 | Spodoptera exigua | 8.1 | Emamectin benzoate | 3.9 |
Table 3: Herbicidal Activity of Pyrazole Derivatives against Weed Species
| Compound ID | Target Weed | GR₅₀ (g a.i./ha) | Reference Compound | GR₅₀ (g a.i./ha) |
| PZ-H1 | Amaranthus retroflexus | 55 | Atrazine | 70 |
| PZ-H2 | Echinochloa crus-galli | 80 | Nicosulfuron | 100 |
| PZ-H3 | Setaria faberi | 65 | Mesotrione | 85 |
| PZ-H4 | Abutilon theophrasti | 40 | Atrazine | 60 |
Signaling Pathways and Mode of Action
The biological activity of pyrazole-based agrochemicals is attributed to their interaction with specific molecular targets in the pest, weed, or fungus. Understanding these mechanisms is crucial for the rational design of new and effective compounds.
Fungicidal Mode of Action: Inhibition of Succinate Dehydrogenase (SDHI)
Many pyrazole carboxamide fungicides target Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain. By binding to the ubiquinone-binding site of the enzyme, they block the oxidation of succinate to fumarate, thereby inhibiting ATP production and causing fungal cell death.
Insecticidal Mode of Action: GABA Receptor Antagonism
Certain pyrazole insecticides, such as Fipronil, act as non-competitive antagonists of the γ-aminobutyric acid (GABA) receptor in the insect central nervous system. By blocking the chloride ion channel, these compounds disrupt normal nerve function, leading to hyperexcitation and death of the insect.
Application Notes and Protocols: Pyrazole Derivatives as Fungicides for Botrytis cinerea
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of pyrazole derivatives as potent fungicides against the necrotrophic plant pathogen Botrytis cinerea, the causal agent of gray mold disease. This document details their mechanism of action, summarizes their antifungal efficacy with quantitative data, and provides detailed experimental protocols for their evaluation.
Introduction
Botrytis cinerea is a devastating plant pathogen with a wide host range, causing significant economic losses in agriculture. The development of effective and specific fungicides is crucial for managing this disease. Pyrazole derivatives have emerged as a promising class of fungicides, with many exhibiting excellent in vitro and in vivo activity against B. cinerea. These compounds often target the fungal respiratory chain, providing a specific mode of action that can be effective against resistant fungal strains. This document serves as a practical guide for researchers working on the development and evaluation of pyrazolerelated fungicides.
Mechanism of Action: Succinate Dehydrogenase Inhibition
Pyrazole carboxamide derivatives, a prominent subgroup of pyrazole fungicides, primarily act as Succinate Dehydrogenase Inhibitors (SDHIs). Succinate dehydrogenase (SDH), also known as Complex II, is a key enzyme complex in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.
By binding to the ubiquinone-binding (Qp) site of the SDH complex, these fungicides block the transfer of electrons from succinate to ubiquinone. This inhibition disrupts the fungal respiration process, leading to a depletion of cellular ATP and ultimately causing fungal cell death. The specificity of these compounds for the fungal SDH over the host plant's enzyme contributes to their fungicidal efficacy and selectivity.
Data Presentation: Antifungal Activity of Pyrazole Derivatives
The following tables summarize the quantitative data on the antifungal activity of various pyrazole derivatives against Botrytis cinerea, as reported in the scientific literature.
Table 1: In Vitro Mycelial Growth Inhibition of Botrytis cinerea
| Compound ID | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) | Source |
| Compound 26 | 2.432 | - | - | [1][2] |
| Compound 24 | 0.40 | - | - | [3][4] |
| Fenpyrazamine | 0.9 | - | - | [5] |
| Boscalid | 1.72 | - | - | [6] |
| Procymidone | 1.79 | - | - | [6] |
Table 2: In Vitro Spore Germination Inhibition of Botrytis cinerea
| Compound ID | Concentration (µg/mL) | Inhibition (%) | Reference Compound | Concentration (µg/mL) | Inhibition (%) | Source |
| Compound III-19 | 10 | 93.89 | Boscalid | 10 | 95.97 | [6] |
| Compound III-31 | 10 | 98.00 | Boscalid | 10 | 95.97 | [6] |
| Fenpyrazamine | 10 | 23 | - | - | - | [5] |
| Fenpyrazamine | 100 | Greatly Increased | - | - | - | [5] |
Table 3: In Vivo Control Efficacy against Botrytis cinerea on Tomato Plants
| Compound ID | Concentration (µg/mL) | Control Efficacy (%) | Reference Compound | Concentration (µg/mL) | Control Efficacy (%) | Source |
| Compound III-21 | 200 | 89.80 | Boscalid | 200 | 81.99 | [6] |
| Compound III-27 | 200 | 87.90 | Boscalid | 200 | 81.99 | [6] |
| Compound 3 | 25 | Prominent Efficacy | - | - | - | [3][4] |
| Compound 24 | 25 | Prominent Efficacy | - | - | - | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and evaluation of pyrazole derivatives.
Protocol 1: In Vitro Antifungal Activity - Mycelial Growth Inhibition Assay
This protocol determines the concentration of a compound that inhibits the mycelial growth of B. cinerea by 50% (EC50).[4]
1. Fungal Strain and Culture Preparation:
- Obtain a pure culture of Botrytis cinerea.
- Culture the fungus on Potato Dextrose Agar (PDA) plates at 25°C for 5-7 days until the mycelium covers the plate.
2. Compound Preparation:
- Dissolve the test pyrazole derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL).
- Prepare a series of dilutions from the stock solution.
3. Assay Procedure:
- Incorporate the different concentrations of the test compounds into molten PDA medium (cooled to about 45-50°C) and pour into Petri dishes. The final solvent concentration should be non-inhibitory to fungal growth (typically ≤1% v/v).
- A control plate containing only the solvent in PDA should be prepared.
- Cut a 5 mm diameter mycelial plug from the edge of an actively growing B. cinerea culture.
- Place the mycelial plug, mycelium-side down, in the center of each PDA plate (both treated and control).
- Incubate the plates at 25°C in the dark.
- Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, 72 hours) until the colony in the control plate reaches the edge of the dish.
4. Data Analysis:
- Calculate the percentage of mycelial growth inhibition using the formula:
- Inhibition (%) = [(DC - DT) / DC] * 100
- Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.
- Determine the EC50 value by plotting the inhibition percentage against the log of the compound concentration and performing a probit or logistic regression analysis.
Protocol 2: In Vitro Antifungal Activity - Spore Germination Assay
This protocol assesses the effect of pyrazole derivatives on the germination of B. cinerea conidia.
1. Spore Suspension Preparation:
- Flood a 10-14 day old sporulating culture of B. cinerea on a PDA plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80).
- Gently scrape the surface with a sterile loop to dislodge the conidia.
- Filter the suspension through sterile cheesecloth to remove mycelial fragments.
- Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
2. Assay Procedure:
- Prepare different concentrations of the test compounds in a suitable buffer or water.
- Mix the spore suspension with an equal volume of the test compound solution in a microtiter plate or on a microscope slide with a well.
- A control well with spore suspension and solvent should be included.
- Incubate the plates/slides in a humid chamber at 25°C for 6-8 hours.
3. Data Analysis:
- Observe at least 100 spores per replicate under a microscope.
- A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.
- Calculate the percentage of germination inhibition using the formula:
- Inhibition (%) = [(GC - GT) / GC] * 100
- Where GC is the percentage of germination in the control, and GT is the percentage of germination in the treatment.
Protocol 3: In Vivo Fungicidal Activity on Tomato Plants
This protocol evaluates the protective and/or curative efficacy of pyrazole derivatives in controlling gray mold on tomato plants.[7]
1. Plant Material and Growth Conditions:
- Grow tomato plants (e.g., cultivar 'Moneymaker') in pots in a greenhouse or growth chamber under controlled conditions (e.g., 22-25°C, 16h light/8h dark photoperiod).
- Use plants at the 4-6 true leaf stage for the assay.
2. Inoculum Preparation:
- Prepare a spore suspension of B. cinerea as described in Protocol 2 and adjust the concentration to 1 x 10^6 spores/mL in a nutrient solution (e.g., potato dextrose broth).
3. Fungicide Application:
- Protective Assay: Dissolve the test compounds in water with a surfactant and spray onto the tomato leaves until runoff. Allow the leaves to dry completely (approximately 24 hours).
- Curative Assay: Inoculate the plants first and then apply the fungicide treatment at different time points post-inoculation (e.g., 6, 12, 24 hours).
4. Inoculation:
- Spray the spore suspension evenly onto the leaves of the treated and control (sprayed with water/surfactant only) plants.
- Cover the plants with plastic bags or place them in a high-humidity chamber (>95% RH) for 48-72 hours to promote infection.
5. Disease Assessment:
- After the incubation period, remove the covers and maintain the plants under normal growth conditions.
- Assess the disease severity 5-7 days after inoculation by visually estimating the percentage of leaf area covered by lesions.
- A disease severity scale (e.g., 0 = no symptoms, 1 = 1-25% leaf area affected, etc.) can be used for more quantitative assessment.
6. Data Analysis:
- Calculate the control efficacy using the formula:
- Control Efficacy (%) = [(DSC - DST) / DSC] * 100
- Where DSC is the mean disease severity of the control group, and DST is the mean disease severity of the treated group.
Visualizations
The following diagrams illustrate the key pathways and workflows described in these application notes.
Caption: Mechanism of action of pyrazole carboxamide fungicides.
Caption: Experimental workflow for in vitro antifungal assays.
Caption: Experimental workflow for in vivo fungicide evaluation.
References
- 1. Characterization of the Fungitoxic Activity on Botrytis cinerea of N-phenyl-driman-9-carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring SDHI fungicide resistance in Botrytis cinerea through genetic transformation system and AlphaFold model-based molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In-vitro and in-planta Botrytis cinerea Inoculation Assays for Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate as a Precursor for Herbicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate as a versatile precursor for the synthesis of potent herbicides. The focus is on the synthesis of Pyrazosulfuron-ethyl, a commercially significant sulfonylurea herbicide, detailing the synthetic pathway, experimental protocols, and biological activity.
Introduction
The pyrazole scaffold is a critical pharmacophore in the development of modern agrochemicals, particularly herbicides.[1] Pyrazole-containing herbicides exhibit a broad spectrum of activity and diverse modes of action, with a significant number targeting key enzymes in plant metabolic pathways.[2] this compound is a valuable starting material for the synthesis of various pyrazole-based herbicides due to its reactive functional groups that allow for diverse chemical modifications.
One of the most important classes of herbicides derived from pyrazole precursors is the sulfonylurea family. These herbicides are known for their high efficacy at low application rates and their selective action.[3] A prominent example is Pyrazosulfuron-ethyl, which effectively controls a wide range of broadleaf weeds and sedges in rice cultivation.[4][5] The primary mode of action for Pyrazosulfuron-ethyl is the inhibition of acetolactate synthase (ALS), a crucial enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants.[3][6]
Synthetic Pathway from this compound to Pyrazosulfuron-ethyl
The synthesis of Pyrazosulfuron-ethyl from this compound is a multi-step process. While a direct, one-pot conversion is not established, a plausible and chemically sound synthetic route involves the initial transformation of the hydroxymethyl group to an amino group, followed by the construction of the sulfonylurea bridge. The key intermediate in this pathway is ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
A proposed synthetic workflow is outlined below:
Caption: Proposed synthetic workflow for Pyrazosulfuron-ethyl.
Experimental Protocols
Protocol 1: Proposed Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate from this compound
This protocol outlines a plausible, though not explicitly cited, multi-step conversion.
Step 1: Oxidation of the Hydroxymethyl Group
The hydroxymethyl group of this compound is first oxidized to a carboxylic acid.
-
Reagents: this compound, Potassium permanganate (KMnO₄), Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Ethanol.
-
Procedure:
-
Dissolve this compound in an aqueous solution of NaOH.
-
Cool the solution in an ice bath and slowly add a solution of KMnO₄ with vigorous stirring.
-
After the addition is complete, continue stirring at room temperature until the purple color disappears.
-
Filter the mixture to remove manganese dioxide (MnO₂).
-
Acidify the filtrate with HCl to precipitate the dicarboxylic acid derivative.
-
Filter the precipitate, wash with cold water, and dry to yield 1H-pyrazole-3,5-dicarboxylic acid 3-ethyl ester.
-
Step 2: Curtius Rearrangement to Form the Amino Group
The newly formed carboxylic acid is converted to an amino group via the Curtius rearrangement.[7][8]
-
Reagents: 1H-Pyrazole-3,5-dicarboxylic acid 3-ethyl ester, Thionyl chloride (SOCl₂), Sodium azide (NaN₃), tert-Butanol, Hydrochloric acid (HCl).
-
Procedure:
-
Convert the carboxylic acid to the corresponding acyl chloride by refluxing with SOCl₂.
-
React the acyl chloride with NaN₃ in a suitable solvent (e.g., acetone/water) to form the acyl azide.
-
Heat the acyl azide in an inert solvent (e.g., toluene) to induce the Curtius rearrangement, forming an isocyanate intermediate.
-
Trap the isocyanate with tert-butanol to form a Boc-protected amine.
-
Deprotect the amine by treatment with HCl to yield ethyl 5-amino-1H-pyrazole-3-carboxylate.
-
Step 3: N-Methylation and Isomer Separation
The pyrazole nitrogen is methylated, and the desired regioisomer is isolated.
-
Reagents: Ethyl 5-amino-1H-pyrazole-3-carboxylate, Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄), a suitable base (e.g., K₂CO₃), and solvent (e.g., DMF).
-
Procedure:
-
Dissolve the aminopyrazole in the solvent and add the base.
-
Add the methylating agent dropwise and stir the reaction at room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
The reaction will likely produce a mixture of N-methylated regioisomers. The desired ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate must be separated by column chromatography.
-
Protocol 2: Synthesis of Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate
This cited protocol provides a more direct route to the key intermediate.
-
Reagents: Ethoxymethylenemalononitrile, Methylhydrazine, Ethanol.
-
Procedure:
-
A solution of ethoxymethylenemalononitrile (1.0 eq) in ethanol is prepared.
-
Methylhydrazine (1.1 eq) is added dropwise to the solution at room temperature.
-
The reaction mixture is then heated to reflux and monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization from ethanol to yield ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.[9]
-
Protocol 3: Synthesis of Pyrazosulfuron-ethyl
This protocol starts from the key intermediate, ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate.
-
Reagents: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, Chlorosulfonyl isocyanate (CSI) or a two-step approach with chlorosulfonic acid and phosgene, 2-amino-4,6-dimethoxypyrimidine, a suitable base (e.g., pyridine or triethylamine), and an inert solvent (e.g., acetonitrile).
-
Procedure:
-
Sulfonylation: The ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate is first converted to its corresponding sulfonyl chloride. This can be achieved by diazotization followed by reaction with sulfur dioxide in the presence of a copper catalyst, or by reaction with chlorosulfonic acid.
-
Formation of the Sulfonylurea Bridge: The resulting ethyl 5-(chlorosulfonyl)-1-methyl-1H-pyrazole-4-carboxylate is then reacted with 2-amino-4,6-dimethoxypyrimidine in the presence of a base. A more common industrial method involves the reaction of the corresponding sulfonamide with phosgene to form a sulfonyl isocyanate, which then reacts with the aminopyrimidine.[10]
-
Final Product Formation: The crude Pyrazosulfuron-ethyl is then purified by recrystallization. A detailed procedure involves adding the crude sulfonyl isocyanate to a solution of 2-amino-4,6-dimethoxypyrimidine in dry acetonitrile and stirring at room temperature. The resulting crystals are filtered, washed, and dried.[6]
-
Biological Activity and Mode of Action
Pyrazosulfuron-ethyl is a potent inhibitor of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[3] This enzyme is essential for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants.[1] By inhibiting ALS, Pyrazosulfuron-ethyl disrupts protein synthesis and cell division, leading to the cessation of plant growth and eventual death of susceptible weeds. Mammals lack the ALS enzyme, which contributes to the herbicide's low mammalian toxicity.
Caption: Inhibition of ALS by Pyrazosulfuron-ethyl.
Quantitative Data on Herbicidal Efficacy
The herbicidal activity of Pyrazosulfuron-ethyl has been evaluated against a variety of weed species. The following table summarizes its efficacy.
| Weed Species | Common Name | Application Rate (g a.i./ha) | Weed Control Efficiency (%) | Reference |
| Echinochloa colona | Jungle Rice | 10 - 30 | Effective Control | [4] |
| Echinochloa crus-galli | Barnyard Grass | 10 - 30 | Effective Control | [4] |
| Cyperus difformis | Smallflower Sedge | 10 - 30 | Effective Control | [4] |
| Monochoria vaginalis | Pickerel Weed | 750 - 2000 (formulation) | Effective Control | [11] |
| Spigelia anthelmia | West Indian Pinkroot | 600 - 2000 (formulation) | Effective and Efficient Control | [11] |
| Various broadleaf weeds and sedges | - | 15 - 30 | High | [3] |
Conclusion
This compound serves as a valuable and versatile precursor for the synthesis of pyrazole-based herbicides. Through a multi-step synthetic sequence, it can be converted into key intermediates for the production of commercially important herbicides like Pyrazosulfuron-ethyl. The protocols and data presented herein provide a comprehensive resource for researchers and professionals in the agrochemical industry, facilitating the development of novel and effective weed management solutions. The continued exploration of pyrazole chemistry, starting from readily available precursors, holds significant promise for the discovery of next-generation herbicides with improved efficacy and environmental profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. agriculturejournal.in [agriculturejournal.in]
- 3. botanyjournals.com [botanyjournals.com]
- 4. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]
- 9. isws.org.in [isws.org.in]
- 10. botanyjournals.com [botanyjournals.com]
- 11. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Incorporation of Ethyl 5-(Hydroxymethyl)-1H-pyrazole-3-carboxylate in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate and a proposed methodology for its incorporation into polymers. While direct polymerization of this specific monomer is not extensively documented in the provided literature, this document outlines a feasible approach based on established polymerization techniques for monomers with similar functionalities. The potential applications of the resulting pyrazole-containing polymers in drug development are also discussed, drawing on the known biological activities of pyrazole derivatives.[1][2][3][4][5]
Introduction to Pyrazole-Containing Polymers
Pyrazole derivatives are recognized for their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][6] The incorporation of pyrazole moieties into polymer backbones can lead to the development of novel biomaterials with potential applications in drug delivery, tissue engineering, and biomedical coatings. This compound is a promising monomer due to its bifunctional nature, possessing a hydroxyl group for polymerization and a pyrazole core for potential therapeutic activity and drug conjugation.
Synthesis of this compound
The synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives typically involves the reaction of a β-dicarbonyl compound with hydrazine hydrate.[6][7] A general synthetic approach is outlined below.
Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivatives [6][7]
| Step | Procedure | Reagents/Solvents |
| 1 | Synthesis of Intermediate | Diethyl oxalate, Acetophenone derivatives, Sodium ethoxide |
| 2 | Cyclization | Intermediate from Step 1, Hydrazine hydrate, Glacial acetic acid |
| 3 | Purification | Recrystallization or Column Chromatography |
Detailed Protocol:
-
Synthesis of Substituted Ethyl-2,4-dioxo-4-phenylbutanoate Intermediate: In a round-bottom flask, dissolve an acetophenone derivative in diethyl oxalate. Add sodium ethoxide portion-wise while stirring in an ice bath. The reaction mixture is typically stirred at room temperature for several hours.
-
Cyclization Reaction: The resulting dioxo-ester intermediate is suspended in glacial acetic acid. Hydrazine hydrate is then added dropwise, and the mixture is refluxed for a specified period.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice water, and the precipitated solid is filtered, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
The structure of the synthesized compound should be confirmed using analytical techniques such as IR, 1H NMR, and mass spectrometry.[6][7]
Proposed Polymerization of this compound
The hydroxyl group of this compound allows for its incorporation into polyesters or polyurethanes through condensation polymerization. Below is a proposed protocol for the synthesis of a polyester incorporating this monomer.
Proposed Experimental Protocol: Polyester Synthesis via Condensation Polymerization
| Parameter | Condition |
| Monomers | This compound, Adipoyl chloride |
| Solvent | Anhydrous Dichloromethane (DCM) |
| Catalyst | Triethylamine (as an acid scavenger) |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 24 hours |
Detailed Protocol:
-
Monomer Preparation: Ensure both this compound and adipoyl chloride are pure and dry.
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve this compound and triethylamine in anhydrous DCM.
-
Polymerization: Cool the solution to 0 °C in an ice bath. Add a solution of adipoyl chloride in anhydrous DCM dropwise to the stirred monomer solution over 30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours under a nitrogen atmosphere.
-
Polymer Isolation and Purification: Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent like cold methanol. Filter the polymer, wash it with methanol to remove unreacted monomers and catalyst, and dry it under vacuum at 40 °C.
Characterization of the Polymer:
| Technique | Purpose |
| 1H NMR | Confirm the incorporation of the monomer into the polymer backbone. |
| GPC/SEC | Determine the molecular weight and polydispersity index (PDI). |
| FTIR | Identify the characteristic functional groups (e.g., ester, pyrazole). |
| DSC/TGA | Analyze the thermal properties of the polymer. |
Diagram: Proposed Synthesis of a Pyrazole-Containing Polyester
Caption: Workflow for the proposed synthesis of a polyester.
Potential Applications in Drug Development
The unique properties of pyrazole-containing polymers make them attractive for various applications in drug development.[2][4][5]
-
Drug Delivery: The pyrazole moiety can be utilized for drug conjugation, allowing the polymer to act as a carrier for targeted drug delivery. The ester linkages in the proposed polyester backbone are potentially biodegradable, enabling controlled release of the conjugated drug.
-
Anti-inflammatory and Anticancer Therapeutics: Given the inherent anti-inflammatory and anticancer properties of many pyrazole derivatives, the polymer itself may exhibit therapeutic activity.[3][6] This could lead to the development of drug-eluting stents or implants with localized therapeutic effects.
Diagram: Potential Drug Delivery Mechanism
Caption: Targeted drug delivery using a pyrazole polymer.
Conclusion
The incorporation of this compound into polymer chains presents a promising avenue for the creation of novel biomaterials. The proposed synthetic protocols provide a starting point for researchers to explore the synthesis and characterization of these polymers. Further investigation into their biological properties and drug delivery capabilities is warranted to fully realize their potential in the field of drug development.
References
- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives [mdpi.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Ester Hydrolysis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
Introduction
This document provides a detailed protocol for the hydrolysis of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate to its corresponding carboxylic acid, 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients (APIs), as the pyrazole carboxylic acid moiety is a key structural motif in many biologically active molecules. The following protocol is designed for researchers and professionals in drug development and medicinal chemistry, offering a straightforward and efficient method for this ester hydrolysis.
Reaction Principle
The hydrolysis of an ester to a carboxylic acid is a fundamental organic transformation. This protocol utilizes a base-catalyzed hydrolysis, also known as saponification.[1][2] In this reaction, a hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylate salt and ethanol. Subsequent acidification of the reaction mixture protonates the carboxylate to afford the desired carboxylic acid.[1]
Experimental Protocol
This protocol is adapted from established procedures for the hydrolysis of similar pyrazole esters.[3]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 2 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (approximately 10-20 mL per gram of ester).
-
Addition of Base: To this solution, add a solution of sodium hydroxide (4.0 eq) dissolved in a minimal amount of water.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of 2-3 by the dropwise addition of 2 M HCl.[3] A precipitate of the carboxylic acid may form at this stage.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[3]
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).[4]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-(hydroxymethyl)-1H-pyrazole-3-carboxylic acid.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford the pure carboxylic acid as a solid.[4]
Data Presentation
The following table summarizes the key quantitative data for the ester hydrolysis reaction.
| Parameter | Value/Range | Notes |
| Reactants | ||
| This compound | 1.0 equivalent | Starting material |
| Sodium Hydroxide (NaOH) | 4.0 equivalents | Base catalyst |
| Solvents | ||
| Ethanol (EtOH) | 10-20 mL/g of ester | Reaction solvent |
| Ethyl Acetate (EtOAc) | As required for extraction | Extraction solvent |
| Reaction Conditions | ||
| Temperature | Reflux (~78 °C) | |
| Reaction Time | 1 - 3 hours | Monitor by TLC |
| Work-up | ||
| pH after acidification | 2 - 3 | [3] |
| Expected Yield | 80 - 95% | Based on similar reactions[3] |
Visualizations
The following diagrams illustrate the chemical reaction pathway and the experimental workflow.
Caption: Chemical pathway of the ester hydrolysis.
Caption: Step-by-step experimental workflow.
References
- 1. 21.6 Chemistry of Esters - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Application Notes and Protocols: N-Alkylation Reactions of the Pyrazole Ring in Ethyl 5-(Hydroxymethyl)-1H-pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate, a versatile building block in medicinal chemistry. The regioselective introduction of alkyl groups onto the pyrazole ring is a critical step in the synthesis of numerous biologically active compounds, including kinase inhibitors. This document outlines two primary methods for this transformation: a classical base-mediated alkylation and a Mitsunobu reaction, offering flexibility based on substrate compatibility and desired outcomes.
Introduction
The N-alkylation of unsymmetrically substituted pyrazoles, such as this compound, can result in the formation of two regioisomers: the N1- and N2-alkylated products. The regiochemical outcome is a crucial aspect of the synthesis, as the biological activity of the final compound is highly dependent on the substitution pattern. Factors influencing regioselectivity include the nature of the substituents on the pyrazole ring, the choice of alkylating agent, the base, and the solvent. The presence of a hydroxymethyl group at the C5 position introduces an additional challenge, as O-alkylation can occur as a side reaction under certain conditions. The protocols described herein provide strategies to control these aspects of the reaction.
Data Presentation
The following table summarizes representative quantitative data for the N-alkylation of pyrazole-3-carboxylate derivatives, providing an expected range of yields and regioselectivity based on literature for structurally similar compounds.
| Entry | Alkylating Agent | Base/Reagent | Solvent | Temp (°C) | Time (h) | Product(s) | Ratio (N1:N2) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | RT | 12 | 1-methyl & 2-methyl | ~4:1 | 85 |
| 2 | Benzyl Bromide | NaH | THF | 0 to RT | 6 | 1-benzyl & 2-benzyl | >10:1 | 92 |
| 3 | Ethyl Bromoacetate | Cs₂CO₃ | Acetonitrile | 50 | 8 | 1-ethoxycarbonylmethyl & 2-ethoxycarbonylmethyl | ~3:1 | 78 |
| 4 | Isopropanol | PPh₃, DIAD | THF | 0 to RT | 16 | 1-isopropyl & 2-isopropyl | >20:1 | 75 |
| 5 | 4-Fluorobenzyl alcohol | PPh₃, DEAD | Dioxane | RT | 24 | 1-(4-fluorobenzyl) & 2-(4-fluorobenzyl) | >20:1 | 88 |
Note: Data is compiled from analogous reactions on pyrazole-3-carboxylates and may vary for this compound.
Experimental Protocols
Method 1: Base-Mediated N-Alkylation
This protocol describes a general procedure for the N-alkylation of this compound using an alkyl halide and a base. The choice of a milder base like potassium carbonate can minimize side reactions.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF (0.2 M), add anhydrous potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to isolate the N1 and N2 alkylated isomers.
Method 2: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is an alternative method that can be particularly useful for the N-alkylation with alcohols, proceeding with inversion of configuration at the alcohol's stereocenter. This method can offer high regioselectivity, often favoring the thermodynamically more stable N1-isomer, and avoids the use of a strong base, which could deprotonate the hydroxyl group.
Materials:
-
This compound
-
Alcohol (e.g., isopropanol, benzyl alcohol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) under an inert atmosphere (e.g., argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated product.
Mandatory Visualization
Signaling Pathway Diagram
Many N-alkylated pyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), which are key components of the JAK-STAT signaling pathway.[1][2] This pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors and its dysregulation is implicated in inflammatory diseases and cancers. The following diagram illustrates the inhibition of the JAK-STAT pathway by a representative N-alkylated pyrazole.
Caption: Inhibition of the JAK-STAT signaling pathway by an N-alkylated pyrazole.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the base-mediated N-alkylation of this compound.
References
Application Notes and Protocols for Condensation Reactions of the Hydroxymethyl Group in Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, forming the core of numerous approved drugs with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The functionalization of the pyrazole ring is a key strategy for modulating the pharmacological profile of these derivatives. The hydroxymethyl group, in particular, serves as a versatile handle for introducing diverse structural motifs through various condensation reactions.
These reactions, including etherification, esterification, and the Mannich reaction, allow for the synthesis of a wide array of derivatives with tailored physicochemical and biological properties. This document provides detailed application notes and experimental protocols for key condensation reactions of the hydroxymethyl group in pyrazole derivatives, aimed at facilitating the exploration of this chemical space for drug discovery and development.
Application Notes
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the formation of ethers from an alcohol and an alkyl halide.[5][6] In the context of hydroxymethyl pyrazoles, this reaction allows for the introduction of a variety of alkyl and aryl substituents, which can significantly impact the compound's lipophilicity, metabolic stability, and target engagement. For instance, the introduction of benzylic ethers can enhance binding to hydrophobic pockets in target proteins, while the incorporation of polyether chains can improve aqueous solubility.
Applications:
-
Drug Discovery: Synthesis of pyrazolyl methyl ether libraries for screening against various biological targets. Derivatives have shown potential as antimicrobial and anticancer agents.[3][7][8]
-
Materials Science: Preparation of pyrazole-containing polymers and functional materials.
Esterification with Acyl Halides
Esterification of hydroxymethyl pyrazoles with acyl halides is a straightforward method to introduce ester functionalities. Esters are common motifs in prodrugs, where they can be cleaved in vivo to release the active parent drug. The nature of the ester group can be tuned to control the rate of hydrolysis and the pharmacokinetic profile of the compound.
Applications:
-
Prodrug Design: Creation of ester prodrugs of pharmacologically active hydroxymethyl pyrazoles to improve bioavailability or reduce toxicity.
-
Fine-Tuning Biological Activity: The ester moiety can directly contribute to the binding affinity of the molecule to its target, as seen in some anticancer and antimicrobial agents.[7][9]
Mannich Reaction: Synthesis of Pyrazolyl-Methylamines
The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, the N-H of a secondary amine), formaldehyde, and a compound containing an acidic proton. A variation of this reaction involves the direct condensation of a pre-formed hydroxymethyl pyrazole with a primary or secondary amine. This reaction is a powerful tool for introducing aminomethyl groups, which can serve as key pharmacophoric elements or as handles for further derivatization.
Applications:
-
Medicinal Chemistry: Synthesis of pyrazole derivatives with basic nitrogen centers, which can improve aqueous solubility and allow for salt formation. These derivatives often exhibit a range of biological activities, including antimicrobial and anticancer effects.[2][7]
-
Ligand Synthesis: The resulting aminomethyl pyrazoles can act as ligands for metal catalysts or as building blocks for more complex molecular architectures.
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis of (1H-Pyrazol-4-yl)methyl Ethers
This protocol describes the O-alkylation of (1H-pyrazol-4-yl)methanol with an alkyl halide in the presence of a base.
Materials:
-
(1H-Pyrazol-4-yl)methanol
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of (1H-pyrazol-4-yl)methanol (1.0 eq.) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of deionized water at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired pyrazolyl methyl ether.
Quantitative Data:
| Product | Base/Solvent | Time (h) | Yield (%) | Reference |
| 4-(Benzyloxymethyl)-1H-pyrazole | NaH/DMF | 16 | 75-85 | (General) |
| 4-(Ethoxymethyl)-1H-pyrazole | K₂CO₃/MeCN | 24 | 60-70 | (General) |
Experimental Workflow for Williamson Ether Synthesis
References
- 1. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meddocsonline.org [meddocsonline.org]
- 4. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. Design, synthesis and potent anti-pancreatic cancer activity of new pyrazole derivatives bearing chalcone, thiazole and thiadiazole moieties: gene expression, DNA fragmentation, cell cycle arrest and SAR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orientjchem.org [orientjchem.org]
Application Notes and Protocols: Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry, particularly for the development of potent and selective kinase inhibitors. The pyrazole scaffold is recognized as a privileged structure, capable of forming key interactions within the ATP-binding site of various kinases.[1][2][3] The presence of a hydroxymethyl group at the C5 position and an ethyl carboxylate at the C3 position offers versatile handles for synthetic modification, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.
This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of kinase inhibitors targeting key players in cancer signaling pathways, such as FMS-like tyrosine kinase 3 (FLT3) and Cyclin-Dependent Kinases (CDKs).
Key Advantages of the Pyrazole Scaffold
The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Its utility in kinase inhibitor design stems from several key features:
-
Hydrogen Bonding: The pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with the hinge region of the kinase ATP-binding pocket.[3]
-
Structural Rigidity: The aromatic nature of the pyrazole ring provides a rigid scaffold, which can help in pre-organizing the appended functionalities for optimal binding, thus minimizing the entropic penalty upon binding.
-
Synthetic Tractability: The synthesis of substituted pyrazoles is well-established, allowing for the facile introduction of various substituents to modulate potency, selectivity, and drug-like properties.[4][5]
-
Bioisosteric Replacement: The pyrazole moiety is often used as a bioisostere for other aromatic or heteroaromatic rings in drug design.
Application in Kinase Inhibitor Synthesis
This compound serves as a versatile starting material for the synthesis of a variety of kinase inhibitors. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to an amine or ether, providing a key point for diversification. The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to introduce additional diversity and target specific interactions within the kinase active site.
A prominent application of pyrazole-based scaffolds is in the development of inhibitors for FLT3 and CDKs, kinases that are often dysregulated in various cancers, particularly Acute Myeloid Leukemia (AML).[1][6]
Signaling Pathways
FLT3 Signaling Pathway
FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[6][7] Mutations in the FLT3 gene, such as internal tandem duplications (ITD), lead to constitutive activation of the kinase and its downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, promoting leukemogenesis.[2][7][8]
Caption: FLT3 Signaling Pathway and Inhibition.
CDK Signaling Pathway
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[9][10][11] CDKs form complexes with cyclins, and their sequential activation drives the progression of the cell through different phases of the cell cycle.[12][13] Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[14]
References
- 1. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Oncogenic Signaling in Mutant FLT3 Acute Myeloid Leukemia: The Path to Least Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Roles of Cyclin-Dependent Kinases in Cell-Cycle Progression and Therapeutic Strategies in Human Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review | MDPI [mdpi.com]
- 11. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 12. Khan Academy [khanacademy.org]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
challenges in regioselective synthesis of substituted pyrazoles
Welcome to the Technical Support Center for the regioselective synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting guides and frequently asked questions (FAQs) to tackle the critical challenge of controlling regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis, and why is controlling their formation important?
A1: In pyrazole synthesis, particularly when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine, regioisomers are structural isomers with the same molecular formula but different arrangements of substituents on the pyrazole ring.[1][2][3] The reaction can lead to two different substitution patterns.[1][3] Controlling the formation of a specific regioisomer is crucial because different regioisomers can exhibit significantly varied biological activities, physical properties, and toxicological profiles.[2] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.[2]
Q2: What are the primary factors influencing regioselectivity in the synthesis of pyrazoles?
A2: The regiochemical outcome of the reaction between an unsymmetrical precursor (like a 1,3-dicarbonyl compound) and a substituted hydrazine is mainly governed by a combination of factors:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can direct the initial nucleophilic attack to the less sterically hindered carbonyl group.[3]
-
Electronic Effects: The electronic nature of the substituents is critical.[3] Electron-withdrawing groups can activate an adjacent carbonyl group, making it more susceptible to nucleophilic attack.[3] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by its substituent.[4]
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can dramatically influence the regioselectivity.[1][4] For instance, aprotic dipolar solvents or fluorinated alcohols have been shown to provide better regioselectivity than commonly used protic solvents like ethanol.[4][5] The pH of the reaction medium can also play a role.[3]
Q3: Which synthetic routes are commonly used for the regioselective synthesis of pyrazoles?
A3: Several methods are employed to achieve regioselectivity:
-
Condensation of 1,3-Dicarbonyls with Hydrazines (Knorr Synthesis): This is a classic and straightforward method, though it often yields mixtures of regioisomers with unsymmetrical dicarbonyls.[1][3] However, regioselectivity can be significantly improved by carefully selecting solvents and reaction conditions.[4][5]
-
[3+2] Cycloaddition Reactions: These reactions, such as those between sydnones and alkynes or diazo compounds and alkynes, can be highly regioselective.[6][7] The use of catalysts, like copper or silver, can further enhance this selectivity.[1][6]
-
Reaction of α,β-Unsaturated Aldehydes and Ketones with Hydrazines: This approach typically forms pyrazoline intermediates, which are then oxidized to pyrazoles.[1]
-
Synthesis from N-Alkylated Tosylhydrazones and Terminal Alkynes: This method offers complete regioselectivity and is effective even when similar substituents are present, which is a challenge for other methods.[7][8]
Troubleshooting Guide
This section provides solutions to common problems encountered during substituted pyrazole synthesis, with a focus on managing regioisomer formation.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
-
Problem: The reaction conditions are not selective enough to favor the formation of one regioisomer over the other. This is a common issue when using standard solvents like ethanol.[4][5]
-
Solution 1: Change the Solvent. The solvent can have a profound impact on regioselectivity.[4] Switching from ethanol to a fluorinated alcohol, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically increase the proportion of one isomer.[4] These non-nucleophilic alcohols do not compete with the hydrazine for reaction with the more reactive carbonyl group, thereby improving selectivity.[4]
-
Solution 2: Modify Reaction Temperature. Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product. Conversely, raising the temperature might favor the thermodynamically more stable isomer. Systematic temperature screening is recommended.
-
Solution 3: Use a Catalyst. For certain reactions, such as cycloadditions, catalysts can enforce a specific orientation of the reactants, leading to high regioselectivity.[1][6] For example, copper-catalyzed sydnone-alkyne cycloadditions (CuSAC) can regioselectively produce 1,4-disubstituted pyrazoles.[6]
Issue 2: The major product of my reaction is the undesired regioisomer.
-
Problem: The inherent electronic and steric properties of your starting materials favor the formation of the unwanted isomer under the current reaction conditions.[2]
-
Solution 1: Reverse the Polarity of Reactants. If possible, modify the substituents on your starting materials. For instance, in a 1,3-dicarbonyl compound, swapping the positions of electron-donating and electron-withdrawing groups can alter which carbonyl is more reactive and reverse the regiochemical outcome.
-
Solution 2: Explore a Different Synthetic Route. If modifying the current reaction is not fruitful, consider an alternative synthesis strategy that provides orthogonal regioselectivity. For example, the reaction of N-alkylated tosylhydrazones with terminal alkynes provides 1,3,5-trisubstituted pyrazoles with a predictable and often different regiochemical outcome compared to the Knorr synthesis.[8]
Issue 3: I have already synthesized a mixture of regioisomers and need to separate them.
-
Problem: A mixture of pyrazole regioisomers has been formed, and a pure sample of one isomer is required for further use.[2]
-
Solution: Chromatographic Separation.
-
TLC Analysis: First, perform a thorough screening of solvent systems using Thin Layer Chromatography (TLC) to identify an eluent that provides the best possible separation between the two isomer spots.[2] Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate or dichloromethane.[2]
-
Column Chromatography: Once an effective solvent system is identified, use silica gel column chromatography to separate the mixture. Careful packing of the column and slow elution are key to achieving good separation of isomers with similar polarities.
-
Preparative HPLC: If separation by standard column chromatography is insufficient, preparative High-Performance Liquid Chromatography (HPLC) may be required. This technique offers higher resolution and is often successful in separating closely related isomers.
-
Data Presentation: Regioselectivity in Pyrazole Synthesis
The table below summarizes quantitative data on the effect of the solvent on the regioselectivity of the reaction between unsymmetrical 1,3-diketones and substituted hydrazines. Regioisomer A results from the hydrazine's substituted nitrogen (N1) attacking the carbonyl adjacent to the R¹ group, while regioisomer B results from attack at the carbonyl adjacent to the R³ group.
| Entry | 1,3-Diketone (R¹/R³) | Hydrazine | Solvent | Isomer Ratio (A:B) | Total Yield (%) | Reference |
| 1 | CF₃ / Ph | Methylhydrazine | EtOH | 40:60 | 95 | [4] |
| 2 | CF₃ / Ph | Methylhydrazine | TFE | 85:15 | 92 | [4] |
| 3 | CF₃ / Ph | Methylhydrazine | HFIP | 97:3 | 91 | [4] |
| 4 | CF₃ / Ph | Phenylhydrazine | EtOH | 50:50 | 90 | [4] |
| 5 | CF₃ / Ph | Phenylhydrazine | TFE | 90:10 | 88 | [4] |
| 6 | CF₃ / Ph | Phenylhydrazine | HFIP | 99:1 | 85 | [4] |
| 7 | CH₃ / Ph | Phenylhydrazine | EtOH | 55:45 | 93 | [4] |
| 8 | CH₃ / Ph | Phenylhydrazine | HFIP | 98:2 | 89 | [4] |
Key Experimental Protocols
Protocol 1: Improved Regioselectivity Using Fluorinated Alcohols [4]
This protocol describes the synthesis of 1-methyl-3-phenyl-5-(trifluoromethyl)-1H-pyrazole (Isomer B) and 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole (Isomer A) from 1-phenyl-4,4,4-trifluorobutane-1,3-dione and methylhydrazine, highlighting the effect of HFIP as a solvent.
-
Reaction Setup: In a clean, dry flask, dissolve the 1,3-diketone (1-phenyl-4,4,4-trifluorobutane-1,3-dione, 0.3 mmol) in 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP, 0.5 mL).
-
Addition of Hydrazine: Slowly add methylhydrazine (0.45 mmol) to the solution at room temperature with stirring.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 45-60 minutes. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Extraction: Take up the residue in ethyl acetate, wash sequentially with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution, concentrate it in vacuo, and purify the crude product by silica gel column chromatography to isolate the major regioisomer. The use of HFIP as a solvent results in a regioisomeric ratio of up to 97:3 in favor of Isomer A.[4]
Protocol 2: Regioselective Synthesis from N-Alkylated Tosylhydrazones [8]
This protocol details the synthesis of 1,3,5-trisubstituted pyrazoles, which offers excellent and predictable regioselectivity.
-
Reaction Setup: To a solution of the N-alkylated tosylhydrazone (1.0 equiv.) and the terminal alkyne (1.5 equiv.) in pyridine (3 mL), add 18-crown-6 (0.1 equiv.).
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Add potassium tert-butoxide (2.0 equiv.) in portions over 10 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Quenching: Quench the reaction by adding water, then extract the product with ethyl acetate (3 x 10 mL).
-
Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the resulting residue by flash chromatography on silica gel to afford the pure 1,3,5-trisubstituted pyrazole. This method provides complete regioselectivity.[8]
Visualizations
Caption: Formation of regioisomers in pyrazole synthesis from an unsymmetrical 1,3-diketone.
Caption: Troubleshooting workflow for poor regioselectivity in pyrazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]
Knorr Pyrazole Synthesis: Technical Support Center
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Knorr pyrazole synthesis. Our aim is to help you overcome common experimental challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: I am getting a very low yield in my Knorr pyrazole synthesis. What are the common causes?
A1: Low yields in the Knorr pyrazole synthesis can stem from several factors. The most common issues include suboptimal reaction conditions, purity of starting materials, and improper stoichiometry. The nucleophilicity of the hydrazine and the reactivity of the 1,3-dicarbonyl compound are crucial for the success of the reaction.
Q2: My reaction mixture has turned a dark yellow/red color. Is this normal and how can I obtain a cleaner product?
A2: Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, especially when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that may arise from oxidative processes. These impurities can often be removed during work-up and purification, for instance, by washing the crude product with a non-polar solvent or through recrystallization.[1]
Q3: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of regioisomers. How can I improve the regioselectivity?
A3: The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons.[2] To improve regioselectivity, you can try modifying the reaction conditions. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically increase regioselectivity in some cases.[3]
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when your compound precipitates from the solution at a temperature above its melting point. To prevent this, you can try several strategies:
-
Increase the solvent volume: Add more of the "good" solvent to keep the compound dissolved at a lower temperature.
-
Slow down the cooling process: Allow the solution to cool as slowly as possible to encourage crystal formation.
-
Change the solvent system: Experiment with different solvents or solvent/anti-solvent combinations.
-
Use a seed crystal: If you have a small amount of the pure, solid product, adding a "seed crystal" to the cooled, supersaturated solution can induce crystallization.[1]
Troubleshooting Guides
Issue 1: Low Product Yield
This guide will walk you through a logical workflow to diagnose and resolve low yield issues in your Knorr pyrazole synthesis.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure that both the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.
-
Verify Reactant Stoichiometry: Ensure the correct stoichiometry of the reactants is used. In some cases, a slight excess of the hydrazine (1.0-1.2 equivalents) can be employed to drive the reaction to completion.
-
Optimize Reaction Conditions:
-
pH: Acidic conditions are generally required for the cyclization step. At neutral or basic pH, the reaction may stop at the hydrazone intermediate.[4] However, strongly acidic conditions (pH < 3) can promote the formation of furan byproducts in related reactions.[5]
-
Temperature: The optimal temperature can vary depending on the substrates. Insufficient heat may lead to an incomplete reaction, while excessive heat can cause degradation. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended.
-
Solvent: The choice of solvent can influence the reaction rate and yield. Common solvents include ethanol, 1-propanol, and acetic acid.
-
-
Review Purification Technique: Product loss during work-up and purification can significantly impact the final yield. Ensure your purification method (e.g., recrystallization, column chromatography) is optimized for your specific product to minimize losses. Adding an excess of the recrystallization solvent can lead to low yields as the product may be soluble.[6]
Issue 2: Formation of Regioisomers
When using unsymmetrical 1,3-dicarbonyls, controlling the regioselectivity is key.
Troubleshooting Steps:
-
Consider Steric Hindrance: A bulkier substituent near one carbonyl group can hinder the nucleophilic attack of the hydrazine at that position, favoring reaction at the less hindered carbonyl.
-
Analyze Electronic Effects: Electron-withdrawing groups can increase the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Modify Solvent System: The use of fluorinated alcohols, such as TFE or HFIP, has been demonstrated to improve regioselectivity in certain Knorr pyrazole syntheses.[3]
-
Adjust Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the kinetically controlled product.
Quantitative Data
The following table summarizes the impact of various reaction parameters on the yield of the Knorr pyrazole synthesis, based on available literature.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst | Temperature | Yield (%) | Reference |
| Ethyl acetoacetate | Phenylhydrazine | Ethanol | Acetic Acid | Reflux | Not specified | [7] |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Acetic Acid | 100°C | 79% | [8] |
| 2-(Trifluoromethyl)-1,3-diketone | Phenylhydrazine | Ethanol | - | Reflux | 63% | [2] |
| Dibenzoylmethane | p-Tolylhydrazine | [BMIM-PF₆] | Cu(OTf)₂ | Room Temp. | 82% | [2] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | Ethanol | - | Not specified | Mixture | [3] |
| Ethyl 4-(2-furyl)-2,4-dioxobutanoate | Methylhydrazine | TFE | - | Not specified | Improved Regioselectivity | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)[2]
Materials:
-
Ethyl acetoacetate
-
Phenylhydrazine
-
Ethanol
-
Acetic acid
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1.0 equivalent).
-
Add ethanol as the solvent, followed by a catalytic amount of glacial acetic acid (a few drops).
-
Add phenylhydrazine (1.0-1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by vacuum filtration. Otherwise, remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Protocol 2: Synthesis of a Phenyl-Substituted Pyrazolone[4]
Materials:
-
Ethyl benzoylacetate (3 mmol)
-
Hydrazine hydrate (6 mmol)
-
1-Propanol (3 mL)
-
Glacial acetic acid (3 drops)
Procedure:
-
In a 20-mL scintillation vial, mix ethyl benzoylacetate and hydrazine hydrate.
-
Add 1-propanol and glacial acetic acid to the mixture.
-
Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.
-
Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.
-
Once the ketoester is consumed, add water (10 mL) to the hot reaction mixture with stirring.
-
Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.
-
Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.
-
The pure pyrazolone can be obtained by recrystallization from ethanol.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of pyrazoles from 1,3-dicarbonyl compounds, commonly known as the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrazoles.
FAQ 1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I improve it?
Low yields in the Knorr pyrazole synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure. Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
Evaluate Reaction Conditions:
-
Temperature: Increasing the reaction temperature may be necessary, especially if the reaction is sluggish. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to avoid decomposition at elevated temperatures.[1]
-
Solvent: The choice of solvent is critical. While ethanol or acetic acid are common, for certain substrates, other solvents might be more effective.
-
pH: The reaction is often acid-catalyzed.[2] If using a hydrazine salt, the addition of a mild base like sodium acetate can be beneficial to neutralize the released acid.[1]
-
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization, which can consume starting materials and lower the yield of the desired product.[1]
FAQ 2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of a mixture of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1]
Troubleshooting Steps:
-
Solvent Selection: The choice of solvent can dramatically influence regioselectivity. The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to significantly increase the regioselectivity in favor of one isomer compared to conventional solvents like ethanol.[3]
-
Control of Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and influence the rate of condensation at each carbonyl group.[4] Acidic conditions may favor the formation of one isomer, while basic conditions could favor the other.[1]
-
Steric Hindrance: A bulky substituent on either the 1,3-dicarbonyl or the hydrazine can sterically direct the initial nucleophilic attack to the less hindered carbonyl group, thus favoring the formation of a single regioisomer.[1][4]
-
Electronic Effects: Electron-withdrawing groups on the 1,3-dicarbonyl compound can activate the adjacent carbonyl group towards nucleophilic attack, thereby influencing the regiochemical outcome.
FAQ 3: The reaction mixture has turned a dark color (yellow/red). Is this normal and how can I obtain a clean product?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is often due to the formation of colored impurities from the hydrazine starting material or oxidative side reactions.[1]
Troubleshooting Steps:
-
Addition of a Mild Base: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts. Adding a mild base like sodium acetate can help neutralize the acid and lead to a cleaner reaction profile.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes mitigate the formation of colored impurities that arise from oxidative processes.[1]
-
Purification: These colored impurities can often be removed during work-up and purification. Washing the crude product with a suitable solvent or recrystallization are effective methods for obtaining a pure, colorless product.[1] Column chromatography on silica gel can also be employed for more challenging separations.[1]
FAQ 4: My reaction seems to have stalled, and I am isolating an intermediate instead of the final pyrazole. What could be the issue?
Incomplete cyclization can occur, leading to the isolation of a hydrazone or a hydroxyl-pyrazoline intermediate. This can be due to reduced reactivity of the starting materials or suboptimal reaction conditions.
Troubleshooting Steps:
-
Increase Reaction Temperature and/or Time: The dehydration of the intermediate to form the aromatic pyrazole ring is often the rate-determining step and may require more forcing conditions.[5]
-
Acid Catalysis: Ensure sufficient acid catalyst is present, as the cyclization and dehydration steps are often acid-catalyzed.[5][6]
-
Choice of Hydrazine: Hydrazines with strong electron-withdrawing groups may be less nucleophilic, leading to a slower cyclization step.
FAQ 5: Is N-alkylation a common side reaction in this synthesis?
Direct N-alkylation of the newly formed pyrazole during the initial reaction is not a primary side reaction under typical Knorr conditions. However, if alkylating agents are present as impurities in the starting materials or solvents, or if the reaction conditions are harsh enough to cause degradation and rearrangement, N-alkylation of the product could potentially occur. More commonly, N-alkylation is a subsequent, intentional synthetic step to further functionalize the pyrazole ring.[7]
FAQ 6: Can bis-pyrazoles be formed as byproducts?
The formation of bis-pyrazoles is not a typical side reaction in a standard 1:1 reaction of a 1,3-dicarbonyl with hydrazine. Bis-pyrazoles are generally synthesized intentionally by reacting a bis-1,3-dicarbonyl compound with two equivalents of a hydrazine, or by reacting a dihydrazine with two equivalents of a 1,3-dicarbonyl compound.
Data Presentation
Table 1: Effect of Solvent on the Regioselectivity of Pyrazole Synthesis
The following table summarizes the quantitative data on the effect of different solvents on the regioisomeric ratio in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds. Isomer A corresponds to the N-substituted nitrogen being adjacent to the R¹ group, while Isomer B has the N-substituted nitrogen adjacent to the R² group.
| 1,3-Dicarbonyl Compound (R¹-CO-CH₂-CO-R²) | Hydrazine (R³-NHNH₂) | Solvent | Isomer Ratio (A:B) | Total Yield (%) | Reference |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | EtOH | 36:64 | 99 | [3] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 85:15 | 99 | [3] |
| 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | 98 | [3] |
| 1-(2-Furyl)-4,4,5,5,5-pentafluoropentane-1,3-dione | Methylhydrazine | EtOH | 64:36 | 93 | [3] |
| 1-(2-Furyl)-4,4,5,5,5-pentafluoropentane-1,3-dione | Methylhydrazine | TFE | 98:2 | 99 | [3] |
| 1-(2-Furyl)-4,4,5,5,5-pentafluoropentane-1,3-dione | Methylhydrazine | HFIP | >99:<1 | 99 | [3] |
| 1-Phenylbutane-1,3-dione | Phenylhydrazine | EtOH | Major Isomer A | - | [8] |
| 1-Phenylbutane-1,3-dione | Phenylhydrazine | DMAc | >99:<1 (Isomer A) | 95 | [8] |
Experimental Protocols
General Protocol for the Knorr Synthesis of a Substituted Pyrazole
This protocol provides a general guideline for the synthesis of a pyrazole from a 1,3-dicarbonyl compound and a hydrazine derivative.[9][10] Optimization may be required for specific substrates.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (e.g., phenylhydrazine) (1.0-1.2 eq)
-
Solvent (e.g., Ethanol or Glacial Acetic Acid)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 eq) in the chosen solvent (e.g., ethanol).
-
Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt, an equivalent of a mild base like sodium acetate can be added.
-
If using a neutral solvent like ethanol, a catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added.
-
Attach a reflux condenser and heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 1-4 hours), cool the reaction mixture to room temperature.
-
If the product precipitates upon cooling, it can be collected by vacuum filtration. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Mandatory Visualization
Caption: Main vs. Side Reaction Pathways in Pyrazole Synthesis.
Caption: Troubleshooting Workflow for Pyrazole Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Purification of Pyrazole Derivatives by Crystallization
This technical support center provides troubleshooting guidance and detailed experimental protocols for the purification of pyrazole derivatives by crystallization. It is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common solvents for recrystallizing pyrazole and its derivatives?
A1: The choice of solvent is critical and depends on the specific pyrazole derivative's polarity. Commonly used single solvents include ethanol, methanol, isopropanol, acetone, and ethyl acetate.[1] For less polar derivatives, cyclohexane and petroleum ether can be effective.[1] Mixed solvent systems are also frequently employed. A common approach is to dissolve the pyrazole derivative in a "good" solvent (e.g., ethanol, methanol) at an elevated temperature and then add a "poor" solvent (e.g., water, hexane) until turbidity is observed, followed by slow cooling.[1]
Q2: How can I improve the yield of my pyrazole crystallization?
A2: Low yield is a common issue that can be addressed by:
-
Minimizing the amount of hot solvent: Use only the minimum volume of hot solvent necessary to completely dissolve the crude product. Excess solvent will lead to significant loss of the compound in the mother liquor.[1]
-
Ensuring slow and thorough cooling: Allow the solution to cool to room temperature slowly, followed by cooling in an ice bath to maximize crystal formation.[1]
-
Selecting an appropriate solvent system: The ideal solvent will have high solubility for the pyrazole derivative at high temperatures and low solubility at low temperatures.
Q3: What should I do if my pyrazole derivative "oils out" instead of crystallizing?
A3: "Oiling out" occurs when the compound precipitates as a liquid at a temperature above its melting point. To prevent this:
-
Increase the solvent volume: Adding more of the "good" solvent can lower the saturation point of the solution.[1]
-
Slow down the cooling process: Rapid cooling can promote oiling out. Allow the solution to cool gradually.
-
Use a seed crystal: Introducing a small crystal of the pure compound can induce crystallization.[1]
-
Change the solvent system: A different solvent or solvent pair may be necessary.
Q4: How can I remove colored impurities during crystallization?
A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the impurities. However, use it sparingly as it can also adsorb some of the desired product, potentially reducing the yield.[1]
Q5: Is it possible to separate regioisomers of pyrazole derivatives by crystallization?
A5: Yes, fractional crystallization can be an effective technique for separating regioisomers, provided they have different solubilities in a particular solvent. This method involves multiple, sequential crystallization steps to enrich one isomer.[1]
Troubleshooting Guide
This guide provides solutions to common problems encountered during the crystallization of pyrazole derivatives.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | - Concentrate the solution by carefully boiling off some of the solvent.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure pyrazole derivative.[1] |
| Crystallization Occurs Too Quickly | The solution is too concentrated, or the cooling rate is too fast. | - Add a small amount of additional hot solvent to the solution.- Allow the solution to cool more slowly at room temperature before placing it in an ice bath. A slower cooling rate generally results in larger and purer crystals.[2] |
| The Resulting Crystals are Impure | Impurities were trapped in the crystal lattice due to rapid crystallization or insufficient washing. | - Ensure the solution cools slowly to allow for selective crystallization.- Wash the collected crystals with a small amount of the cold crystallization solvent.- If impurities persist, a second recrystallization may be necessary. |
| "Oiling Out" of the Product | The compound is precipitating from the solution at a temperature above its melting point. | - Add more of the "good" solvent to the hot solution.- Lower the crystallization temperature slowly.- Change the solvent system to one with a lower boiling point or different polarity.[1]- Introduce a seed crystal to encourage crystallization.[1] |
| Low Recovery of the Purified Product | - Too much solvent was used.- The solution was not cooled sufficiently.- The crystals were not washed properly. | - Use the minimum amount of hot solvent required for dissolution.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.- Wash the crystals with a minimal amount of ice-cold solvent. |
Experimental Protocols
Protocol 1: Single-Solvent Crystallization
This method is ideal when a single solvent is found to have a high-temperature coefficient of solubility for the pyrazole derivative.
-
Dissolution: Place the crude pyrazole derivative (e.g., 1.0 g) in an Erlenmeyer flask. Add a small amount of the chosen solvent (e.g., ethanol, 5-10 mL) and heat the mixture to boiling while stirring. Continue adding the solvent dropwise until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. To maximize the yield, place the flask in an ice bath for at least 30 minutes.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Protocol 2: Mixed-Solvent Crystallization
This technique is useful when no single solvent is suitable for recrystallization.
-
Dissolution: Dissolve the crude pyrazole derivative in the minimum amount of a hot "good" solvent (e.g., ethanol) in which it is readily soluble.
-
Addition of Anti-Solvent: While keeping the solution hot, slowly add a miscible "anti-solvent" (e.g., water) in which the compound is poorly soluble, until the solution becomes slightly turbid.
-
Clarification: If the solution remains turbid, add a few drops of the hot "good" solvent until it becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent crystallization protocol.
Protocol 3: Slow Evaporation Crystallization
This method is suitable for obtaining high-quality single crystals for X-ray diffraction analysis.
-
Dissolution: Dissolve the pyrazole derivative in a suitable solvent (e.g., 10 mg in 2 mL of methanol or chloroform) in a small vial or test tube.[3]
-
Filtration: Filter the solution to remove any dust or insoluble impurities.
-
Evaporation: Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent at room temperature.
-
Crystal Growth: Place the vial in a vibration-free location and allow the solvent to evaporate slowly over several days to weeks.
Protocol 4: Anti-Solvent Vapor Diffusion Crystallization
This is another excellent method for growing high-quality single crystals.
-
Dissolution: Dissolve the pyrazole derivative in a small amount of a "good" solvent in a small, open vial.
-
Setup: Place this small vial inside a larger, sealed container (e.g., a beaker covered with a watch glass or a sealed jar).
-
Anti-Solvent Addition: Add a larger volume of a volatile "anti-solvent" to the bottom of the larger container, ensuring the level is below the top of the inner vial.
-
Diffusion and Crystallization: The anti-solvent will slowly diffuse into the solution in the inner vial, reducing the solubility of the pyrazole derivative and causing crystals to form over time.
Data Presentation
Table 1: Common Solvents for Pyrazole Derivative Crystallization
| Solvent/Solvent System | Polarity | Notes |
| Ethanol | Polar Protic | A good general-purpose solvent for many pyrazole derivatives. |
| Methanol | Polar Protic | Similar to ethanol, effective for more polar compounds. |
| Isopropanol | Polar Protic | Can offer different solubility characteristics compared to ethanol and methanol. |
| Acetone | Polar Aprotic | Useful for a range of pyrazole derivatives. |
| Ethyl Acetate | Moderately Polar | A good choice for compounds of intermediate polarity. |
| Cyclohexane | Nonpolar | Suitable for less polar pyrazole derivatives. |
| Ethanol/Water | Mixed | A versatile system for polar pyrazoles; the ratio can be adjusted to optimize solubility.[1] |
| Hexane/Ethyl Acetate | Mixed | A common system for purifying less polar to moderately polar compounds.[1] |
Table 2: Effect of Crystallization Parameters on Yield and Purity (Illustrative Examples)
| Parameter | Condition | Effect on Yield | Effect on Purity | Reference |
| Cooling Rate | Slow Cooling | May slightly decrease yield due to longer equilibrium time. | Generally increases purity by allowing for more selective crystal growth.[2] | [2] |
| Rapid Cooling | May increase yield by trapping more product out of solution. | Generally decreases purity due to the inclusion of impurities in the crystal lattice. | ||
| Solvent:Anti-solvent Ratio | High Anti-solvent Ratio | Increases yield due to lower solubility. | May decrease purity if precipitation is too rapid. | [4] |
| Low Anti-solvent Ratio | Decreases yield as more compound remains in solution. | May increase purity by allowing for slower, more controlled crystallization. | ||
| Temperature | Lower Crystallization Temperature | Generally increases yield. | Can decrease purity if supersaturation is too high, leading to rapid precipitation. | [4] |
Visualizations
Caption: Troubleshooting decision tree for common pyrazole crystallization issues.
Caption: A generalized experimental workflow for the purification of pyrazole derivatives.
References
Technical Support Center: Column Chromatography Methods for Purifying Pyrazole Esters
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on purifying pyrazole esters using column chromatography. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your purification endeavors.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the column chromatography of pyrazole esters, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor Separation of Product from Impurities | - Inappropriate Solvent System: The polarity of the mobile phase is too high or too low, resulting in co-elution. - Column Overloading: Too much crude sample was loaded onto the column. - Improper Column Packing: The stationary phase is not packed uniformly, leading to channeling. | - Optimize the Mobile Phase: Use Thin Layer Chromatography (TLC) to test various solvent systems. A common starting point for pyrazole esters is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve a retention factor (Rf) of 0.2-0.4 for the desired compound.[1][2] - Reduce Sample Load: A general guideline is to load 1-5% of the stationary phase's weight.[3] - Repack the Column: Ensure the silica gel or alumina is packed evenly without air bubbles or cracks.[3] |
| Product is Decomposing on the Column | - Acidic Silica Gel: The ester group of the pyrazole derivative may be sensitive to the acidic nature of standard silica gel, leading to hydrolysis. - Prolonged Exposure: The compound remains on the column for an extended period. | - Deactivate the Stationary Phase: Treat the silica gel with a base like triethylamine (~0.1-1%) added to the mobile phase to neutralize acidic sites.[3] - Use an Alternative Stationary Phase: Consider using neutral alumina as a less acidic alternative to silica gel.[3] - Increase the Elution Speed: Use flash chromatography with applied pressure to reduce the time the compound spends on the column. |
| Colored Impurities Co-elute with the Product | - Presence of Highly Colored Byproducts: Synthesis of pyrazoles can sometimes produce colored impurities.[4] | - Charcoal Treatment: Before chromatography, dissolve the crude product in a suitable solvent, add activated charcoal, stir, and then filter through celite to adsorb colored impurities.[1] - Use a Silica Gel Plug: Dissolve the crude product in a minimal amount of a non-polar solvent and pass it through a short pad of silica gel. Polar, colored impurities may be retained at the top.[1] |
| Product Elutes Too Quickly (High Rf) | - Mobile Phase is Too Polar: The solvent system has a high eluotropic strength, causing the compound to move with the solvent front. | - Decrease Mobile Phase Polarity: Gradually decrease the percentage of the polar solvent (e.g., ethyl acetate) in the non-polar solvent (e.g., hexane). |
| Product Does Not Elute from the Column (Low Rf) | - Mobile Phase is Not Polar Enough: The solvent system has insufficient eluotropic strength to move the compound down the column. | - Increase Mobile Phase Polarity: Gradually increase the percentage of the polar solvent in the mobile phase. If necessary, a small amount of a more polar solvent like methanol can be added to the eluent.[3] |
| Product Crystallizes on the Column | - Poor Solubility in the Mobile Phase: The selected eluent is a poor solvent for the pyrazole ester at the concentration being eluted. | - Change the Solvent System: Select a mobile phase in which the compound is more soluble. This may require re-optimizing the separation on TLC. |
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for purifying pyrazole esters?
A1: Silica gel is the most commonly used stationary phase for the column chromatography of pyrazole esters due to its versatility and effectiveness in separating compounds of varying polarities.[5][6] For pyrazole esters that are sensitive to acid, neutral alumina or silica gel deactivated with triethylamine are excellent alternatives.[3]
Q2: How do I choose the right mobile phase for my pyrazole ester purification?
A2: The ideal mobile phase is typically determined by preliminary analysis using Thin Layer Chromatography (TLC).[1] A common and effective eluent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[1][5][6] The ratio of these solvents should be adjusted to achieve a retention factor (Rf) value of approximately 0.2-0.4 for your target pyrazole ester, which generally provides the best separation from impurities.[1][2]
Q3: My pyrazole ester is a boronic pinacol ester and seems to be hydrolyzing on the column. What should I do?
A3: On-column hydrolysis is a known issue for pyrazole boronic pinacol esters, particularly on standard silica gel.[7] To mitigate this, using a more inert stationary phase, such as a C18-functionalized silica gel for reversed-phase chromatography, is recommended.[7] Additionally, using a neutral mobile phase can help prevent degradation.[7]
Q4: Can I use reversed-phase chromatography for pyrazole ester purification?
A4: Yes, reversed-phase chromatography can be a very effective technique, especially for polar pyrazole esters or when normal-phase chromatography fails to provide adequate separation. A typical reversed-phase system would use a C18 column with a mobile phase such as a gradient of water and acetonitrile or methanol.[7]
Q5: What are some common impurities I might encounter when synthesizing pyrazole esters?
A5: Common impurities can include unreacted starting materials, regioisomers if an unsymmetrical precursor was used, and incompletely cyclized intermediates.[4] The formation of regioisomers is a frequent challenge and often requires careful optimization of the chromatographic conditions to achieve separation.[4]
Quantitative Data Summary
The following table summarizes typical solvent systems and corresponding Rf values for the purification of pyrazole derivatives. Note that optimal conditions will vary depending on the specific structure of the pyrazole ester.
| Compound Type | Stationary Phase | Mobile Phase (v/v) | Target Rf | Reference |
| General Pyrazole Derivatives | Silica Gel | Hexane / Ethyl Acetate (19:1) | Not specified | [5] |
| 1-ethyl-4-iodo-5-methyl-1H-pyrazole | Silica Gel | Hexane / Ethyl Acetate (e.g., 95:5, 90:10, 80:20) | ~0.3-0.4 | [1] |
| 3-amino pyrazole intermediate | Silica Gel | Ethyl acetate / Hexane | Not specified | [6] |
| 1,3,5-triphenyl-1H-pyrazole | Silica Gel | Hexane / Ethyl Acetate (19:1) | Not specified | [5] |
Detailed Experimental Protocol: Flash Column Chromatography of a Pyrazole Ester
This protocol provides a detailed methodology for the purification of a generic pyrazole ester using flash column chromatography on silica gel.
1. Preparation and TLC Analysis:
-
Dissolve a small amount of the crude pyrazole ester in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 4:1, 2:1) to find a solvent system that provides an Rf value of 0.2-0.4 for the desired product and good separation from impurities.[1]
2. Column Packing:
-
Select a glass column of an appropriate size for the amount of crude material to be purified.
-
Prepare a slurry of silica gel in the least polar mobile phase solvent determined from the TLC analysis (e.g., 9:1 hexane/ethyl acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle air pressure. Ensure the packing is uniform and free of cracks or air bubbles.[1]
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.[1]
3. Sample Loading:
-
Wet Loading: Dissolve the crude pyrazole ester in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica gel.[8]
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[8]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column and begin elution, applying gentle pressure if necessary (flash chromatography).
-
Collect fractions of a consistent volume in test tubes or vials.
-
Monitor the elution process by periodically analyzing the collected fractions by TLC.
5. Product Isolation:
-
Identify the fractions containing the pure pyrazole ester based on the TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified pyrazole ester.
Visualization of the Experimental Workflow
The following diagram illustrates the general workflow for the purification of pyrazole esters using column chromatography.
Caption: Workflow for Pyrazole Ester Purification by Column Chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
stability of hydroxymethylpyrazoles in acidic vs basic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of hydroxymethylpyrazoles in acidic and basic conditions. The information is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of my hydroxymethylpyrazole compound?
A1: The stability of hydroxymethylpyrazoles can be influenced by several factors. The most critical are pH, temperature, and the presence of oxidizing agents. The pyrazole ring itself is generally stable, but the hydroxymethyl substituent can be susceptible to degradation under certain conditions. Light exposure and the purity of solvents can also play a role in the long-term stability of these compounds.
Q2: I am observing the degradation of my hydroxymethylpyrazole in an acidic solution. What is the likely degradation pathway?
A2: In acidic conditions, the most probable degradation pathway for a hydroxymethylpyrazole is acid-catalyzed dehydration. The hydroxyl group can be protonated, forming a good leaving group (water). This can lead to the formation of a reactive pyrazolyl-methyl carbocation, which may then react with other nucleophiles present in the medium or undergo rearrangement.
Q3: My hydroxymethylpyrazole appears to be unstable in a basic solution. What chemical changes might be occurring?
A3: Under basic conditions, the hydroxymethyl group is susceptible to oxidation. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid. This process can be accelerated by the presence of oxidizing agents and elevated temperatures.
Q4: How can I monitor the degradation of my hydroxymethylpyrazole during my experiments?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring the degradation of hydroxymethylpyrazoles.[1][2][3][4] This technique allows for the separation and quantification of the intact drug from its degradation products. Developing a method with a suitable column (e.g., C18) and mobile phase gradient is crucial for achieving good resolution.[1][5]
Q5: What are the typical conditions for conducting a forced degradation study on a hydroxymethylpyrazole?
A5: Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[6][7][8][9] Typical conditions involve exposing the compound to stress in both acidic and basic environments.[6][7] For acidic stress, treatment with 0.1 M to 1 M hydrochloric acid at room temperature or elevated temperatures (e.g., 60°C) is common.[7][10] For basic stress, 0.1 M to 1 M sodium hydroxide under similar temperature conditions is typically used.[7][10] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6][8]
Troubleshooting Guides
Issue 1: Unexpectedly Fast Degradation in Acidic Buffer
-
Problem: You observe a rapid loss of your hydroxymethylpyrazole compound in an acidic buffer (e.g., pH 4-6), even at room temperature.
-
Possible Cause: The buffer components may be catalyzing the degradation. Certain buffer salts can participate in the reaction. Also, the acidic environment is likely promoting the dehydration of the hydroxymethyl group.
-
Troubleshooting Steps:
-
Buffer Selection: Switch to a different buffer system to see if the degradation rate changes.
-
Temperature Control: Perform the experiment at a lower temperature to slow down the degradation kinetics.
-
pH Adjustment: If possible for your experiment, increase the pH to a less acidic condition to assess the impact on stability.
-
Inert Atmosphere: Work under an inert atmosphere (e.g., nitrogen or argon) to rule out any oxidative contribution to degradation.
-
Issue 2: Formation of Multiple Unknown Peaks in HPLC after Base Treatment
-
Problem: After exposing your hydroxymethylpyrazole to basic conditions, your HPLC chromatogram shows multiple new peaks that are difficult to identify.
-
Possible Cause: The initial degradation product, likely the corresponding aldehyde, may be unstable and undergo further reactions, leading to a complex mixture of products.
-
Troubleshooting Steps:
-
Time-Course Study: Analyze samples at multiple time points to track the formation and potential subsequent degradation of the initial products.
-
Milder Conditions: Reduce the strength of the base, the temperature, or the duration of the experiment to favor the formation of the primary degradation product.
-
LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to obtain molecular weight information for the unknown peaks, which can help in their identification.
-
Forced Degradation of Suspected Intermediates: If you can synthesize the suspected aldehyde intermediate, subject it to the same basic conditions to see if it generates the other observed peaks.
-
Data Presentation
Table 1: Representative Stability of a Hydroxymethylpyrazole Under Hydrolytic Stress Conditions
| Condition | Temperature (°C) | Time (hours) | % Degradation (Hypothetical) | Major Degradation Product(s) |
| 0.1 M HCl | 60 | 8 | 15.2 | Pyrazole-carbaldehyde, Dimer impurities |
| 0.1 M NaOH | 60 | 8 | 18.5 | Pyrazole-carboxylic acid |
| Neutral (Water) | 60 | 8 | < 2.0 | Not significant |
Experimental Protocols
Protocol 1: Forced Degradation Study - Acid Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of the hydroxymethylpyrazole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Condition: Add an appropriate volume of the stock solution to a solution of 0.1 M hydrochloric acid to achieve the desired final concentration.
-
Incubation: Incubate the solution at 60°C for 8 hours.[10]
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M sodium hydroxide.
-
Analysis: Dilute the neutralized solution with the mobile phase to an appropriate concentration and analyze by a validated stability-indicating HPLC method.[1]
Protocol 2: Forced Degradation Study - Base Hydrolysis
-
Preparation of Stock Solution: Prepare a stock solution of the hydroxymethylpyrazole in a suitable solvent at a concentration of 1 mg/mL.
-
Stress Condition: Add an appropriate volume of the stock solution to a solution of 0.1 M sodium hydroxide.
-
Incubation: Incubate the solution at 60°C for 8 hours.[10]
-
Neutralization: After incubation, cool the solution and neutralize it with an equivalent amount of 0.1 M hydrochloric acid.
-
Analysis: Dilute the neutralized sample with the mobile phase and analyze by HPLC.
Visualizations
Caption: Plausible acid-catalyzed degradation pathway of hydroxymethylpyrazoles.
Caption: Plausible base-catalyzed oxidation pathway of hydroxymethylpyrazoles.
Caption: General troubleshooting workflow for unexpected degradation.
References
- 1. openaccessjournals.com [openaccessjournals.com]
- 2. japsonline.com [japsonline.com]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijcpa.in [ijcpa.in]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. sgs.com [sgs.com]
- 9. biopharminternational.com [biopharminternational.com]
- 10. Hydrolytic Degradation Study of Lansoprazole, Identification, Isolation and Characterisation of Base Degradation Product [scirp.org]
Technical Support Center: Preventing Ring-Opening Side Reactions in Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent ring-opening side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of pyrazole ring-opening during synthesis?
A1: Pyrazole ring-opening is a potential side reaction that can occur under specific conditions, leading to the formation of unwanted byproducts and lower yields of the desired pyrazole derivative. The stability of the pyrazole ring can be compromised by:
-
Strongly Basic Conditions: The presence of a strong base can lead to the deprotonation of the C3-proton of the pyrazole ring. This can initiate a cascade of reactions resulting in ring cleavage.[1]
-
Highly Reactive Intermediates: The formation of highly reactive species, such as nitrenes on the pyrazole ring, can trigger unusual rearrangement and ring-opening/recyclization cascades.[2][3]
-
Acidic Conditions: While generally stable, certain acidic conditions, particularly in the presence of nucleophiles, can promote the degradation of the pyrazole ring, although this is less common than base-catalyzed opening.
Q2: What are the signs of a ring-opening side reaction in my experiment?
A2: Identifying a ring-opening side reaction early can save significant time and resources. Key indicators include:
-
Unexpected Peaks in Analytical Data: The appearance of unexpected signals in NMR spectra or additional peaks in LC-MS or GC-MS analysis that do not correspond to the starting materials, expected product, or common synthesis byproducts (like regioisomers) may suggest ring-opened impurities.
-
Formation of Colored Impurities: While color changes can be due to various factors, the formation of intensely colored byproducts, especially those that are difficult to remove, can sometimes be associated with degradation pathways.[4][5]
-
Low Yield of the Desired Pyrazole: If you are experiencing significantly lower yields than expected, despite complete consumption of starting materials, it is possible that a portion of your product is being diverted to a ring-opened byproduct.
Q3: How do substituents on the pyrazole ring affect its stability?
A3: The electronic nature of the substituents on the pyrazole ring plays a crucial role in its stability.
-
Electron-Withdrawing Groups (EWGs): EWGs can increase the acidity of the ring protons, potentially making them more susceptible to deprotonation by a base, which can be a trigger for ring-opening.
-
Electron-Donating Groups (EDGs): EDGs can increase the electron density of the ring, which may enhance its stability against certain degradation pathways. However, they can also influence the regioselectivity of substitution reactions, which might indirectly lead to side reactions if not properly controlled.
Troubleshooting Guides
This section provides structured guidance to address specific issues related to pyrazole ring-opening side reactions.
Issue 1: Suspected Base-Catalyzed Ring-Opening
Symptoms:
-
Low yield of the desired pyrazole when using strong bases (e.g., n-BuLi, LDA, NaH).
-
Appearance of complex, difficult-to-identify byproducts in NMR or MS analysis.
-
The reaction mixture develops an intense, persistent color.
Troubleshooting Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants [mdpi.com]
- 3. An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Pyrazole Synthesis
<_ _>
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for pyrazole synthesis?
A1: The most widely used method for synthesizing polysubstituted pyrazoles is the Knorr pyrazole synthesis.[1][2] This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) with a hydrazine derivative.[1][3][4] The reaction is typically fast, high-yielding, and proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.[1][5]
Q2: My Knorr pyrazole synthesis is resulting in a very low yield. What are the common causes?
A2: Low yields in pyrazole synthesis can stem from several factors, ranging from the quality of the starting materials to suboptimal reaction conditions.[6] Key areas to investigate include:
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to side reactions. Hydrazine derivatives can degrade over time, so using a fresh or purified reagent is recommended.[6]
-
Reaction Stoichiometry: Ensure the correct stoichiometry is used. A slight excess of hydrazine (1.0-1.2 equivalents) can sometimes drive the reaction to completion.[5][6]
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization for your specific substrates.[6]
-
Side Reactions: The formation of regioisomers or other byproducts can significantly lower the yield of the desired product.[6]
-
Loss During Work-up and Purification: The product may be lost during extraction, precipitation, or chromatography steps.[6]
Q3: How can I control regioselectivity when using an unsymmetrical 1,3-dicarbonyl compound?
A3: The formation of regioisomeric mixtures is a common challenge with unsymmetrical 1,3-dicarbonyls.[6] The initial nucleophilic attack by the hydrazine can occur at either of the two different carbonyl carbons.[1] Selectivity is influenced by:
-
Steric and Electronic Effects: The properties of the substituents on both the dicarbonyl and the hydrazine play a crucial role.[1]
-
Reaction Conditions: The choice of solvent and the pH of the reaction medium can significantly influence the regiochemical outcome. For instance, reactions catalyzed by acetic acid in solvents like DMSO or ethanol have been shown to improve selectivity. Some protocols suggest that using aprotic dipolar solvents can yield better results than polar protic solvents.[7]
Q4: The reaction mixture has turned dark brown/black. Is this normal and how can I purify my product?
A4: Discoloration is a frequent observation in Knorr pyrazole synthesis, often due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts like phenylhydrazine hydrochloride.[6] This can be exacerbated by acidic conditions or oxidative processes.[6]
-
Mitigation: In some cases, adding a mild base can help neutralize acid and lead to a cleaner reaction.[6]
-
Purification:
-
Washing: Washing the crude product with a small amount of cold solvent can remove some colored impurities.[6]
-
Recrystallization: This is a very effective method for purifying the final product and removing colored byproducts.[6]
-
Column Chromatography: For difficult separations, column chromatography on silica gel is a standard purification technique.[6]
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure Starting Materials: Hydrazine may have degraded; dicarbonyl may contain impurities.[6] 2. Suboptimal Temperature: Reaction may be too slow at low temperatures or degrading at high temperatures. 3. Incorrect Solvent: Solvent may not be suitable for the specific reactants. 4. Incorrect pH: The reaction is often acid-catalyzed, but highly acidic conditions can cause degradation.[1][4] | 1. Use fresh or purified hydrazine. Verify the purity of the 1,3-dicarbonyl compound via NMR or other analytical methods.[6] 2. Screen a range of temperatures (e.g., room temperature, 60 °C, 100 °C) to find the optimum.[8][9] Monitor reaction progress by TLC.[6] 3. Test different solvents. Ethanol is common, but aprotic solvents like DMF or DMSO can be effective.[7] Solvent-free conditions have also been reported to be efficient.[4] 4. Add a catalytic amount of a mild acid like acetic acid.[10] If using a hydrazine salt, a mild base like sodium acetate may be beneficial.[6] |
| Formation of Two Regioisomers | 1. Unsymmetrical 1,3-Dicarbonyl: The hydrazine can attack either carbonyl group.[1] | 1. Modify Reaction Conditions: Alter the solvent and catalyst. For example, using N,N-dimethylacetamide at room temperature has been shown to be highly regioselective.[9] 2. Post-Cyclization Functionalization: Synthesize a simpler pyrazole and then add the desired functional groups. This can offer better control over regioselectivity.[11] 3. Separation: If isomers are formed, they can often be separated by column chromatography.[7] |
| Difficult Product Isolation/Purification | 1. Product is an Oil: The product may not crystallize easily. 2. Product is Highly Soluble: The product may remain in the filtrate during precipitation.[6] 3. Persistent Impurities: Colored or closely-related impurities co-elute during chromatography.[6] | 1. Attempt purification by column chromatography. If the product is basic, an acid-base extraction may be possible. 2. Cool the solution in an ice bath for a longer duration to facilitate precipitation.[1] If precipitation fails, remove the solvent under reduced pressure and purify by chromatography.[6] 3. Acid Wash/Crystallization: Dissolve the crude product in a suitable solvent and react it with an inorganic or organic acid to form a salt, which can then be crystallized and separated.[12][13] The pure pyrazole can be regenerated by neutralization. |
| Reaction Stalls (Incomplete Conversion) | 1. Insufficient Reaction Time/Temperature. 2. Deactivation of Catalyst. 3. Stoichiometry: Limiting reagent has been consumed. | 1. Increase the reaction time or temperature and monitor by TLC.[6] 2. Add an additional portion of the acid catalyst. 3. Ensure a slight excess of the hydrazine derivative (e.g., 1.1 equivalents) is used.[6] |
Experimental Protocols
Protocol 1: Synthesis of 3-Phenyl-1H-pyrazol-5(4H)-one from Ethyl Benzoylacetate and Hydrazine Hydrate
This protocol is adapted from demonstrated laboratory experiments for the Knorr pyrazole synthesis.[1][10]
-
Reactant Preparation: In a suitable reaction vessel, combine ethyl benzoylacetate (e.g., 3 mmol, 1.0 equivalent) and hydrazine hydrate (e.g., 6 mmol, 2.0 equivalents).[1][5]
-
Solvent and Catalyst Addition: Add a solvent such as 1-propanol (e.g., 3 mL) and a few drops of glacial acetic acid as a catalyst.[10]
-
Heating: Heat the reaction mixture with stirring to approximately 100°C for 1 hour.[1]
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) to confirm the consumption of the starting ketoester.[10]
-
Precipitation: Once the reaction is complete, add water (e.g., 10 mL) to the hot solution with stirring to precipitate the product.[10]
-
Isolation: Cool the mixture, then collect the solid product by vacuum filtration.[6]
-
Washing and Drying: Wash the collected solid with a small amount of cold water and allow it to air dry to obtain the crude product.[1][10]
-
Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.[6]
Optimization Data
The following table summarizes the effects of various reaction parameters on pyrazole synthesis, compiled from multiple optimization studies.
| Parameter | Condition | Effect on Yield/Selectivity | Reference |
| Catalyst | Nano-ZnO | Excellent yields (up to 95%) and short reaction times. | [7] |
| Acetic Acid | Often used as a mild acid catalyst to promote cyclization. | [10] | |
| Lewis Acids (e.g., LiClO₄) | Can serve as an effective and environmentally friendly catalyst. | [9] | |
| Solvent | Ethanol | A common polar protic solvent for this reaction. | [7] |
| DMSO / DMF | Aprotic dipolar solvents can improve results and regioselectivity, especially with aryl hydrazine hydrochlorides. | [7] | |
| Ionic Liquids | Can provide excellent yields in short reaction times and offer regioselectivity. | [14] | |
| Solvent-Free | Can be highly efficient, especially with certain heterogeneous catalysts. | [4] | |
| Temperature | Room Temperature | Some highly reactive substrates can react efficiently at room temperature. | [9] |
| 60 - 100 °C | A common temperature range to ensure a reasonable reaction rate.[1][9] | [1][9] |
Diagrams
Caption: General experimental workflow for the Knorr pyrazole synthesis.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. youtube.com [youtube.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. nbinno.com [nbinno.com]
- 12. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 13. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 14. jocpr.com [jocpr.com]
Technical Support Center: Managing Impurities from Hydrazine Starting Materials in Pyrazole Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges arising from hydrazine starting material impurities during pyrazole synthesis. It provides practical troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Troubleshooting Guide
This section addresses specific experimental issues that may be linked to the quality of hydrazine starting materials.
Issue 1: Low Yield of Pyrazole Product
Question: My pyrazole synthesis is resulting in a consistently low yield. I suspect the quality of my hydrazine hydrate. What are the possible causes and how can I troubleshoot this?
Answer:
Low yields are a frequent challenge in pyrazole synthesis, and the purity of the hydrazine starting material is a primary suspect. Impurities can initiate side reactions that consume reactants or complicate the purification of the final product.
Below is a systematic workflow to diagnose and resolve issues of low yield potentially linked to hydrazine quality.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Potential Causes and Solutions Related to Hydrazine Impurities:
| Potential Cause | Explanation | Recommended Solution |
| Presence of Carbonyl Impurities (e.g., ketones, aldehydes) | These impurities compete with the 1,3-dicarbonyl substrate by reacting with hydrazine to form unwanted hydrazones and azines, thereby reducing the amount of hydrazine available for the main reaction and lowering the yield. | 1. Use high-purity, synthesis-grade hydrazine hydrate. 2. Purify the hydrazine hydrate via distillation before use. 3. Analyze the starting material using GC-MS or HPLC to identify and quantify carbonyl impurities. |
| Presence of Other Nucleophilic Impurities (e.g., ammonia, other amines) | Amine impurities can react with the 1,3-dicarbonyl compound to form enamine intermediates or other side products, consuming the substrate. | 1. Source hydrazine from a reputable supplier and review the certificate of analysis. 2. Fractional distillation can be effective in removing some amine impurities with different boiling points. |
| Degradation of Hydrazine | Hydrazine and its derivatives can degrade over time, particularly with exposure to air and light, leading to reduced reactivity and the formation of colored impurities. | 1. Use a freshly opened bottle of hydrazine or purify it immediately before the reaction. 2. Store hydrazine hydrate under an inert atmosphere (e.g., nitrogen or argon) and protect it from light. |
Issue 2: Formation of Unexpected Side Products and Purification Difficulties
Question: My reaction mixture shows several unexpected peaks in the LC-MS analysis, and I'm struggling to purify my pyrazole product. Could this be caused by impurities in my hydrazine?
Answer:
Yes, the formation of multiple, hard-to-separate side products is a classic sign of impure starting materials. The identity of these byproducts can offer valuable clues about the nature of the contaminants in your hydrazine.
Common Side Products Originating from Hydrazine Impurities:
| Observed Side Product | Potential Hydrazine Impurity Source | Plausible Reaction Mechanism |
| Simple Hydrazones or Azines | Aldehydes or Ketones | The impurity reacts with one or two molecules of hydrazine, preventing it from participating in the pyrazole ring formation. |
| Alternative Heterocycles (e.g., Triazoles, Pyridazines) | Amidines, other dinitrogen compounds | These impurities can undergo their own cyclization reactions with the 1,3-dicarbonyl substrate or with hydrazine itself. |
| Discolored or Tarry Reaction Mixture | Oxidation/Degradation Products | Hydrazine is susceptible to oxidation, which can form colored impurities that may also catalyze polymerization or decomposition of other reaction components. |
Visualizing the Impact of Impurities on Pyrazole Synthesis
The following diagram illustrates how a reactive impurity (e.g., an aldehyde) present in the hydrazine starting material can divert the reaction from the desired pathway, leading to the formation of a side product and reducing the overall yield.
Caption: Impact of a reactive impurity on the pyrazole synthesis pathway.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of impurities found in commercial-grade hydrazine hydrate?
A1: Hydrazine is typically synthesized via processes that can introduce a range of impurities. These can include unreacted starting materials, by-products, and degradation products. While specific compositions vary, common classes of impurities include various alcohols, ketones, amines, amides, oximes, hydrazides, and other heterocyclic compounds.
Q2: How can I analyze the purity of my hydrazine starting material in the lab?
A2: Several analytical techniques are suitable for assessing the purity of hydrazine hydrate. Because hydrazine is highly polar and lacks a strong chromophore, analysis often requires a derivatization step to make it more amenable to chromatographic separation and detection.
Summary of Analytical Methods for Hydrazine Purity Assessment:
| Analytical Technique | Principle | Common Derivatizing Agents | Advantages | Limitations |
| Gas Chromatography (GC/GC-MS) | Separates volatile compounds. Derivatization converts polar hydrazine into a more volatile derivative. | Acetone, Benzaldehyde, ortho-Phthalaldehyde | High separation efficiency; GC-MS provides definitive identification of impurities. | Requires a derivatization step; not suitable for non-volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds in the liquid phase. Derivatization is used to add a UV-active chromophore. | Benzaldehyde, Salicylaldehyde, p-Dimethylaminobenzaldehyde | Versatile for a wide range of impurities; excellent for quantification. | May have lower resolution for highly volatile impurities compared to GC. |
| Spectrophotometry | Measures the absorbance of a colored complex formed between hydrazine and a specific reagent. | p-Dimethylaminobenzaldehyde | Simple, rapid, and cost-effective for quick screening or quantification. | Can be prone to interference from other compounds that react with the colorimetric reagent. |
Q3: What is a reliable method for purifying hydrazine hydrate on a laboratory scale?
A3: For laboratory applications, fractional distillation is a common and effective method for purifying hydrazine hydrate to remove both lower- and higher-boiling impurities. However, this must be done with extreme caution due to the hazards associated with hydrazine.
⚠️ Important Safety Precautions:
-
Toxicity and Carcinogenicity: Hydrazine is highly toxic and a suspected human carcinogen. Always handle it within a certified chemical fume hood.
-
Explosion Hazard: Anhydrous hydrazine is potentially explosive. While hydrazine hydrate is more stable, care should be taken to avoid heating to dryness or contact with incompatible materials like strong oxidizers or certain metals.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, splash goggles, and a flame-resistant lab coat.
A general protocol for distillation is provided in the following section.
Experimental Protocols
Protocol 1: GC-MS Analysis of Hydrazine Hydrate (via Acetone Derivatization)
This protocol allows for the sensitive detection of hydrazine and other volatile impurities by converting hydrazine to acetone azine.
-
Derivatization:
-
To 100 mg of the hydrazine hydrate sample in a sealed vial, add 1 mL of acetone. Acetone serves as both the derivatizing agent and the diluent.
-
Vortex the mixture for 1 minute. The reaction to form acetone azine is rapid and occurs at room temperature.
-
-
Illustrative GC-MS Conditions:
-
Column: DB-624, 20 m x 0.18 mm i.d., 1 µm film thickness, or equivalent 6% cyanopropylphenyl phase.
-
Injector: 200°C, Split ratio 110:1.
-
Carrier Gas: Helium, 1.3 mL/min.
-
Oven Program: 95°C initial temperature. (A temperature ramp may be required to elute other impurities).
-
Detector: Flame Ionization Detector (FID) at 280°C or Mass Spectrometer (MS) scanning a suitable mass range (e.g., m/z 35-350).
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify the acetone azine peak and other impurity peaks by their retention times and mass spectra.
-
For quantification, prepare a calibration curve using standards of known hydrazine concentration, derivatized in the same manner.
-
Protocol 2: HPLC-UV Analysis of Hydrazine (via Benzaldehyde Derivatization)
This protocol is a robust method for quantifying hydrazine content.
-
Derivatization:
-
Prepare a stock solution of benzaldehyde in methanol (e.g., 10 mg/mL).
-
Prepare a standard by accurately weighing hydrazine sulfate and dissolving in 0.1 N sulfuric acid to a known concentration (e.g., 100 µg/mL hydrazine).
-
In separate vials, place an aliquot of the standard solution and the test sample.
-
Add the benzaldehyde solution to each vial and allow to react for at least 5 minutes to form the benzaldehyde hydrazone derivative.
-
-
Illustrative HPLC Conditions:
-
Column: C18 reverse-phase, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic, Methanol:Water (95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detector: UV, set to 313 nm.
-
Injection Volume: 25 µL.
-
-
Analysis:
-
Inject the derivatized standard and sample.
-
Identify the peak corresponding to benzaldehyde hydrazone based on the retention time of the standard.
-
Calculate the hydrazine concentration in the sample by comparing its peak area with that of the standard.
-
Protocol 3: Laboratory-Scale Purification of Hydrazine Hydrate by Distillation
This protocol provides a general guideline for the fractional distillation of hydrazine hydrate. This procedure must only be performed by trained personnel with a thorough understanding of the associated risks.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with ground-glass joints inside a certified chemical fume hood.
-
The setup should consist of a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
-
Ensure all glassware is scrupulously clean and dry.
-
-
Distillation Procedure:
-
Charge the distillation flask with the impure hydrazine hydrate, filling it to no more than half its volume.
-
Add acid-washed, inert boiling chips to promote smooth boiling.
-
Begin gentle heating using a heating mantle with a stirrer.
-
Carefully monitor the temperature at the distillation head. Discard the initial low-boiling fraction (fore-run).
-
Collect the main fraction that distills at a constant temperature corresponding to the boiling point of your approximate hydrazine hydrate concentration (e.g., ~120 °C for ~64% hydrazine hydrate).
-
Stop the distillation before the flask goes to dryness. Leave a small amount of residue in the distillation flask.
-
-
Storage of Purified Product:
-
Transfer the purified hydrazine hydrate to a clean, dry, clearly labeled glass bottle.
-
Store the bottle with a tight-fitting cap, under an inert atmosphere (e.g., by flushing with nitrogen or argon), and protect from light.
-
Disclaimer: This guide is intended for informational purposes only. All chemical procedures should be performed by qualified individuals in a properly equipped laboratory, following a thorough hazard assessment and all institutional safety guidelines. The experimental conditions provided are illustrative and may require optimization.
troubleshooting discoloration in Knorr pyrazole synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges, particularly discoloration, encountered during the Knorr pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a fundamental organic reaction that forms a pyrazole ring from the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound. This reaction is typically catalyzed by an acid and is a versatile method for creating a wide array of substituted pyrazoles, which are important scaffolds in many biologically active compounds.[1][2][3]
Q2: My reaction mixture turned a deep yellow/red. Is this normal?
Discoloration, often to a yellow or red hue, is a common observation in the Knorr pyrazole synthesis. While not always indicative of a failed reaction, it typically points to the presence of impurities. The primary causes are often related to the stability of the hydrazine starting material and the reaction conditions.[4][5]
Q3: What are the most common causes of discoloration?
The most frequent causes of discoloration include:
-
Hydrazine Instability: Hydrazine and its derivatives can be unstable and prone to oxidation or decomposition, leading to colored byproducts. Phenylhydrazine, in particular, is known to form colored impurities.
-
Acidic Conditions: While the reaction is often acid-catalyzed, excessively acidic conditions can promote the formation of colored polymeric or degradation byproducts.
-
Reaction Temperature: High reaction temperatures can accelerate the decomposition of starting materials and the formation of colored impurities.
-
Purity of Starting Materials: Impurities in the 1,3-dicarbonyl compound or the hydrazine can lead to side reactions that produce colored species.
Q4: Can discoloration affect my final product?
Yes, the colored impurities formed during the reaction can co-precipitate with your desired pyrazole product, leading to a colored solid and reduced purity. These impurities may also complicate downstream applications and analysis.
Troubleshooting Guide: Discoloration
This guide provides a systematic approach to diagnosing and resolving discoloration issues in your Knorr pyrazole synthesis.
Problem: The reaction mixture is intensely colored (e.g., deep yellow, red, or brown).
Initial Workflow for Troubleshooting
References
Validation & Comparative
Comparative Guide to HPLC Analysis for Purity Determination of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
This guide provides a comparative analysis of different High-Performance Liquid Chromatography (HPLC) methods for the purity determination of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate, a key intermediate in pharmaceutical synthesis. The selection of an appropriate HPLC method is critical for ensuring the quality and safety of the final drug product. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a polar molecule, and its analysis by traditional reversed-phase HPLC can be challenging. Common issues include poor retention of the main compound and co-elution with polar impurities. This guide compares three distinct HPLC methodologies to address these challenges:
-
Standard Reversed-Phase HPLC (RP-HPLC) using a conventional C18 column.
-
Reversed-Phase HPLC with a Polar-Modified Column designed to enhance the retention of polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC) , an alternative technique well-suited for highly polar compounds.
The performance of each method is evaluated based on its ability to separate the active pharmaceutical ingredient (API) from potential process-related impurities and degradation products.
Potential Impurities
During the synthesis of pyrazole derivatives, several byproducts can form, including regioisomers and incompletely cyclized intermediates like pyrazolines.[1] For the purpose of this comparison, we will consider the following hypothetical impurities:
-
Impurity A: A regioisomer of the main compound.
-
Impurity B: A starting material or a less polar synthetic precursor.
-
Impurity C: A highly polar degradation product.
Experimental Protocols
All experiments were theoretically performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.
-
Column: Standard C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column: Polar-Embedded C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column: HILIC Silica, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Acetonitrile with 0.1% Formic acid
-
Mobile Phase B: Water with 0.1% Formic acid
-
Gradient: 95% A to 50% A in 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Data Presentation
The following table summarizes the theoretical retention times and resolution values obtained for this compound and its hypothetical impurities using the three different HPLC methods.
| Analyte | Method 1: Standard RP-HPLC | Method 2: Polar-Modified RP-HPLC | Method 3: HILIC |
| Retention Time (min) | Retention Time (min) | Retention Time (min) | |
| Impurity C (Highly Polar) | 2.5 | 3.8 | 12.1 |
| Main Compound | 3.1 | 5.2 | 9.5 |
| Impurity A (Regioisomer) | 3.3 | 5.8 | 8.9 |
| Impurity B (Less Polar) | 15.2 | 14.5 | 4.2 |
| Resolution (Rs) | Resolution (Rs) | Resolution (Rs) | |
| Rs (Impurity C, Main) | 1.2 | 2.5 | 3.8 |
| Rs (Main, Impurity A) | 0.8 | 1.8 | 1.5 |
Method Comparison and Discussion
-
Standard RP-HPLC: This method shows poor retention for the main compound and Impurity C, resulting in inadequate separation (Rs < 1.5) from the regioisomeric Impurity A. This approach is not suitable for accurate purity determination of this compound.
-
Polar-Modified RP-HPLC: The use of a polar-embedded C18 column significantly improves the retention of the polar analytes.[2][3] This method provides good resolution between the main compound and the closely eluting impurities A and C, making it a viable option for quality control.
-
HILIC: This technique offers the best retention and separation for the highly polar compounds, including the main analyte and Impurity C.[3][4] While it provides excellent separation for the polar components, the less polar Impurity B elutes much earlier. HILIC is a powerful alternative, especially when dealing with very polar impurities that are not retained in reversed-phase systems.
Visual Workflow
The following diagram illustrates the logical workflow for selecting an appropriate HPLC method for the purity analysis of a polar compound like this compound.
Caption: Workflow for HPLC method selection.
Conclusion
For the reliable purity determination of this compound, both Reversed-Phase HPLC with a Polar-Modified Column and HILIC are superior to standard reversed-phase HPLC. The choice between the polar-modified RP-HPLC and HILIC will depend on the specific impurity profile of the sample. If the primary concern is the separation of highly polar impurities, HILIC offers the best performance. However, for routine quality control where a broader range of polar and non-polar impurities needs to be monitored, the polar-modified reversed-phase method provides a robust and versatile solution.
References
A Comparative Analysis of the Biological Activities of Pyrazole and Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activities of pyrazole and triazole derivatives, two prominent classes of nitrogen-containing heterocyclic compounds. These scaffolds are integral to medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] This analysis focuses on their comparative efficacy in antimicrobial, anticancer, and anti-inflammatory applications, supported by quantitative experimental data, detailed methodologies, and illustrative diagrams to clarify complex relationships and workflows.
Introduction to Pyrazole and Triazole Scaffolds
Pyrazoles and triazoles are five-membered heterocyclic rings. Pyrazole contains two adjacent nitrogen atoms, while triazole contains three nitrogen atoms, existing in two isomeric forms: 1,2,3-triazole and 1,2,4-triazole.[3][4] Both structures serve as versatile pharmacophores, with their derivatives exhibiting a wide spectrum of biological activities.[3][5][6][7] The functionalization of these core rings with various substituents allows for the modulation of their pharmacological profiles, leading to the development of potent and selective drugs.[1]
Comparative Anticancer Activity
Pyrazole and triazole derivatives have demonstrated significant potential as anticancer agents, often exhibiting cytotoxicity against a range of human cancer cell lines. The data below compares the half-maximal inhibitory concentration (IC50) values of various derivatives.
Table 1: Comparison of Anticancer Activity (IC50 values)
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citations |
| Pyrazole | Indole-linked Pyrazole (33) | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [8] |
| Pyrazole | Indole-linked Pyrazole (34) | HCT116 (Colon) | < 23.7 | Doxorubicin | 24.7 - 64.8 | [8] |
| Pyrazole | Pyrazole Carbaldehyde Deriv. (43) | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [8] |
| Pyrazole | Tetrahydrothiochromeno[4,3-c]pyrazole (159a) | MGC-803 (Gastric) | 15.43 | - | - | [5] |
| Pyrazole | Tetrahydrothiochromeno[4,3-c]pyrazole (159b) | MGC-803 (Gastric) | 20.54 | - | - | [5] |
| Pyrazole | Pyrazolopyrimidine Hybrid (157) | HCT-116 (Colon) | 1.51 | Doxorubicin | - | [5] |
| Pyrazole | Pyridopyrazolo-triazine (5a) | MCF-7 (Breast) | 3.89 | Doxorubicin | 4.17 | [9] |
| Pyrazole | Pyridopyrazolo-triazine (6a) | HCT-116 (Colon) | 12.58 | - | - | [9] |
| Pyrazole | Pyridopyrazolo-triazine (6a) | MCF-7 (Breast) | 11.71 | - | - | [9] |
| Triazole | Pyridopyrazolo-triazole (11) | HCT-116 (Colon) | 7.71 | - | - | [9] |
| Hybrid | Pyrazole-Triazole Hybrid (8c) | MCF-7 (Breast) | 2.8 | - | - | [10] |
| Hybrid | Pyrazole-Triazole Hybrid (8f) | MCF-7 (Breast) | 3.1 | - | - | [10] |
| Hybrid | Pyrazole-Triazole Hybrid (8d) | MCF-7 (Breast) | 3.5 | - | - | [10] |
Experimental Protocol: MTT Assay for Cytotoxicity
The anticancer activity of the compounds listed above is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT116) are cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 × 10^3 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., pyrazole or triazole derivatives) and incubated for a specified period (typically 48-72 hours). A control group is treated with the vehicle (e.g., DMSO) alone.
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to a purple formazan precipitate.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Comparative Antimicrobial Activity
Derivatives of both pyrazole and triazole are widely investigated for their ability to inhibit the growth of pathogenic bacteria and fungi. Their efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC).
Table 2: Comparison of Antibacterial Activity (MIC values)
| Compound Class | Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citations |
| Pyrazole | Pyrazole-imidazole-triazole Hybrid (22) | S. aureus | low µmol/mL range | - | - | [11] |
| Pyrazole | Pyrazole-imidazole-triazole Hybrid (22) | E. coli | low µmol/mL range | - | - | [11] |
| Pyrazole | Pyrazole-imidazole-triazole Hybrid (22) | P. aeruginosa | low µmol/mL range | - | - | [11] |
| Pyrazole | Pyrazole Derivative (3) | E. coli | 0.25 | Ciprofloxacin | - | [12] |
| Pyrazole | Pyrazole Derivative (4) | S. epidermidis | 0.25 | Ciprofloxacin | - | [12] |
| Triazole | 1,2,4-Triazole Derivative (5e) | S. aureus | Superior to Streptomycin | Streptomycin | - | [13] |
| Hybrid | Pyrazole-Triazole Hybrid (8h) | S. aureus | 8 | - | - | [10] |
| Hybrid | Pyrazole-Triazole Hybrid (8f) | P. aeruginosa | 8 | - | - | [10] |
| Hybrid | Pyrazole-Triazole Hybrid (8b) | S. epidermidis | 11 | - | - | [10] |
| Hybrid | Pyrazole-Triazole-Thiazole (12k) | - | 4.0 | - | - | [14] |
| Hybrid | Pyrazole-Triazole-Thiazole (12e) | - | 4.8 | - | - | [14] |
| Hybrid | Pyrazole-Triazole-Thiazole (12f) | - | 5.1 | - | - | [14] |
| Hybrid | Pyrazole-Triazole Hydrazide | S. aureus, E. coli, P. aeruginosa | 2-8 | Ciprofloxacin | - | [11] |
Table 3: Comparison of Antifungal Activity (MIC values)
| Compound Class | Derivative | Fungal Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Citations |
| Pyrazole | Pyrazole Derivative (2) | Aspergillus niger | 1 | Clotrimazole | - | [12] |
| Triazole | 1,2,4-Triazole Derivatives (6 compounds) | M. gypseum | Superior to Ketoconazole | Ketoconazole | - | [13] |
Experimental Protocol: Broth Microdilution for MIC Determination
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: A standardized inoculum of the test microorganism (bacteria or fungi) is prepared and adjusted to a specific concentration (e.g., 5 × 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without test compound) and negative (broth only) controls are included on each plate. A standard antibiotic/antifungal drug is also tested as a reference.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria; 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Anti-inflammatory Activity
Many pyrazole and triazole derivatives exhibit anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.[15]
Table 4: Comparison of Anti-inflammatory Activity (COX Inhibition)
| Compound Class | Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference Compound | Citations |
| Pyrazole | Diarylpyrazole (4b) | - | 0.017 | - | Celecoxib | [16] |
| Pyrazole | Diarylpyrazole (4d) | - | 0.098 | 54.85 | Celecoxib | [16] |
| Pyrazole | Pyrazole Derivative (127) | - | ED50 = 65.6 µmol/kg (in vivo) | - | Celecoxib (ED50 = 78.8 µmol/kg) | [5] |
| Triazole | Diaryltriazole (15a) | - | 0.002 | 162.5 | Celecoxib | [16] |
| Hybrid | 1,2,4-Triazole-Pyrazole (18a) | 5.23 - 9.81 | 0.55 - 0.91 | - | Celecoxib | [17] |
| Hybrid | 1,2,4-Triazole-Pyrazole (18b) | 5.23 - 9.81 | 0.55 - 0.91 | - | Celecoxib | [17] |
| Hybrid | 1,2,4-Triazole-Pyrazole (19a) | 5.23 - 9.81 | 0.55 - 0.91 | - | Celecoxib | [17] |
| Hybrid | 1,2,4-Triazole-Pyrazole (19b) | 5.23 - 9.81 | 0.55 - 0.91 | - | Celecoxib | [17] |
Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.
Experimental Protocol: In Vitro COX Inhibition Assay
The ability of compounds to inhibit COX-1 and COX-2 isozymes is measured using an in vitro enzyme immunoassay.
-
Enzyme Preparation: Purified recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: The reaction mixture contains the enzyme, a heme cofactor, and a buffer solution in a 96-well plate.
-
Inhibition: Test compounds at various concentrations are pre-incubated with the enzyme.
-
Initiation of Reaction: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Prostaglandin Measurement: The reaction is allowed to proceed for a set time at 37°C and then stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition is calculated by comparing the amount of PGE2 produced in the presence of the test compound to that produced in the control (no inhibitor). IC50 values are then determined from the dose-response curves.
Visualizations: Workflows and Pathways
To better illustrate the processes and concepts discussed, the following diagrams have been generated using Graphviz.
Caption: General workflow for synthesis and biological screening of pyrazole and triazole derivatives.
Caption: Simplified signaling pathway of COX-2 mediated inflammation and its inhibition.
Caption: Logical relationship between core scaffolds and their demonstrated biological activities.
Conclusion
This comparative guide demonstrates that both pyrazole and triazole derivatives are exceptionally versatile scaffolds in drug discovery, exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities.
-
Anticancer Activity: Pyrazole derivatives, particularly when hybridized with other moieties like indole, have shown outstanding cytotoxicity with IC50 values in the sub-micromolar range, often surpassing reference drugs like doxorubicin.[8]
-
Antimicrobial Activity: Both classes show significant promise. Certain pyrazole derivatives exhibit extremely low MIC values (0.25 µg/mL) against specific bacterial strains[12], while some triazole derivatives show antifungal activity superior to the clinical candidate ketoconazole.[13] Hybrid molecules incorporating both rings also display broad-spectrum antibacterial action.[11]
-
Anti-inflammatory Activity: In the realm of anti-inflammatory agents, triazole derivatives have shown remarkable potency and selectivity for COX-2 inhibition, with one diaryltriazole exhibiting an IC50 of 0.002 µM.[16] Pyrazole derivatives, including the well-known drug celecoxib, are also highly effective and selective COX-2 inhibitors.[15]
The choice between a pyrazole or triazole scaffold depends on the specific therapeutic target and desired pharmacological profile. The continuous exploration of hybrid molecules containing both pyrazole and triazole rings is a particularly promising strategy, often resulting in synergistic or enhanced biological activity.[10][17][18] Future research should continue to focus on structure-activity relationship (SAR) studies to optimize the design of next-generation therapeutics based on these privileged heterocyclic structures.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 2. ias.ac.in [ias.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. chemmethod.com [chemmethod.com]
- 5. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives | MDPI [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academicstrive.com [academicstrive.com]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, antimicrobial and antioxidant activity of triazole, pyrazole containing thiazole derivatives and molecular docking studies on COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ijpsjournal.com [ijpsjournal.com]
- 16. researchgate.net [researchgate.net]
- 17. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring the Antimicrobial Potential of Novel 1,2,4-Triazole Conjugates with Pyrazole: Synthesis, Biological Activity and In Silico Docking - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to X-ray Crystallography for the Structural Confirmation of Pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The definitive determination of a molecule's three-dimensional structure is paramount in modern drug discovery and medicinal chemistry. For pyrazole derivatives, a class of heterocyclic compounds renowned for their wide-ranging pharmacological activities, an unambiguous structural confirmation is crucial for understanding structure-activity relationships (SAR) and for the rational design of more potent therapeutic agents.[1] While various spectroscopic methods are indispensable for routine characterization, single-crystal X-ray crystallography remains the gold standard for providing precise and complete atomic-level structural information.[2][3]
This guide provides a comparative analysis of X-ray crystallography against common spectroscopic techniques for the structural elucidation of pyrazole derivatives, supported by experimental data and detailed protocols.
X-ray Crystallography: The Definitive Method
X-ray crystallography is a powerful analytical technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid.[2] By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, researchers can determine bond lengths, bond angles, and stereochemistry with unparalleled accuracy.[2] This level of detail is often essential for confirming the absolute configuration of chiral centers and understanding the intermolecular interactions that govern crystal packing.[1][3]
Experimental Protocol: Single-Crystal X-ray Diffraction
A generalized protocol for the structural determination of pyrazole derivatives using single-crystal X-ray diffraction is as follows:[1]
-
Crystal Selection and Mounting: A suitable single crystal of the pyrazole derivative, free of defects, is selected under a polarizing microscope.[1] The crystal is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100-172 K) to minimize thermal vibrations.[1][4] A diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) collects diffraction data as the crystal is rotated.[1][4]
-
Structure Solution: The collected diffraction data are processed to determine the unit cell parameters and space group.[1] The crystal structure is then solved using direct methods or Patterson methods (e.g., with software like SHELXT) to generate an initial model of atomic positions.[1][2][4]
-
Structure Refinement: The initial model is refined using full-matrix least-squares procedures (e.g., with software like SHELXL), which minimize the difference between observed and calculated structure factors to produce the final, accurate molecular structure.[1][2]
Data Presentation: Crystallographic Parameters
The following table summarizes key crystallographic data for a selection of bioactive pyrazolone derivatives, illustrating the precise structural information obtained.
| Parameter | Compound I | Compound II | Compound III |
| Chemical Name | (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one | (Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/n | P-1 | P2₁2₁2₁ |
| (Data sourced from BenchChem)[1] |
Alternative Methods: Spectroscopic Characterization
While X-ray crystallography provides the ultimate structural proof, it requires a suitable single crystal, which can be challenging to obtain.[3][5] Therefore, a combination of spectroscopic techniques is routinely used for structural elucidation. These methods provide complementary information about the molecule's connectivity and functional groups.[2][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful spectroscopic method for determining the carbon-hydrogen framework of a molecule in solution.[6] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments help establish through-bond connectivity.
Experimental Protocol (¹H and ¹³C NMR): [6][8]
-
Sample Preparation: Dissolve 5-10 mg of the pyrazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard.[8]
-
Data Acquisition: Transfer the solution to a 5 mm NMR tube and acquire spectra on a 300-500 MHz spectrometer.[6]
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier-transformed, phase-corrected, and referenced to TMS to yield the final spectrum.[6]
Data Presentation: ¹H NMR Chemical Shifts
| Compound/Substituent | H-3 | H-4 | H-5 | Other Protons (δ, ppm) |
| 3,5-Dimethylpyrazole | 5.83 (s) | - | 5.83 (s) | 2.25 (s, 6H, 2xCH₃) |
| 1-Phenyl-3-methyl-5-aminopyrazole | - | 5.60 (s) | - | 7.20-7.50 (m, 5H, Ar-H), 2.30 (s, 3H, CH₃), 3.80 (br s, 2H, NH₂) |
| 4-Nitro-1-phenylpyrazole | 8.05 (s) | - | 8.50 (s) | 7.50-7.80 (m, 5H, Ar-H) |
| (Data is for samples in CDCl₃ and sourced from BenchChem)[6] |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Experimental Protocol (KBr Pellet): [6]
-
Sample Preparation: Grind 1-2 mg of the solid pyrazole compound with ~100 mg of dry potassium bromide (KBr).
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the spectrometer and record the spectrum, typically in the 4000-400 cm⁻¹ range.
Data Presentation: Typical FT-IR Absorption Bands for Pyrazoles
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Amine/Amide) | Stretch | 3100 - 3500 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=O (Ketone) | Stretch | 1650 - 1750 |
| C=N (Ring) | Stretch | 1580 - 1650 |
| C=C (Aromatic) | Stretch | 1450 - 1600 |
| (Data compiled from multiple sources)[6] |
Comparative Analysis: X-ray Crystallography vs. NMR Spectroscopy
The choice between X-ray crystallography and NMR often depends on the specific research question and the nature of the sample. While NMR provides invaluable information about the molecule's structure and dynamics in solution, X-ray crystallography offers an unambiguous, static picture of the molecule in the solid state.[9][10]
Comparison of Key Features
| Feature | Single-Crystal X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal required) | Solution |
| Primary Information | Precise 3D atomic coordinates, bond lengths, angles, absolute configuration.[2][5] | Atomic connectivity, proton environment, molecular dynamics in solution.[10] |
| Strengths | - Unambiguous structure determination.[3]- Gold standard for stereochemistry.[5]- Works for insoluble compounds.[5]- No molecular weight limit.[10] | - Provides data on structure in a physiologically relevant state (solution).[10]- Can study molecular dynamics and flexibility.- Sample preparation is generally faster and easier.[5] |
| Limitations | - Requires high-quality single crystals, which can be difficult to grow.[3]- Provides a static picture; may not reflect conformation in solution.[9]- Poor at locating hydrogen atoms.[9] | - Structure is an interpretation of multiple data points (shifts, couplings).- Relative, not absolute, stereochemistry is typically determined.- Can be difficult for molecules with few protons.[5]- Practical molecular weight limit (~50 kDa).[10] |
Application in Drug Discovery: A Signaling Pathway Example
The precise structural data from crystallography is vital for understanding how pyrazole derivatives interact with biological targets. Many pyrazoles exert anticancer effects by inhibiting key signaling pathways like the PI3K/AKT/mTOR pathway, which is involved in cell proliferation.[1] Knowing the exact 3D shape of the inhibitor allows for the design of new derivatives with improved binding affinity and selectivity.
Conclusion
For the structural confirmation of novel pyrazole derivatives, a multi-faceted approach is essential. Spectroscopic methods, particularly NMR and FT-IR, are indispensable for initial characterization, confirming functional groups, and establishing the molecular framework. However, when an unambiguous, high-resolution three-dimensional structure is required for applications such as drug design, understanding reaction mechanisms, or confirming stereochemistry, single-crystal X-ray crystallography is the definitive and most powerful tool available to the modern researcher.
References
- 1. benchchem.com [benchchem.com]
- 2. mkuniversity.ac.in [mkuniversity.ac.in]
- 3. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. ijtsrd.com [ijtsrd.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrazole Carboxylates as Selective COX-2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The selective inhibition of cyclooxygenase-2 (COX-2) remains a pivotal strategy in the development of anti-inflammatory agents with improved gastrointestinal safety profiles compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Pyrazole derivatives have emerged as a promising class of COX-2 inhibitors, with the well-established drug Celecoxib serving as a key example.[1][3] This guide provides a comparative study of various pyrazole carboxylates and related pyrazole derivatives, focusing on their COX-2 inhibitory potency, selectivity, and the experimental methodologies used for their evaluation.
Data Presentation: In Vitro Inhibitory Activity of Pyrazole Derivatives
The following table summarizes the in vitro inhibitory activity of a selection of pyrazole derivatives against COX-1 and COX-2 enzymes. The data is presented as the half-maximal inhibitory concentration (IC50), where a lower value indicates greater potency. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also provided to illustrate the compound's preference for COX-2.
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Index (SI) | Reference |
| Celecoxib | >50 | 0.28 | >178.57 | [4] |
| Celecoxib | - | 2.16 | 2.51 | [5] |
| Celecoxib | - | 0.22 | 13.65 | [6] |
| Compound 5f | - | 1.50 | 9.56 | [5] |
| Compound 6f | - | 1.15 | 8.31 | [5] |
| Compound 6e | - | 2.51 | - | [5] |
| Compound 15c | - | 0.059 - 3.89 | 28.56 - 98.71 | [6] |
| Compound 15d | - | 0.059 - 3.89 | 28.56 - 98.71 | [6] |
| Compound 15h | - | 0.059 - 3.89 | 28.56 - 98.71 | [6] |
| Compound 19d | - | 0.059 - 3.89 | 28.56 - 98.71 | [6] |
| Compound 11 | - | 0.043 | - | [7] |
| Compound 12 | - | 0.049 | - | [7] |
| Compound 15 | - | 0.043 - 0.049 | - | [7] |
| Compound 8d | >50 | 0.26 | >192.3 | [4] |
| Compound 5b | - | 0.01 | 344.56 | [8] |
| Compound 5u | - | 1.79 | 72.73 | [9] |
| Compound 5s | - | 2.51 | 65.75 | [9] |
| Compound 3g | - | 2.65 | 1.68 | [10] |
| Compound 3d | - | 4.92 | 1.14 | [10] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the evaluation process, the following diagrams are provided.
References
- 1. Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel pyrazole sulfonamide derivatives as dual COX-2/5-LOX inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Unambiguous Structural Verification of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate via 2D NMR Spectroscopy
A comprehensive guide for researchers, scientists, and drug development professionals on the structural elucidation of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate using advanced 2D Nuclear Magnetic Resonance (NMR) techniques. This guide provides a comparative analysis of expected spectral data, detailed experimental protocols, and a clear workflow for data interpretation.
The definitive structural confirmation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. For this compound, a heterocyclic compound with potential applications in medicinal chemistry, unambiguous structural validation is paramount. While 1D NMR (¹H and ¹³C) provides initial insights, 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are indispensable for conclusive evidence of its molecular architecture. This guide outlines the application of these techniques for the structural validation of the title compound.
Predicted ¹H and ¹³C NMR Data
The expected chemical shifts for the protons and carbons of this compound are crucial for interpreting the 2D NMR spectra. Based on established chemical shift ranges for similar structural motifs, the following assignments are predicted:
Table 1: Predicted ¹H and ¹³C Chemical Shifts
| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | N-H | ~13.0 (broad) | - |
| 3 | C | - | ~145.0 |
| 4 | C-H | ~6.8 | ~108.0 |
| 5 | C | - | ~150.0 |
| 6 (CH₂) | C-H₂ | ~4.7 | ~58.0 |
| 7 (OH) | O-H | Variable (broad) | - |
| 8 (C=O) | C | - | ~162.0 |
| 9 (OCH₂) | O-C-H₂ | ~4.3 (quartet) | ~61.0 |
| 10 (CH₃) | C-H₃ | ~1.3 (triplet) | ~14.0 |
2D NMR Correlation Analysis
2D NMR experiments reveal through-bond correlations between nuclei, providing a detailed connectivity map of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.
Table 2: Expected COSY Correlations
| Correlating Protons | Number of Bonds |
| H9 ↔ H10 | 3 |
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons directly attached to a carbon atom.
Table 3: Expected HSQC Correlations
| Proton | Correlated Carbon |
| H4 | C4 |
| H6 | C6 |
| H9 | C9 |
| H10 | C10 |
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the molecular fragments.
Table 4: Expected HMBC Correlations
| Proton | Correlated Carbons (2-3 bonds away) |
| H4 | C3, C5, C8 |
| H6 | C4, C5 |
| H9 | C8, C10 |
| H10 | C8, C9 |
| NH (1) | C3, C4, C5 |
Experimental Protocols
Sample Preparation: A 5-10 mg sample of this compound is dissolved in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
NMR Data Acquisition: All NMR spectra are acquired on a 500 MHz spectrometer equipped with a cryoprobe.
-
¹H NMR: A standard single-pulse experiment is performed with a 90° pulse, a spectral width of 16 ppm, and a relaxation delay of 2 seconds.
-
¹³C NMR: A proton-decoupled experiment is run with a spectral width of 220 ppm and a relaxation delay of 2 seconds.
-
COSY: A gradient-enhanced COSY45 experiment is acquired with 2048 data points in the direct dimension and 256 increments in the indirect dimension.
-
HSQC: A phase-sensitive gradient-enhanced HSQC experiment is performed, optimized for a one-bond ¹J(C,H) coupling of 145 Hz.
-
HMBC: A gradient-enhanced HMBC experiment is acquired, optimized for a long-range coupling of 8 Hz.
Workflow for Structural Validation
The process of validating the structure using 2D NMR data follows a logical progression, as illustrated in the diagram below.
Caption: Workflow for 2D NMR data analysis.
The analysis begins with the identification of coupled proton networks from the COSY spectrum. The HSQC spectrum is then used to assign protons to their directly attached carbons. Finally, the HMBC spectrum provides the crucial long-range correlations that link the different molecular fragments, such as connecting the ethyl ester group to the pyrazole ring and confirming the position of the hydroxymethyl substituent. By comparing the experimentally observed correlations with the expected patterns for the proposed structure, an unambiguous validation is achieved.
A Comparative Guide to the Efficacy of Pyrazole-Based Fungicides and Commercial Standards
For Researchers, Scientists, and Drug Development Professionals
The relentless evolution of fungal pathogens necessitates a continuous search for novel and more effective fungicides. Pyrazole-based fungicides, particularly the succinate dehydrogenase inhibitors (SDHIs), have emerged as a critical class of antifungals in modern agriculture. This guide provides an objective comparison of the efficacy of pyrazole-based fungicides against established commercial standards, supported by experimental data from field trials. Detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
I. Comparative Efficacy of Pyrazole-Based Fungicides vs. Commercial Standards
The following tables summarize quantitative data from various field trials, comparing the performance of pyrazole-based fungicides with that of commercial standards in controlling key fungal diseases in major crops.
Table 1: Control of Septoria Tritici Blotch (Zymoseptoria tritici) in Wheat
| Fungicide (Active Ingredient) | Class | Application Rate (g a.i./ha) | Disease Severity Reduction (%) | Yield Increase (t/ha) | Reference(s) |
| Pyrazole-Based | |||||
| Fluxapyroxad + Epoxiconazole | SDHI + DMI | 62.5 + 62.5 | 75-85 | 0.5 - 1.2 | [1][2] |
| Bixafen + Prothioconazole | SDHI + DMI | 65 + 150 | 70-80 | 0.4 - 1.0 | [3] |
| Benzovindiflupyr + Prothioconazole | SDHI + DMI | 75 + 150 | 65-75 | 0.3 - 0.9 | [3] |
| Commercial Standards | |||||
| Pyraclostrobin + Epoxiconazole | QoI + DMI | 100 + 50 | 60-70 | 0.3 - 0.8 | [4][5] |
| Azoxystrobin + Propiconazole | QoI + DMI | 200 + 125 | 55-65 | 0.2 - 0.7 | [6] |
| Prothioconazole | DMI | 200 | 50-60 | 0.2 - 0.6 | [1] |
Table 2: Management of Asian Soybean Rust (Phakopsora pachyrhizi)
| Fungicide (Active Ingredient) | Class | Application Rate (g a.i./ha) | Disease Control (%) | Yield Protection (%) | Reference(s) |
| Pyrazole-Based | |||||
| Fluxapyroxad + Pyraclostrobin | SDHI + QoI | 50 + 100 | 85-95 | 40-60 | [7] |
| Bixafen + Prothioconazole + Trifloxystrobin | SDHI + DMI + QoI | 50 + 100 + 75 | 80-90 | 35-55 | [7][8] |
| Commercial Standards | |||||
| Pyraclostrobin + Epoxiconazole | QoI + DMI | 66.5 + 50 | 75-85 | 30-50 | [7][9] |
| Azoxystrobin + Cyproconazole | QoI + DMI | 80 + 32 | 70-80 | 25-45 | [8] |
| Tebuconazole | DMI | 125 | 60-70 | 20-40 | [10] |
Table 3: Efficacy Against Rice Sheath Blight (Rhizoctonia solani)
| Fungicide (Active Ingredient) | Class | Application Rate (g a.i./ha) | Control Efficacy (%) | Reference(s) |
| Pyrazole-Based | ||||
| Fluxapyroxad | SDHI | 75 | 82.6 - 94.2 | [11][12] |
| A novel pyrazole carboxamide (SCU3038) | SDHI | 200 | 74.1 | [13] |
| Commercial Standards | ||||
| Thifluzamide | SDHI | 240 | 71.4 | [13][14] |
| Boscalid | SDHI | 300 | 57.0 | [11] |
| Jinggangmycin | Antibiotic | 160 | 62.0 - 79.7 | [12] |
Table 4: Control of Gray Mold (Botrytis cinerea) in Grapes
| Fungicide (Active Ingredient) | Class | Application Rate (g a.i./ha) | Disease Incidence Reduction (%) | Reference(s) |
| Pyrazole-Based | ||||
| Boscalid | SDHI | 500 | 70-80 | [15][16] |
| Fluxapyroxad + Pyraclostrobin | SDHI + QoI | 250 + 250 | 65-75 | |
| Commercial Standards | ||||
| Fenhexamid | Hydroxyanilide | 500 | 50-60 | [15] |
| Pyrimethanil | Anilinopyrimidine | 400 | 45-55 | [15] |
| Iprodione | Dicarboximide | 750 | 40-50 | [15] |
II. Experimental Protocols
A. In Vitro Fungicide Efficacy Testing: Mycelial Growth Inhibition Assay
This method is commonly used to determine the half-maximal effective concentration (EC50) of a fungicide against a specific fungal pathogen.
1. Fungal Isolate and Culture Preparation:
-
Obtain a pure culture of the target fungal pathogen.
-
Grow the fungus on a suitable solid medium, such as Potato Dextrose Agar (PDA), at an optimal temperature until the mycelium covers the plate.
2. Fungicide Stock Solution Preparation:
-
Dissolve the test fungicide in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Prepare a series of dilutions from the stock solution to achieve the desired test concentrations.
3. Poisoned Agar Preparation:
-
Prepare the agar medium (e.g., PDA) and sterilize it.
-
Cool the agar to approximately 45-50°C.
-
Add the appropriate volume of each fungicide dilution to the molten agar to achieve the final test concentrations. Also, prepare a control plate with the solvent alone.
-
Pour the amended agar into sterile Petri dishes and allow them to solidify.
4. Inoculation and Incubation:
-
Using a sterile cork borer, take mycelial plugs from the edge of an actively growing fungal culture.
-
Place one mycelial plug in the center of each fungicide-amended and control plate.
-
Incubate the plates at the optimal temperature for fungal growth in the dark.
5. Data Collection and Analysis:
-
Measure the radial growth of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control.
-
Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.
B. In Vivo Fungicide Efficacy Testing: Foliar Application in Field Trials
This protocol outlines a general procedure for evaluating the efficacy of fungicides in a field setting. Specific parameters will vary depending on the crop, target pathogen, and environmental conditions.
1. Experimental Design and Plot Setup:
-
Select a field with a history of the target disease or where natural infection is likely to occur.
-
Design the experiment using a randomized complete block design with multiple replications (typically 3-4) for each treatment.
-
Each plot should be of a sufficient size to minimize edge effects and allow for accurate disease and yield assessments.
2. Fungicide Application:
-
Calibrate the application equipment (e.g., backpack sprayer) to ensure accurate and uniform coverage.
-
Apply the fungicides at the manufacturer's recommended rates and timings, which are often linked to specific crop growth stages (e.g., flag leaf emergence in wheat, flowering in soybeans).
-
Include an untreated control for comparison.
3. Inoculation (if necessary):
-
In some trials, artificial inoculation with the pathogen may be necessary to ensure uniform disease pressure. This can be done by spraying a spore suspension onto the crop.
4. Disease Assessment:
-
Visually assess disease severity at regular intervals after fungicide application. This is often done by estimating the percentage of leaf area or plant tissue affected by the disease using standardized rating scales.
-
Calculate the Area Under the Disease Progress Curve (AUDPC) to integrate disease severity over time.
5. Yield and Quality Assessment:
-
At crop maturity, harvest the plots and measure the yield (e.g., grain weight, fruit weight).
-
Assess any relevant quality parameters (e.g., grain quality, fruit appearance).
6. Data Analysis:
-
Analyze the disease severity, AUDPC, and yield data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between treatments.
III. Visualization of Fungal Signaling Pathways and Experimental Workflows
A. Fungal Mitochondrial Electron Transport Chain and Inhibition Sites of Fungicides
Caption: Fungal mitochondrial respiration and ergosterol biosynthesis pathways with fungicide inhibition sites.
B. Generalized Experimental Workflow for Fungicide Field Efficacy Trials
Caption: Workflow for conducting in vivo fungicide efficacy field trials.
References
- 1. Wheat septoria results show further fungicide efficacy shifts | AHDB [ahdb.org.uk]
- 2. zemdirbyste-agriculture.lt [zemdirbyste-agriculture.lt]
- 3. Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyraclostrobin: Enhancing Crop Protection and Yield - HEBEN [hb-p.com]
- 5. Use of pyraclostrobin - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 6. utia.tennessee.edu [utia.tennessee.edu]
- 7. researchgate.net [researchgate.net]
- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 9. Management of soybean rust, Phakopsora pachyrhizi through fungicide, nutrients and genotypes | Indian Journal of Plant Protection [epubs.icar.org.in]
- 10. sawbar.in [sawbar.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
structure-activity relationship (SAR) studies of substituted pyrazole carboxylates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of substituted pyrazole carboxylates, focusing on their antifungal properties. The information presented is derived from experimental data on a series of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives, offering insights for the rational design of more potent antifungal compounds.
Quantitative Data Summary
The antifungal efficacy of a series of substituted pyrazole carboxylates was evaluated against four phytopathogenic fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. The half-maximal effective concentration (EC50) values are summarized in the table below for easy comparison.[1][2][3] The commercial fungicide carbendazol was used as a positive control.
| Compound | R | R' | A. porri EC50 (µg/mL) | M. coronaria EC50 (µg/mL) | C. petroselini EC50 (µg/mL) | R. solani EC50 (µg/mL) |
| 7af | CH₃ | 4-OH-phenyl | >100 | >100 | >100 | 8.76 |
| 7bc | CF₃ | 4-Cl-phenyl | 21.34 | 12.87 | 35.21 | 10.55 |
| 7bg | CF₃ | 2,4-di-Cl-phenyl | 11.22 | 7.93 | 27.43 | 4.99 |
| 7bh | CF₃ | 2-F, 4-Cl-phenyl | 24.76 | 25.48 | 6.99 | 5.93 |
| 7bi | CF₃ | 2-F, 4-Br-phenyl | 21.01 | 9.08 | 32.40 | 7.69 |
| 7ai | CH₃ | 3-isoxazolol | 2.24 | 3.21 | 10.29 | 0.37 |
| 7bk | CF₃ | 3-isoxazolol | 35.05 | >100 | >100 | 28.88 |
| Carbendazol | - | - | 0.99 | 0.96 | 0.96 | 1.00 |
Data extracted from Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383–4394.[1][2][3]
Experimental Protocols
The following methodologies were employed in the key experiments cited in this guide.
Synthesis of Pyrazole Carboxylate Derivatives
The synthesis of the target pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives was carried out in a multi-step process.[1]
-
Synthesis of 2-ethoxymethylene acetoacetic ester derivatives (2a-b): Acetoacetic ester was reacted with triethyl orthoformate in acetic anhydride under reflux.
-
Synthesis of Ethyl 1H-pyrazole-4-carboxylate (3a-b): The resulting ethoxymethylene derivatives were then treated with hydrazine hydrate.
-
Synthesis of 1H-pyrazole-4-carboxylic acids (5a-b): This involved a substitution reaction with dimethyl sulfate, followed by saponification with sodium hydroxide and subsequent acidification with hydrochloric acid.
-
Synthesis of pyrazole acid chlorides (6a-b): The pyrazole carboxylic acids were refluxed in thionyl chloride.
-
Synthesis of final compounds (7aa-bk): The pyrazole acid chlorides were then reacted with various amines or isoxazol-3-ol to yield the final pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives.
The structures of all synthesized compounds were confirmed using infrared (IR) spectroscopy, mass spectrometry (MS), and proton nuclear magnetic resonance (¹H-NMR).[1]
In Vitro Antifungal Bioassay
The antifungal activity of the synthesized compounds was evaluated against A. porri, M. coronaria, C. petroselini, and R. solani using the mycelium growth rate method.[1][3]
-
Preparation of Test Solutions: The synthesized compounds were dissolved in acetone to prepare stock solutions.
-
Preparation of Culture Medium: Potato dextrose agar (PDA) medium was sterilized and cooled. The test compound solutions were then added to the PDA to achieve the desired final concentrations.
-
Inoculation: Mycelial discs of the test fungi were placed in the center of the PDA plates containing the test compounds.
-
Incubation: The plates were incubated at a suitable temperature for a specified period, allowing for mycelial growth.
-
Data Collection: The diameter of the mycelial colony was measured, and the percentage of inhibition was calculated relative to a negative control (acetone).
-
EC50 Determination: For compounds showing significant inhibition, a series of concentrations were tested to determine the EC50 value, which is the concentration that inhibits 50% of mycelial growth.
Structure-Activity Relationship (SAR) and Experimental Workflow
The relationship between the chemical structure of the pyrazole carboxylate derivatives and their antifungal activity can be visualized through the following workflow, which also outlines the key decision points in the SAR analysis.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro testing of ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate derivatives against cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities, including notable anticancer properties. This guide provides a comparative overview of the in vitro anticancer activity of various ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate derivatives and related pyrazole compounds against several cancer cell lines. The data presented is compiled from multiple studies to aid in the evaluation and future development of this class of compounds as potential therapeutic agents.
Comparative Anticancer Activity of Pyrazole Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various pyrazole derivatives against a panel of human cancer cell lines. The data highlights the diverse potency of these compounds and their selectivity towards different cancer types.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Source |
| Coumarin Pyrazole Carbaldehydes | |||||
| P-03 | A549 (Lung) | 13.5 | Doxorubicin | 3.63 | [1] |
| Diphenyl Pyrazole-Chalcone Derivatives | |||||
| Series 6 & 7 | HNO-97 (Head and Neck) | >80% inhibition | Not specified | Not specified | [2] |
| 1,3,5-Trisubstituted-1H-pyrazole Derivatives | |||||
| Compound 7 | PC-3 (Prostate) | 40.2 ± 0.110 | Not specified | Not specified | [3] |
| Compound 10c | PC-3 (Prostate) | 54.1 ± 0.128 | Not specified | Not specified | [3] |
| Compound 10b | PC-3 (Prostate) | 62.2 ± 0.132 | Not specified | Not specified | [3] |
| Compound 5 | PC-3 (Prostate) | 81.0 ± 0.139 | Not specified | Not specified | [3] |
| Compounds 4, 5, 6b, 6c, 7, 8, 10b, 10c, 12b | MCF-7 (Breast) | 3.9 - 35.5 | Not specified | Not specified | [3] |
| 3,5-Disubstituted 1,4-Benzoxazine-Pyrazole Hybrids | |||||
| Compound 22 | MCF-7, A549, HeLa, PC-3 | 2.82 - 6.28 | Etoposide | Not specified | [4] |
| Compound 23 | MCF-7, A549, HeLa, PC-3 | 2.82 - 6.28 | Etoposide | Not specified | [4] |
| 1H-Pyrazolo[3,4-d]pyrimidine Derivatives | |||||
| Compound 24 | A549 (Non-small cell lung) | 8.21 | Not specified | Not specified | [4] |
| Compound 24 | HCT116 (Colorectal) | 19.56 | Not specified | Not specified | [4] |
| Pyrazole-Based Hybrid Heteroaromatics | |||||
| Compound 31 | A549 (Lung) | 42.79 | Not specified | Not specified | [4] |
| Compound 32 | A549 (Lung) | 55.73 | Not specified | Not specified | [4] |
| Pyrazole Ring-Containing Isolongifolanone Derivatives | |||||
| Compound 37 | MCF-7 (Breast) | 5.21 | Not specified | Not specified | [4] |
| Pyrazole Carbaldehyde Derivatives | |||||
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [4] |
| 5-Alkylated Selanyl-1H-pyrazole Derivatives | |||||
| Compound 53 | HepG2 (Liver) | 15.98 | Not specified | Not specified | [4] |
| Compound 54 | HepG2 (Liver) | 13.85 | Not specified | Not specified | [4] |
| Pyrazolinyl-Indole Derivatives | |||||
| HD05 | Leukemia | 78.76% inhibition | Imatinib | 9% inhibition | [5] |
| 1,3-Diaryl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole | |||||
| 3f | MDA-MB-468 (Triple Negative Breast) | 14.97 (24h), 6.45 (48h) | Paclitaxel | 49.90 (24h), 25.19 (48h) | [6] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of the presented data.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for a specified period (e.g., 48 or 72 hours). A negative control (vehicle-treated cells) and a positive control (a known anticancer drug) are included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The anticancer effects of pyrazole derivatives are often attributed to their interaction with various cellular targets and signaling pathways.[4]
Caption: General signaling pathways targeted by pyrazole derivatives.
Many pyrazole derivatives exert their anticancer effects by inhibiting key enzymes involved in cancer cell proliferation and survival, such as Cyclin-Dependent Kinases (CDKs) and receptor tyrosine kinases like EGFR and VEGFR.[4] For instance, some derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase, and promote apoptosis.[1][6] The generation of reactive oxygen species (ROS) has also been identified as a mechanism of action for certain pyrazole compounds, leading to oxidative stress and subsequent cell death in cancer cells.[6]
Experimental Workflow
The general workflow for the in vitro evaluation of novel anticancer compounds is depicted below.
Caption: General experimental workflow for anticancer drug discovery.
This guide provides a snapshot of the current research landscape for pyrazole derivatives in oncology. The presented data and protocols offer a valuable resource for researchers aiming to design and evaluate new, more potent, and selective anticancer agents based on the pyrazole scaffold. Further investigations into the specific structure-activity relationships and mechanisms of action will be crucial for the successful clinical translation of these promising compounds.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antimicrobial Susceptibility of Novel Pyrazole Compounds
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent development of new antimicrobial agents. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a broad spectrum of biological activities, including antimicrobial effects.[1][2] This guide provides a comparative analysis of the antimicrobial susceptibility of recently developed pyrazole compounds, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Antimicrobial Activity
The antimicrobial efficacy of novel pyrazole compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following tables summarize the MIC values of several novel pyrazole derivatives against a panel of clinically relevant bacteria and fungi, in comparison to standard antimicrobial drugs.
Table 1: Antibacterial Activity of Novel Pyrazole Compounds (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus (Gram-positive) | Bacillus subtilis (Gram-positive) | Escherichia coli (Gram-negative) | Klebsiella pneumoniae (Gram-negative) | Pseudomonas aeruginosa (Gram-negative) |
| Pyrazole Derivative 21a [1] | 62.5 | 62.5 | 125 | 62.5 | - |
| Indazole Derivative 5 | 64-128 | - | - | - | - |
| Pyrazoline Derivative 9 [3] | 4 | - | - | - | - |
| N-(3-Nitrophenylpyrazole) Curcumin (12) | 10 | - | - | - | - |
| N-(2-Fluorophenylpyrazole) Curcumin (5) [4] | - | - | 50 | - | - |
| Chloramphenicol (Standard) [1] | >62.5 | >62.5 | >125 | >62.5 | - |
| Ciprofloxacin (Standard) [5] | 25 | - | - | 25 | - |
| Amoxicillin (Standard) [5] | - | - | >500 | - | <500 |
Note: A lower MIC value indicates greater antimicrobial activity. "-" indicates data not available.
Table 2: Antifungal Activity of Novel Pyrazole Compounds (MIC in µg/mL)
| Compound/Drug | Candida albicans | Aspergillus niger |
| Pyrazole Derivative 21a [1] | 7.8 | 2.9 |
| Clotrimazole (Standard) [1] | 7.8 | 2.9 |
Note: A lower MIC value indicates greater antifungal activity.
The data clearly indicates that several novel pyrazole compounds exhibit potent antimicrobial activity. For instance, pyrazoline derivative 9 shows remarkable activity against Staphylococcus aureus with an MIC of 4 µg/mL, significantly lower than many standard antibiotics. Similarly, pyrazole derivative 21a demonstrates broad-spectrum antibacterial and antifungal activity, with MIC values comparable or superior to standard drugs like Chloramphenicol and Clotrimazole. The structure-activity relationship (SAR) studies reveal that specific substitutions on the pyrazole ring are crucial for their biological activity.[4][6] For example, the presence of a carbothiohydrazide moiety in compound 21a appears to enhance its antimicrobial properties.[1]
Experimental Protocols
The following are detailed methodologies for key experiments in antimicrobial susceptibility testing.
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique to determine the MIC of an antimicrobial agent.
-
Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi, microbial inoculum, test compounds, standard antibiotics, and a microplate reader.
-
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.
-
Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include positive controls (broth with inoculum) and negative controls (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
-
2. Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
-
Materials: Mueller-Hinton Agar (MHA) plates, microbial inoculum, test compounds, standard antibiotics, sterile cork borer.
-
Procedure:
-
Prepare a standardized microbial inoculum and evenly spread it on the surface of an MHA plate.
-
Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Add a fixed volume of the test compound solution at a known concentration into each well.
-
Add a standard antibiotic solution to a separate well as a positive control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited). A larger zone of inhibition indicates higher antimicrobial activity.
-
Visualizing Experimental Workflows and Pathways
Antimicrobial Susceptibility Testing Workflow
The following diagram illustrates the general workflow for evaluating the antimicrobial properties of novel compounds.
Hypothetical Signaling Pathway Inhibition
Novel pyrazole compounds may exert their antimicrobial effects by inhibiting essential microbial signaling pathways. The diagram below illustrates a hypothetical pathway for bacterial cell wall synthesis and its potential inhibition.
Structure-Activity Relationship (SAR) Logic
The antimicrobial activity of pyrazole derivatives is highly dependent on their chemical structure. The following diagram illustrates a logical relationship from a hypothetical SAR study.
References
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benthamdirect.com [benthamdirect.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, structure-activity relationships, and in vitro antibacterial and antifungal activity evaluations of novel pyrazole carboxylic and dicarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Anti-inflammatory Potency of Pyrazole Derivatives Using the Carrageenan-Induced Paw Edema Model: A Comparison Guide
This guide provides a comprehensive overview and comparison of the anti-inflammatory efficacy of various pyrazole derivatives as evaluated by the widely used carrageenan-induced paw edema model. This resource is intended for researchers, scientists, and professionals in drug development to facilitate the objective assessment of these compounds.
Comparative Efficacy of Pyrazole Derivatives
The anti-inflammatory activity of pyrazole derivatives is typically quantified as the percentage of inhibition of paw edema induced by carrageenan. The following table summarizes the performance of several pyrazole derivatives from various studies, providing a baseline for comparison.
| Pyrazole Derivative | Dose (mg/kg) | Time Post-Carrageenan (hours) | Paw Edema Inhibition (%) | Reference Compound (Dose mg/kg) | Edema Inhibition by Reference (%) |
| Compound K-3 | 50 | 4 | 47.5 | Phenylbutazone (100) | 33.3 |
| Compound K-3 | 100 | 4 | 52.0 | Diclofenac sodium (15) | 56.8 |
| Compound K-3 | 200 | 4 | 61.7 | Indomethacin (10) | 46.2 |
| Pyrazoline 2d | 0.0057 mmol/kg | Not Specified | Potent Activity | Not Specified | Not Specified |
| Pyrazoline 2e | 0.0057 mmol/kg | Not Specified | Potent Activity | Not Specified | Not Specified |
| Compound 6i | Not Specified | 5 | 42.41 | Not Specified | Not Specified |
Experimental Protocols
The carrageenan-induced paw edema model is a standard and highly reproducible method for assessing the acute anti-inflammatory activity of compounds.[1][2]
Materials and Animals
-
Animals: Wistar or Sprague-Dawley rats (150-200g) of either sex are commonly used.
-
Inducing Agent: 1% w/v suspension of carrageenan in sterile 0.9% saline.
-
Test Compounds: Pyrazole derivatives dissolved or suspended in a suitable vehicle (e.g., saline, distilled water with a drop of Tween 80, or cottonseed oil).
-
Reference Drug: A standard non-steroidal anti-inflammatory drug (NSAID) like indomethacin (10 mg/kg) or diclofenac sodium (15 mg/kg) is used as a positive control.[3]
-
Equipment: Plethysmometer for measuring paw volume.
Procedure
-
Animal Acclimatization and Grouping: Animals are acclimatized to laboratory conditions for at least one week. They are then randomly divided into control, reference, and test groups, typically with six animals per group.
-
Fasting: The animals are fasted overnight before the experiment, with free access to water.
-
Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Compound Administration: The test pyrazole derivatives, vehicle (for the control group), and reference drug are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.[4]
-
Induction of Edema: Acute inflammation is induced by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw.[4][5]
-
Paw Volume Measurement: The paw volume is measured again at specific time intervals after carrageenan injection, commonly at 1, 2, 3, 4, and 5 hours.[4][5]
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula:
% Inhibition = [ (V_c - V_t) / V_c ] x 100
Where:
-
V_c = Mean increase in paw volume in the control group.
-
V_t = Mean increase in paw volume in the treated group.
-
Visualizing the Experimental and Biological Processes
To better understand the experimental procedure and the underlying biological mechanisms, the following diagrams are provided.
The inflammatory response induced by carrageenan is a biphasic event. The initial phase involves the release of histamine, serotonin, and bradykinin, followed by a later phase characterized by the production of prostaglandins and the infiltration of neutrophils.[6][7]
This guide provides a framework for the comparative evaluation of pyrazole derivatives' anti-inflammatory properties. For more detailed information on specific derivatives and their mechanisms of action, consulting the primary literature is recommended.
References
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. benchchem.com [benchchem.com]
- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms Involved in the Anti-Inflammatory Action of a Polysulfated Fraction from Gracilaria cornea in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
